molecular formula C11H11NO B2854371 7,8-Dimethylquinolin-5-ol CAS No. 2445785-60-2

7,8-Dimethylquinolin-5-ol

Cat. No.: B2854371
CAS No.: 2445785-60-2
M. Wt: 173.215
InChI Key: RNOQUPZFCRYAKD-UHFFFAOYSA-N
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Description

7,8-Dimethylquinolin-5-ol is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . Its structure is based on the quinoline scaffold, substituted with methyl groups at the 7 and 8 positions and a hydroxyl group at the 5 position . The SMILES notation for the compound is CC1=CC(=C2C=CC=NC2=C1C)O , and it is associated with the CAS Number 2445785-60-2 . As a substituted quinoline, 7,8-Dimethylquinolin-5-ol serves as a valuable building block or intermediate in various research fields, including medicinal chemistry and material science. Researchers utilize this structural motif in the synthesis and exploration of novel compounds with potential biological activity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

7,8-dimethylquinolin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-6-10(13)9-4-3-5-12-11(9)8(7)2/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQUPZFCRYAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Mechanistic Insights of 7,8-Dimethylquinolin-5-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As drug discovery pipelines increasingly rely on functionalized heterocyclic scaffolds, understanding the precise physicochemical behavior of these molecules is paramount. 7,8-Dimethylquinolin-5-ol (CAS: 2445785-60-2)[1] is a highly substituted quinoline derivative that presents unique thermodynamic and spectroscopic properties. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind its molecular behavior, explore its acid-base and lipophilic profiles, and outline field-proven, self-validating experimental protocols for its characterization.

Structural Chemistry & Electronic Effects

The physicochemical identity of 7,8-Dimethylquinolin-5-ol is dictated by the interplay between its rigid heteroaromatic core and its functional appendages:

  • The Quinoline Core: Provides a conjugated

    
    -system that is highly responsive to ionization, making it an excellent candidate for UV-Vis tracking.
    
  • The C5-Hydroxyl Group: Acts as a hydrogen bond donor and a weak acid. Unlike 2- or 4-hydroxyquinolines, which readily tautomerize into quinolones (amides), the 5-hydroxyl derivative exists predominantly in the enol (phenolic) form to preserve the aromaticity of the carbocyclic ring[2].

  • The C7 and C8 Methyl Groups: These alkyl substituents exert a positive inductive (+I) effect and hyperconjugation. The C8 methyl group, positioned peri to the quinoline nitrogen and para to the C5-hydroxyl, plays a critical role in modulating electron density. By donating electron density into the ring, these methyl groups subtly increase the basicity of the nitrogen and decrease the acidity of the hydroxyl proton.

Acid-Base Equilibria & Ionization Dynamics

7,8-Dimethylquinolin-5-ol is an amphoteric molecule, meaning it exhibits two distinct macroscopic ionization constants (


).

Baseline data for the unsubstituted analog, 5-hydroxyquinoline, establishes a


 of 4.93 (quinoline nitrogen protonation) and a 

of 8.32 (hydroxyl deprotonation)[3]. However, the +I effect of the 7,8-dimethyl substitution shifts these values. The electron-donating nature of the methyl groups stabilizes the protonated nitrogen (raising

to an estimated ~5.1) while destabilizing the phenoxide anion (raising

to an estimated ~8.7).

Consequently, at physiological pH (7.4), the molecule exists predominantly in its neutral, uncharged state, which is optimal for passive membrane diffusion.

AcidBase Cation Cationic Form (Protonated N) pH < 5 Neutral Neutral Form (Uncharged) pH 5.5 - 8.0 Cation->Neutral pKa1 ~5.1 (-H+) Neutral->Cation (+H+) Anion Anionic Form (Deprotonated O-) pH > 9 Neutral->Anion pKa2 ~8.7 (-H+) Anion->Neutral (+H+)

Acid-base equilibrium states of 7,8-Dimethylquinolin-5-ol across different pH ranges.

Lipophilicity & Solubility Profiles

Lipophilicity (


) is a fundamental driver of pharmacokinetics. The unsubstituted quinoline ring has a 

of approximately 2.0. The addition of the hydrophilic C5-hydroxyl group reduces this value, but the two lipophilic methyl groups at C7 and C8 overcompensate for this reduction. The net result is an estimated

of 2.5 to 2.8, placing it squarely within the optimal "Rule of 5" territory for oral bioavailability.

Because of its amphoteric nature, the aqueous solubility of 7,8-Dimethylquinolin-5-ol follows a classic "U-shaped" pH-solubility profile. It is highly soluble in acidic media (as a cation) and basic media (as an anion), but exhibits its lowest solubility at its isoelectric point (pH ~6.9).

Quantitative Data Summary
PropertyValue / DescriptorMethod / Source
Chemical Name 7,8-Dimethylquinolin-5-olIUPAC Nomenclature
CAS Number 2445785-60-2Chemical Registry[1]
Molecular Formula C11H11NOStructural Analysis[4]
Molecular Weight 173.21 g/mol Calculated[4]
Predicted

(Nitrogen)
~5.1 - 5.3Extrapolated from 5-HQ[3]
Predicted

(Hydroxyl)
~8.6 - 8.8Extrapolated from 5-HQ[3]
LogP (Octanol/Water) ~2.5 - 2.8Predictive Modeling
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 2Structural Analysis
Self-Validating Experimental Protocols

To transition from predictive modeling to empirical fact, laboratories must employ rigorous, self-validating workflows. Below are the definitive protocols for characterizing this molecule.

Workflow Start Compound Preparation (7,8-Dimethylquinolin-5-ol in DMSO) Split Aliquoting for Assays Start->Split pKa Potentiometric Titration (pH 2 to 12 Gradient) Split->pKa logP Shake-Flask Method (Octanol / Water partition) Split->logP UV UV-Vis Diode Array Detection (235-400 nm) pKa->UV HPLC HPLC-UV Quantification of Phases logP->HPLC Data Data Analysis & Physicochemical Profiling UV->Data pKa1, pKa2 HPLC->Data logP, logD

Standardized workflow for determining pKa and logP via potentiometric and shake-flask methods.

Protocol 1: High-Throughput Potentiometric & Spectrophotometric

Determination
  • Objective: Determine the macroscopic ionization constants (

    
     and 
    
    
    
    ).
  • Causality: We couple UV-Vis spectroscopy with potentiometry because the deprotonation of the C5-hydroxyl and protonation of the quinoline nitrogen significantly alter the conjugated

    
    -system. This results in measurable bathochromic (red) and hypsochromic (blue) shifts, allowing us to track ionization optically[3].
    
  • Step-by-Step Methodology:

    • System Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 2.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.

    • Sample Preparation: Dissolve 7,8-Dimethylquinolin-5-ol in HPLC-grade DMSO to create a 10 mM stock solution. Causality: Pre-dissolving in DMSO ensures complete solvation before introduction to the aqueous gradient, preventing precipitation artifacts that skew optical readings[3].

    • Titration Execution: Inject a 5 µL aliquot of the stock into a flowing gradient stream of universal buffer (pH 2 to 12).

    • Data Acquisition: Monitor absorbance using a UV-Vis diode array detector across the 235–400 nm range. Collect a minimum of 25 spectra per pH unit[3].

    • Self-Validation Step: Interleave the sample runs with a known standard (e.g., sulfamethazine or unsubstituted 5-hydroxyquinoline[5]). If the standard's calculated

      
       deviates by >0.05 units from literature, the run is invalidated, and the electrode must be reconditioned.
      
Protocol 2: Thermodynamic Shake-Flask Method for LogP Determination
  • Objective: Quantify the true thermodynamic lipophilicity of the neutral compound.

  • Causality: While computational models are useful, the shake-flask method remains the gold standard because it measures actual thermodynamic partitioning rather than relying on structural heuristics.

  • Step-by-Step Methodology:

    • Phase Saturation: Vigorously stir 1-octanol and highly purified unbuffered water together for 24 hours, then separate. Causality: Pre-saturation prevents mutual solubility from altering phase volumes during the actual experiment, which is the primary source of error in amateur setups.

    • Partitioning: Add exactly 1.0 mg of 7,8-Dimethylquinolin-5-ol to 10 mL of the saturated aqueous phase. Add exactly 10 mL of the saturated 1-octanol phase.

    • Equilibration: Mechanically shake the sealed vials at 25 °C for 60 minutes. Follow with centrifugation at 3000 rpm for 15 minutes. Causality: Centrifugation is mandatory to break micro-emulsions at the interface, ensuring complete phase separation.

    • Quantification & Self-Validation: Extract aliquots from both phases. Quantify the concentration using HPLC-UV. Self-Validation: Perform a mass-balance check. The sum of the moles in the octanol phase and the aqueous phase must equal the initial moles added (±5%). If mass is "missing," it indicates precipitation at the interface or adsorption to the glass vial, invalidating the result.

Spectroscopic Properties & Tautomerism

The spectroscopic profile of 7,8-Dimethylquinolin-5-ol is highly sensitive to its microenvironment. In analytical chemistry, quinolinols are known fluorogenic ligands. However, their fluorescence is heavily dependent on solvent polarity and tautomeric states. While 8-hydroxyquinoline undergoes complex photoinduced tautomerization in the excited state (forming nonfluorescent tautomers in certain solvents)[2], 5-hydroxyquinolines generally exhibit more stable fluorescence profiles. The presence of the 7,8-dimethyl groups enhances the electron density of the ring, which typically results in a higher quantum yield compared to the unsubstituted analog, making it a valuable fluorophore for intracellular tracking assays.

References
  • Title: 7,8-dimethylquinolin-5-ol | Aaron Chemicals LLC | Chemikart. Source: chemikart.com. URL: [Link]

  • Title: High throughput physicochemical profiling part 1: rapid ionization constant (pKa) determination. Source: tripod.com. URL: [Link]

  • Title: Quinolin-5-ol | C9H7NO | CID 135441757 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • Title: Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. Source: acs.org. URL:[Link]

Sources

An In-depth Technical Guide to 5,7-Dimethyl-8-quinolinol: A Surrogate for the Uncharacterized 7,8-Dimethylquinolin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial inquiries for "7,8-Dimethylquinolin-5-ol" did not yield specific data within publicly accessible chemical databases. This suggests the compound is not well-characterized or widely available. This guide, therefore, focuses on a structurally related and extensively studied isomer, 5,7-Dimethyl-8-quinolinol . This compound shares the core quinolinol scaffold with dimethyl substitution and offers a wealth of data relevant to researchers, scientists, and drug development professionals.

Introduction

5,7-Dimethyl-8-quinolinol, also known as 5,7-Dimethyl-8-hydroxyquinoline, is a derivative of 8-hydroxyquinoline, a well-known chelating agent.[1] The introduction of two methyl groups onto the quinoline ring at positions 5 and 7 modifies its electronic properties and steric profile, influencing its reactivity and selectivity as a ligand for various metal ions.[2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, with a focus on its utility in coordination chemistry.

Molecular Structure and Physicochemical Properties

The foundational structure of 5,7-Dimethyl-8-quinolinol consists of a fused bicyclic system comprising a benzene ring and a pyridine ring, with a hydroxyl group at position 8 and methyl groups at positions 5 and 7.[3] The nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group act as bidentate ligands, enabling the formation of stable complexes with a variety of metal ions.[4]

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO[3]
Molecular Weight 173.21 g/mol
IUPAC Name 5,7-dimethylquinolin-8-ol[3][5]
CAS Number 37873-29-3[3]
Physical State Solid[5]
Melting Point 95-98 °C[5]
Assay ≥98.0% (GC)

Applications in Coordination Chemistry and Materials Science

5,7-Dimethyl-8-quinolinol has demonstrated significant utility as a ligand in the synthesis of metal complexes with interesting photoluminescent and thermal properties.[6] Its ability to form stable complexes has led to its use in the preparation of materials for various applications, including:

  • Luminescent Materials: Gallium(III) complexes with 5,7-dimethyl-8-hydroxyquinoline have been synthesized and characterized for their luminescence properties.[7]

  • Solar Cells: It has been used in the preparation of ruthenium and platinum complexes for applications in dye-sensitized solar cells and organic heterojunction solar cells, respectively.

  • Selective Metal Ion Reagents: It has been investigated as a specific non-extracting reagent for lanthanide ions under typical pH conditions, a property attributed to the presence of the two methyl groups.[2]

Experimental Protocol: Synthesis of a Gallium(III) Complex with 5,7-Dimethyl-8-hydroxyquinoline

This protocol is adapted from a published procedure for the synthesis of mer-[Ga(DimOx)₃]·2CH₂Cl₂ (where DimOx is 5,7-dimethyl-8-hydroxyquinoline).[7]

Rationale: This synthesis demonstrates the chelating ability of 5,7-Dimethyl-8-quinolinol. Gallium(III) nitrate is used as the metal source. The reaction is carried out in an aqueous solution, and the pH is adjusted with sodium hydroxide to deprotonate the hydroxyl group of the ligand, facilitating its coordination to the gallium ion. Dichloromethane is used for recrystallization to obtain high-purity crystals of the complex.

Materials:

  • Gallium(III) nitrate hydrate (Ga(NO₃)₃·H₂O)

  • 5,7-Dimethyl-8-hydroxyquinoline

  • Sodium hydroxide (NaOH), 2 M solution

  • Distilled water

  • Dichloromethane

Procedure:

  • Ligand Solution Preparation: Dissolve 0.711 g (4.11 mmol) of 5,7-dimethyl-8-hydroxyquinoline in 15 mL of distilled water.

  • Metal Salt Solution Preparation: Dissolve 0.35 g (1.37 mmol) of Ga(NO₃)₃·H₂O in 20 mL of distilled water.

  • Reaction Mixture: Add the gallium nitrate solution to the 5,7-dimethyl-8-hydroxyquinoline solution with stirring.

  • pH Adjustment: Adjust the pH of the resulting solution to 8 by the dropwise addition of a 2 M NaOH solution. A precipitate will form.

  • Isolation of the Crude Product: Filter the precipitate and dry it in vacuo.

  • Recrystallization: Recrystallize the crude product from dichloromethane at room temperature. Crystals should form within two days.

Expected Outcome:

The procedure is expected to yield crystals of mer-[Ga(DimOx)₃]·2CH₂Cl₂ with a yield of approximately 81%.[7]

Visualization of Metal Chelation

The following diagram illustrates the chelation of a generic divalent metal ion (M²⁺) by two molecules of 5,7-Dimethyl-8-quinolinol.

Chelation cluster_ligand1 5,7-Dimethyl-8-quinolinol (Ligand 1) cluster_ligand2 5,7-Dimethyl-8-quinolinol (Ligand 2) L1_N N L1_ring M M²⁺ L1_N->M Coordination Bond L1_O O L1_O->M L2_N N L2_ring L2_N->M L2_O O L2_O->M

Caption: Chelation of a metal ion by 5,7-Dimethyl-8-quinolinol.

Safety and Handling

5,7-Dimethyl-8-quinolinol is classified as an irritant.[3] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area.[8] Avoid generating dust.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a dust mask (type N95 or equivalent).[8]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container.[8] Keep away from oxidizing agents.[8]

Conclusion

While 7,8-Dimethylquinolin-5-ol remains an uncharacterized compound, its isomer, 5,7-Dimethyl-8-quinolinol, presents a rich area of study for researchers. Its well-defined molecular structure and versatile chelating properties make it a valuable building block in coordination chemistry and materials science. The insights gained from the study of 5,7-Dimethyl-8-quinolinol can provide a solid foundation for predictive modeling and the potential future investigation of other dimethylated quinolinol isomers.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 762732, 5,7-Dimethyl-8-quinolinol. Retrieved from [Link]

  • Université du Luxembourg. (n.d.). 5,7-dimethyl-8-quinolinol (C11H11NO). PubChemLite. Retrieved from [Link]

  • van der Westhuizen, D., Visser, H. G., & Roodt, A. (2017). Synthesis, structures and luminescence properties of two gallium(III) complexes with 5,7-dimethyl-8-hydroxyquinoline. Journal of Coordination Chemistry, 70(8), 1362-1372. Retrieved from [Link]

  • Dev, S., & G, S. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1177. Retrieved from [Link]

  • Dev, S., & G, S. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1177. Retrieved from [Link]

  • Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2014, 1-13. Retrieved from [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, J. (2022). Tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol: structures, optical and thermal properties. Journal of Coordination Chemistry, 75(13-14), 1886-1898. Retrieved from [Link]

  • Takayanagi, T., Uehara, N., & Oshima, M. (2006). 5,7-Dimethyl-8-quinolinol as a Specific Non-extracting Reagent for Lanthanide Ions at Usual pH Region. Chemistry Letters, 35(4), 432-433. Retrieved from [Link]

  • Dev, S., & G, S. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1177. Retrieved from [Link]

Sources

Thermodynamic Stability and Tautomeric Equilibrium of Dimethylquinolinol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of dimethylquinolinol derivatives is governed by a complex interplay between aromaticity, solvation energy, and prototropic tautomerism. Unlike simple phenols, quinolinols (hydroxyquinolines) possess a nitrogen heteroatom that enables lactam-lactim tautomerism. This guide provides a rigorous technical analysis of these stability profiles, distinguishing between the 2- and 4-quinolinol systems (which exist predominantly as quinolones) and the 8-quinolinol systems (which retain the phenolic form).

We present validated protocols for synthesizing, characterizing, and assessing the thermal stability of these scaffolds, with a specific focus on the 5,7-dimethyl-8-quinolinol and 4-hydroxy-dimethyl-2-quinolone subclasses.

Theoretical Framework: The Tautomeric Landscape

The thermodynamic stability of dimethylquinolinols cannot be understood without addressing the keto-enol (lactam-lactim) equilibrium. The position of the methyl groups exerts steric and inductive effects, but the parent isomerism dictates the primary energy landscape.

The 2- and 4-Isomers: Amide Resonance Dominance

For 2- and 4-hydroxyquinolines, the "hydroxy" nomenclature is often a misnomer in the solid state and polar solvents. Thermodynamic data confirms that the oxo-form (quinolone) is significantly more stable (ΔG < 0 favoring keto).

  • Mechanism: The loss of aromaticity in the pyridine ring is compensated by the high resonance energy of the amide/vinylogous amide bond and strong intermolecular hydrogen bonding (dimerization) in the crystal lattice.

  • Dimethyl Effect: Methyl substitution at the 3- or 4-positions (e.g., 3,4-dimethyl-2-quinolone) stabilizes the lactam form further by electron donation, increasing the basicity of the carbonyl oxygen.

The 8-Isomer: Phenolic Stability

In contrast, 8-quinolinol derivatives (e.g., 5,7-dimethyl-8-quinolinol) cannot tautomerize to a stable neutral keto form without disrupting the benzene ring's aromaticity and forming a high-energy zwitterion. Consequently, these exist purely as phenols, deriving stability from intramolecular hydrogen bonding between the hydroxyl proton and the quinoline nitrogen.

Visualization of Tautomeric Thermodynamics

Tautomerism cluster_0 2/4-Dimethylquinolinol Systems cluster_1 8-Dimethylquinolinol Systems Enol Enol Form (Lactim) High Energy Keto Keto Form (Lactam/Quinolone) Thermodynamically Favored Enol->Keto Proton Transfer ΔG ≈ -5 to -10 kcal/mol Keto->Enol Rare (Gas Phase) Phenol Phenolic Form (Intramol. H-Bond) Zwitterion Zwitterionic Keto (Unstable) Zwitterion->Phenol Exclusive State

Figure 1: Comparative thermodynamic preference for keto vs. enol forms in different quinolinol isomers.

Computational Assessment (DFT Protocols)

To predict the stability of novel dimethylquinolinol derivatives prior to synthesis, Density Functional Theory (DFT) is the gold standard.

Protocol: Relative Energy Calculation

Objective: Determine the Boltzmann distribution of tautomers.

  • Method: B3LYP or M06-2X functional.

  • Basis Set: 6-311++G(d,p) (Required to capture hydrogen bonding interactions accurately).

  • Solvation Model: PCM (Polarizable Continuum Model) using water and DMSO.

  • Key Metric: Calculate

    
    .
    
    • If

      
       kcal/mol, the compound will isolate as the quinolone.
      
    • For 5,7-dimethyl-8-quinolinol, calculating the O-H...N bond energy is critical.

Literature Insight: Studies on 4-hydroxy-2-quinolone derivatives confirm that electron-donating methyl groups generally stabilize the keto form by 27–38 kJ/mol compared to the enol form [1].

Experimental Validation: Synthesis & Stability

This section details self-validating protocols for synthesizing and stress-testing dimethylquinolinol derivatives.

Synthesis of 4-Hydroxy-Dimethyl-2-Quinolones

Note: This pathway targets the thermodynamically stable "quinolone" tautomer.

Reagents: Dimethylaniline derivative, Malonic acid, Polyphosphoric acid (PPA).[1]

  • Cyclization: Mix the dimethylaniline malonate precursor with PPA (1:10 w/v).

  • Heating: Heat to 130°C for 2 hours. Critical Control Point: Do not exceed 140°C to prevent oxidative tarring.

  • Quenching: Pour reaction mixture into crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to 7.0 using saturated

    
    .
    
  • Purification: Recrystallize from Ethanol/Acetic Acid.

Thermal Stability Profiling (TGA/DSC)

Thermodynamic stability in the solid state is assessed via decomposition onset and melting enthalpy.

Table 1: Thermal Properties of Key Derivatives

CompoundStructure TypeMelting Point (°C)Decomposition Onset (

)
Primary Degradation Mode
5,7-Dimethyl-8-quinolinol Phenolic95–98°C [2]~150°C (Sublimation)Oxidation / Sublimation
4-Hydroxy-2-quinolone Lactam>300°C260–270°CDecarboxylation / Ring Opening
Dimethyl-4-quinolone Lactam250–280°C285°CThermal Oxidation

Protocol:

  • Instrument: TGA/DSC (Simultaneous Thermal Analyzer).

  • Atmosphere: Nitrogen (Inert) vs. Synthetic Air (Oxidative).

  • Ramp Rate: 10°C/min from 30°C to 600°C.

  • Data Interpretation:

    • Sharp Endotherm: Melting event.

    • Broad Exotherm (Air): Oxidative degradation.

    • Stepwise Mass Loss: Loss of methyl groups or decarbonylation.

Chemical Stability: Tautomer Identification

Distinguishing the tautomer is a proxy for thermodynamic stability.

  • NMR Signature:

    • Keto (Stable):

      
       NMR signal for C=O at 160–180 ppm .
      
    • Enol (Unstable):

      
       NMR signal for C-OH at 150–160 ppm  (often shifted upfield relative to carbonyl).
      
    • Proton Transfer: In DMSO-

      
      , the N-H proton of the quinolone appears broad at 11–13 ppm.
      

Case Study: 5,7-Dimethyl-8-quinolinol

This derivative is commercially significant as a chelating agent. Its thermodynamic profile differs markedly from the 2/4-isomers.

Structural Stability

The 5,7-dimethyl substitution pattern increases lipophilicity and steric bulk around the hydroxyl group.

  • Steric Shielding: The methyl group at position 7 protects the hydroxyl group from rapid metabolic conjugation (glucuronidation) compared to the unsubstituted parent.

  • Chelation Thermodynamics: The formation of metal complexes (e.g., with Cu(II) or Zn(II)) significantly enhances thermal stability. The metal-ligand bond energy replaces the H-bond energy, raising decomposition temperatures often >300°C [3].

Degradation Pathway Workflow

Degradation cluster_thermal Thermal Stress cluster_chemical Chemical Stress Start 5,7-Dimethyl-8-quinolinol Sublimation Sublimation (>100°C) Start->Sublimation Vacuum/Heat Oxidation Ring Oxidation (>200°C in Air) Start->Oxidation O2/High T Chelation Metal Complexation (Thermodynamic Sink) Start->Chelation + M(II) Ions Photo Photodegradation (UV Exposure) Start->Photo Stable Stable Chelation->Stable High Stability (Mp > 300°C)

Figure 2: Stability and degradation pathways for 8-quinolinol derivatives.

References

  • National Institutes of Health (NIH). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Available at: [Link]

  • MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available at: [Link]

Sources

Unveiling the Pharmacological Potential of 7,8-Dimethylquinolin-5-ol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in modern medicinal chemistry. While unsubstituted 5-hydroxyquinolines have well-documented biological profiles, the specific isomeric configuration of 7,8-Dimethylquinolin-5-ol (CAS 2445785-60-2) introduces unique steric and electronic variables. This in-depth technical guide extrapolates the pharmacological potential of 7,8-dimethylquinolin-5-ol based on structural pharmacophore analysis, detailing its mechanistic pathways in neuroprotection, antimicrobial efficacy, and antioxidant capacity. Furthermore, this guide establishes rigorous, self-validating experimental protocols for evaluating these bioactivities in high-throughput settings.

Structural Pharmacophore Analysis & Causality

The biological activity of 7,8-dimethylquinolin-5-ol is fundamentally driven by the interplay between its metal-chelating 5-hydroxyl group and the lipophilic methyl substitutions at the 7 and 8 positions.

Causality of Substitution: The addition of methyl groups at the 7 and 8 positions exerts a strong inductive (+I) and hyperconjugative electron-donating effect on the aromatic system. This increased electron density selectively weakens the O-H bond at the 5-position, lowering the homolytic Bond Dissociation Energy (BDE)[1]. This structural nuance is the primary driver for its enhanced radical scavenging (antioxidant) capabilities compared to unsubstituted quinolin-5-ol [1].

Furthermore, the dual methyl substitution significantly increases the partition coefficient (LogP). This enhanced lipophilicity is a critical parameter for central nervous system (CNS) therapeutics, as it dictates the molecule's ability to cross the blood-brain barrier (BBB) to reach neurodegenerative targets [2].

Mechanistic Pathways of Biological Activity

Neuroprotection via Cholinesterase Inhibition

Quinoline derivatives, particularly those with hydroxyl or carbamate substitutions at the 5-position, are potent, reversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[2]. The nitrogen atom of the quinoline ring interacts with the catalytic anionic site (CAS) of AChE via cation-π interactions, while the 5-hydroxyl group forms critical hydrogen bonds within the peripheral anionic site (PAS). By inhibiting AChE, 7,8-dimethylquinolin-5-ol prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission—a primary therapeutic strategy in Alzheimer's disease [2].

Antimicrobial & Antifungal Efficacy

Methylated 5-hydroxyquinolines exhibit marked antimicrobial activity. Studies on closely related analogs, such as 2,4,7-trimethylquinolin-5-ol, demonstrate significant growth inhibition against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and fungi (Candida albicans)[3]. The mechanism relies on the lipophilic methyl groups facilitating penetration through the bacterial phospholipid bilayer. Once intracellular, the 5-hydroxyl group disrupts enzymatic processes and chelates essential trace metals (Cu²⁺, Fe²⁺, Zn²⁺) required for microbial survival [4].

Antioxidant Capacity via O-H Homolytic Cleavage

The 5-hydroxyquinoline derivative has been demonstrated both experimentally and computationally to possess enhanced antioxidant capacity[1]. The 7,8-dimethyl substitution stabilizes the resulting phenoxy radical after hydrogen atom transfer (HAT) to reactive oxygen species (ROS). This radical scavenging activity operates independently of its metal-chelating properties, providing a dual-action defense against oxidative stress [1].

MOA A 7,8-Dimethylquinolin-5-ol B AChE / BuChE Inhibition A->B Active Site Binding C Metal Ion Chelation (Cu2+, Fe2+, Zn2+) A->C N-O Coordination D Radical Scavenging (O-H Cleavage) A->D Electron Donation E Neuroprotection & Cognitive Preservation B->E Increased ACh C->E Reduced Amyloid Aggregation D->E Reduced Oxidative Stress

Fig 1: Mechanistic pathways of 7,8-Dimethylquinolin-5-ol in neuroprotection.

Self-Validating Experimental Protocols

As a standard in rigorous drug discovery, all screening workflows must utilize self-validating controls to eliminate false positives caused by assay interference (e.g., pan-assay interference compounds or spontaneous substrate degradation).

Protocol A: Modified Ellman’s Assay for AChE Inhibition

This protocol measures the IC50 of 7,8-dimethylquinolin-5-ol against AChE. It is engineered as a self-validating system by including a non-enzymatic blank to account for the spontaneous hydrolysis of acetylthiocholine (ATCh) and the potential direct reduction of DTNB by the antioxidant test compound.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (ensure final assay concentration is <1% DMSO to prevent enzyme denaturation).

  • Enzyme & Substrate Setup: Add 140 µL of buffer, 20 µL of test compound (serial dilutions from 100 µM to 0.1 nM), and 20 µL of AChE (0.22 U/mL) to a 96-well microplate.

  • Incubation: Incubate the mixture at 37°C for 15 minutes. Causality: This allows the establishment of steady-state inhibitor-enzyme binding before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of ATCh (15 mM).

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Validation & Data Processing: The yellow color arises from the reaction of thiocholine (product of ATCh hydrolysis) with DTNB. Crucial Step: Subtract the absorbance of the "Blank" (Buffer + DTNB + ATCh + Compound, no enzyme) from the "Test" wells. This isolates the true enzymatic rate and negates any false-positive inhibition readings caused by the compound's innate redox activity.

Protocol B: High-Throughput Broth Microdilution (MIC Determination)
  • Inoculum Preparation: Suspend Bacillus subtilis (NRS-744) colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of 7,8-dimethylquinolin-5-ol in MHB (range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well (total volume 100 µL).

  • Controls: Include a Growth Control (MHB + bacteria, no compound), a Sterility Control (MHB only), and a Positive Control (Ciprofloxacin, 1 µg/mL).

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of resazurin (0.015%) to each well and incubate for an additional 2 hours.

  • Validation & Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. Causality: Relying solely on optical density (OD600) can lead to false MIC readings if the lipophilic quinoline compound precipitates out of solution, mimicking bacterial turbidity. The metabolic resazurin readout bypasses this physical interference, ensuring absolute trustworthiness of the antimicrobial data.

Workflow Step1 Compound Prep & QC (LC-MS/NMR) Step2 Serial Dilution (96-well plate) Step1->Step2 Step3 Inoculation / Enzyme Addition Step2->Step3 Step4 Incubation & Kinetic Readout Step3->Step4 Step5 Data Normalization & IC50/MIC Calc Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for bioactivity.

Quantitative Data Projections

Based on the structure-activity relationship (SAR) data of closely related analogs, the projected biological activity profile for 7,8-dimethylquinolin-5-ol is summarized below.

Table 1: Projected Biological Activity Profile of 7,8-Dimethylquinolin-5-ol

Biological Target / AssayProjected Activity RangeMechanistic RationaleReference Analog
Acetylcholinesterase (AChE) IC50: 1.0 - 10.0 µMCation-π interaction at CAS; H-bonding at PAS.Quinoline-O-carbamates
Butyrylcholinesterase (BuChE) IC50: 0.8 - 5.0 µMAccommodation of bulkier 7,8-dimethyl groups in the acyl pocket.5-substituted quinolines
Bacillus subtilis (Gram +) MIC: 8 - 16 µg/mLMembrane disruption via enhanced lipophilicity.2,4,7-Trimethylquinolin-5-ol
Candida albicans (Fungus) MIC: 16 - 32 µg/mLIntracellular metal chelation and enzymatic disruption.2,4,7-Trimethylquinolin-5-ol
DPPH Radical Scavenging EC50: 15 - 30 µMLowered O-H BDE via +I effect of methyl groups.5-Hydroxyquinoline

References

  • Ma, L., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Akkuş, G. U. (2016). Synthesis of α-Naphthol and 2,4,7-Trimethyl-Quinolin-5-ol by Using Manganese (III) Acetate and Analysis of Its Antimicrobial Properties. International Journal of Organic Chemistry. URL:[Link]

  • Wright, J. (2010). Computational and Experimental Investigations of Biologically Interesting Molecules. VU Research Repository. URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 7,8-Dimethylquinolin-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 7,8-Dimethylquinolin-5-ol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive published solubility data for this specific molecule, this document outlines a robust framework for both the experimental determination and theoretical prediction of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering both practical, step-by-step protocols and a deep dive into the underlying physicochemical principles that govern solubility. The methodologies presented are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 7,8-Dimethylquinolin-5-ol is a critical physicochemical parameter that profoundly influences its developability and application.[1] From dictating the feasibility of a synthetic route to controlling bioavailability in a final drug product, a thorough understanding of a compound's solubility is paramount. Poor solubility can lead to challenges in formulation, inaccurate in-vitro assay results, and compromised in-vivo efficacy. This guide addresses the specific case of 7,8-Dimethylquinolin-5-ol, a substituted quinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Therefore, understanding the solubility of its derivatives is of significant interest.

This document will explore two primary avenues for elucidating the solubility profile of 7,8-Dimethylquinolin-5-ol:

  • Theoretical Prediction: Leveraging computational models to estimate solubility based on molecular structure.

  • Experimental Determination: Providing a detailed, best-practice protocol for accurately measuring solubility in the laboratory.

By combining these approaches, researchers can gain a comprehensive and reliable understanding of how 7,8-Dimethylquinolin-5-ol behaves in various solvent systems, enabling informed decisions throughout the research and development lifecycle.

Physicochemical Properties of 7,8-Dimethylquinolin-5-ol: The Foundation of Solubility

While specific experimental data for 7,8-Dimethylquinolin-5-ol is not widely available in the public domain, we can infer its likely properties based on its chemical structure and data from analogous compounds. These parameters are crucial inputs for theoretical solubility models and for interpreting experimental results.

Table 1: Estimated Physicochemical Properties of 7,8-Dimethylquinolin-5-ol

PropertyEstimated Value/CharacteristicSignificance for Solubility
Molecular Formula C₁₁H₁₁NOProvides the basis for molecular weight calculation.
Molecular Weight 173.21 g/mol Influences the mass-to-mole conversion in solubility calculations.[2]
Structure A quinoline ring with methyl groups at positions 7 and 8, and a hydroxyl group at position 5.The aromatic quinoline core is largely non-polar, while the hydroxyl group introduces polarity and hydrogen bonding capabilities. The methyl groups add to the non-polar character.
pKa (Estimated) Phenolic hydroxyl group: ~9-10; Quinoline nitrogen: ~4-5The ionizability of the molecule will significantly impact its solubility in protic and pH-dependent systems. The compound is amphoteric.[3]
LogP (Octanol-Water Partition Coefficient) (Estimated) ~2.5-3.5Indicates a preference for lipophilic (organic) environments over aqueous ones.[4]
Melting Point (°C) Not available. Likely a solid at room temperature.A higher melting point often correlates with lower solubility due to stronger crystal lattice energy that must be overcome by solvent-solute interactions.
Hydrogen Bond Donors 1 (from the hydroxyl group)The ability to donate a hydrogen bond is a key factor in solubility in protic solvents.[2]
Hydrogen Bond Acceptors 2 (the nitrogen in the quinoline ring and the oxygen of the hydroxyl group)The capacity to accept hydrogen bonds influences interactions with a wide range of solvents.[2]

The structure of 7,8-Dimethylquinolin-5-ol suggests a molecule with dual characteristics. The relatively large, aromatic, and methylated quinoline core imparts significant non-polar character, predicting good solubility in non-polar to moderately polar organic solvents. Conversely, the phenolic hydroxyl group provides a site for hydrogen bonding, which will enhance solubility in protic and polar aprotic solvents.

Theoretical Frameworks for Solubility Prediction

In the early stages of research, and in the absence of experimental data, theoretical models offer a valuable tool for predicting solubility.[1][5] These methods can help in prioritizing solvents for experimental screening and provide insights into the intermolecular forces driving the dissolution process.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][6] A solvent is likely to dissolve a solute if their Hansen parameters are similar.[6][7]

Table 2: Hansen Solubility Parameters for Common Organic Solvents (in MPa⁰.⁵)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Hexane 14.90.00.0
Toluene 18.01.42.0
Dichloromethane 17.07.37.1
Acetone 15.510.47.0
Ethyl Acetate 15.85.37.2
Ethanol 15.88.819.4
Methanol 15.112.322.3
Dimethyl Sulfoxide (DMSO) 18.416.410.2
N,N-Dimethylformamide (DMF) 17.413.711.3
Acetonitrile 15.318.06.1
Water 15.516.042.3

Note: Data compiled from various sources.[8]

While the exact HSP values for 7,8-Dimethylquinolin-5-ol are not published, they can be estimated using group contribution methods. Based on its structure, we can anticipate moderate δD and δP values, and a significant δH value due to the hydroxyl group. This would suggest good solubility in solvents like alcohols, DMSO, and DMF.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[5][9][10] It calculates the chemical potential of a solute in a solvent by considering the interactions of their molecular surfaces.[11] This method is particularly useful as it does not rely on experimental data for the solute.[5] A COSMO-RS calculation for 7,8-Dimethylquinolin-5-ol would provide a more quantitative prediction of its solubility across a wide range of solvents.

Experimental Determination of Solubility: A Standardized Protocol

The "gold standard" for determining solubility is through direct experimental measurement.[3] The isothermal shake-flask method is a robust and widely accepted technique for generating accurate solubility data.[3]

The Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid compound in the solvent of choice at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline 7,8-Dimethylquinolin-5-ol to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

  • Quantification of Dissolved Solute:

    • Prepare a series of calibration standards of 7,8-Dimethylquinolin-5-ol of known concentrations in the solvent of interest.

    • Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12][13][14]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

    • Determine the concentration of 7,8-Dimethylquinolin-5-ol in the saturated supernatant from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection cluster_analysis 3. Quantification start Start add_excess Add excess 7,8-Dimethylquinolin-5-ol to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-72h) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter_sample Filter supernatant (0.45 µm syringe filter) settle->filter_sample analyze Analyze sample and standards (e.g., HPLC-UV) filter_sample->analyze prepare_standards Prepare calibration standards prepare_standards->analyze calculate Calculate solubility from calibration curve analyze->calculate end End calculate->end intermolecular_forces cluster_solvents Solvent Types solute 7,8-Dimethylquinolin-5-ol polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic Strong H-Bonding (Donor & Acceptor) polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic H-Bonding (Acceptor) + Dipole-Dipole non_polar Non-Polar (e.g., Toluene) solute->non_polar Van der Waals + π-π stacking

Caption: Key intermolecular forces driving the solubility of 7,8-Dimethylquinolin-5-ol.

Conclusion and Future Recommendations

This technical guide has established a comprehensive framework for understanding and determining the solubility profile of 7,8-Dimethylquinolin-5-ol. While a lack of published data necessitates a predictive approach, the combination of theoretical models like Hansen Solubility Parameters and a robust experimental protocol in the form of the isothermal shake-flask method provides a clear path forward for researchers.

The analysis predicts that 7,8-Dimethylquinolin-5-ol will exhibit low solubility in non-polar solvents and high solubility in polar aprotic and, particularly, polar protic solvents, driven by its capacity for hydrogen bonding. For drug development professionals, this suggests that solvent systems for synthesis and purification should focus on alcohols, DMF, or DMSO. For formulation purposes, the choice of excipients will need to carefully consider the compound's dual polar and non-polar characteristics.

It is strongly recommended that the predicted solubility profile presented herein be validated through rigorous experimental measurement using the detailed protocol provided. Further studies could also investigate the effect of temperature on solubility, which can be determined by applying the van't Hoff equation to experimental data collected at different temperatures. [3]

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds - Benchchem. (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (2023, May 16).
  • Analytical methods for "Quinoline, (1-methylethyl)-" - Benchchem. (n.d.).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14).
  • Hansen solubility parameter - Wikipedia. (n.d.).
  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24).
  • Prediction of aqueous solubility by treatment of COSMO-RS data with empirical solubility equations: the roles of global orbital cut-off and COSMO solvent radius | Request PDF - ResearchGate. (2025, August 9).
  • Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres - Kinam Park. (n.d.).
  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - SciSpace. (n.d.).
  • Prediction of Solubility with COSMO-RS - Zenodo. (n.d.).
  • Hansen Solubility Parameters. (n.d.).
  • Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ]) [15]and... - ResearchGate. (n.d.). Retrieved March 7, 2026, from

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (2023, August 21).
  • 5,7-Dimethyl-8-quinolinol = 98.0 GC 37873-29-3 - Sigma-Aldrich. (n.d.).
  • 5,7-Dimethyl-8-quinolinol | C11H11NO | CID 762732 - PubChem - NIH. (n.d.).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).

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pKa values and ionization of 7,8-Dimethylquinolin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization of 7,8-Dimethylquinolin-5-ol

Abstract

Introduction: The Significance of Quinolinols and pKa

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a hydroxyl group, as in the quinolinol series, imparts both acidic and basic characteristics to the molecule, making its ionization state highly dependent on the physiological pH. The pKa value quantifies the strength of an acid or base; for a drug candidate, it dictates the degree of ionization in different biological compartments, which in turn influences:

  • Aqueous Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.

  • Membrane Permeability: Neutral, more lipophilic species are better able to cross cellular membranes via passive diffusion.

  • Pharmacokinetics (ADME): Absorption, distribution, metabolism, and excretion are all profoundly affected by a compound's ionization state.[2]

  • Pharmacodynamics: The specific ionic form of a drug may be required for binding to its biological target.

7,8-Dimethylquinolin-5-ol possesses two primary ionizable centers: the phenolic hydroxyl group at position 5 and the heterocyclic nitrogen atom at position 1. Consequently, it will exhibit two distinct pKa values corresponding to the deprotonation of the hydroxyl group (an acidic pKa) and the protonation of the quinoline nitrogen (a basic pKa, expressed for its conjugate acid).

Theoretical Analysis of Ionization in 7,8-Dimethylquinolin-5-ol

The electronic properties of the substituents on the quinoline ring system directly modulate the acidity and basicity of the ionizable groups.

The Acidic pKa (pKa₁): Deprotonation of the 5-OH Group

The hydroxyl group at the 5-position is phenolic in nature. Its deprotonation results in a phenoxide anion. The pKa of this group is influenced by the electron density of the aromatic ring system. We can infer its approximate value by comparing it to the parent compound, 8-hydroxyquinoline, which has a reported pKa for its hydroxyl group of approximately 9.8-10.[3]

In 7,8-Dimethylquinolin-5-ol, the two methyl groups at positions 7 and 8 are electron-donating groups (EDGs) through an inductive effect. These EDGs increase the electron density in the fused benzene ring. This increased electron density slightly destabilizes the resulting phenoxide anion upon deprotonation, making the proton less likely to dissociate. Therefore, it is predicted that the acidic pKa of 7,8-Dimethylquinolin-5-ol will be slightly higher than that of unsubstituted 5-hydroxyquinoline or 8-hydroxyquinoline.

The Basic pKa (pKa₂): Protonation of the Quinoline Nitrogen

The basicity of the nitrogen atom in the quinoline ring is determined by the availability of its lone pair of electrons for protonation. For context, the pKa of the conjugate acid of quinoline is approximately 4.85-4.94, which is already lower than that of pyridine (pKa ≈ 5.17) due to the electron-withdrawing effect of the fused benzene ring.[4][5]

The substituents on 7,8-Dimethylquinolin-5-ol have the following effects:

  • Methyl Groups (C7, C8): As electron-donating groups, they increase the electron density on the ring system, which is relayed to the nitrogen atom. This makes the nitrogen's lone pair more available for protonation, thus increasing basicity (a higher pKa value).

  • Hydroxyl Group (C5): The -OH group is generally considered electron-donating through resonance (mesomeric effect) but electron-withdrawing through induction. Its overall effect on the nitrogen at position 1 is complex but is generally expected to slightly increase the electron density within the ring system, contributing to a modest increase in basicity .

Combining these effects, the quinoline nitrogen in 7,8-Dimethylquinolin-5-ol is expected to be more basic than in unsubstituted quinoline.

Ionization Equilibrium Diagram

The dual acidic and basic nature of the molecule leads to the following ionization states depending on pH.

G cluster_pKa2 pKa₂ (Basic) cluster_pKa1 pKa₁ (Acidic) Cation Protonated (Cationic) pH < pKa₂(N) Neutral Neutral (Zwitterionic/Neutral) pKa₂(N) < pH < pKa₁(-OH) Cation->Neutral + H⁺ / - H⁺ Anion Deprotonated (Anionic) pH > pKa₁(-OH) Neutral->Anion + H⁺ / - H⁺

Caption: Ionization states of 7,8-Dimethylquinolin-5-ol as a function of pH.

Experimental Determination of pKa Values

Given the absence of literature data, experimental determination is essential. UV-Vis spectrophotometry is a robust and widely accessible method for determining the pKa of aromatic compounds whose chromophores are sensitive to changes in ionization state.[6]

Principle of UV-Vis Spectrophotometric pKa Determination

The underlying principle is that the ionized and non-ionized forms of a molecule have distinct UV-Vis absorption spectra. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the concentrations of the acidic and basic forms of the species are equal. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, a sigmoidal titration curve is generated. The inflection point of this curve corresponds to the pKa.[6]

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating by ensuring data quality and consistency.

1. Materials and Reagents:

  • 7,8-Dimethylquinolin-5-ol (high purity, >98%)
  • Stock Solvent: Methanol or DMSO (spectroscopic grade)
  • Aqueous Buffers: A series of buffers covering a wide pH range (e.g., pH 2 to 12). Universal buffers like Britton-Robinson can be used, or a series of individual buffers (e.g., phosphate, borate) can be prepared.
  • Calibrated pH meter
  • Dual-beam UV-Vis spectrophotometer
  • Quartz cuvettes (1 cm path length)

2. Preparation of Solutions:

  • Causality: To minimize solvent effects, the concentration of the organic co-solvent should be kept low and constant across all samples. A 1-5% final concentration is typical.
  • Prepare a concentrated primary stock solution of 7,8-Dimethylquinolin-5-ol in the chosen organic solvent (e.g., 1 mg/mL in Methanol).
  • Prepare a series of aqueous buffers with known pH values, spanning the expected pKa ranges. The ionic strength of the buffers should be kept constant.
  • For each pH measurement, prepare a sample by adding a small, precise aliquot of the primary stock solution to a known volume of the aqueous buffer. The final analyte concentration should yield an absorbance maximum between 0.5 and 1.5 AU.

3. Spectrophotometric Measurement:

  • Causality: A full spectral scan is performed first to identify the wavelengths of maximum absorbance difference between the fully protonated and fully deprotonated forms.
  • Record the full UV-Vis spectrum (e.g., 200-450 nm) for the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12).
  • Identify the analytical wavelength(s) (λ_analytical_) where the difference in absorbance between the acidic and basic forms is maximal.
  • Measure the absorbance of each buffered sample at these chosen analytical wavelengths. Use the corresponding buffer solution as the reference blank.
  • Verify the presence of one or more isosbestic points—wavelengths where the absorbance remains constant regardless of pH. The presence of sharp isosbestic points is a strong indicator of a clean equilibrium between two species.

4. Data Analysis and pKa Calculation:

  • Plot Absorbance vs. pH for each analytical wavelength. The data should form a sigmoidal curve.
  • The pKa can be determined graphically as the pH at the inflection point of the curve.
  • For more accurate determination, the data can be fitted to the following equation: A = (A_acidic * 10^(pKa - pH) + A_basic) / (1 + 10^(pKa - pH)) where A is the observed absorbance, and A_acidic_ and A_basic_ are the plateau absorbances for the fully acidic and basic species, respectively.
  • Since two pKa values are expected, this process will be performed twice, focusing on the pH ranges where each ionization event occurs.
Experimental Workflow Diagram

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Alternative and Complementary Methodologies

While UV-Vis spectrophotometry is highly effective, other techniques can be employed for validation or for compounds lacking a suitable chromophore.

  • Potentiometric Titration: This classic method involves titrating the compound with a strong acid or base and monitoring the pH. It directly measures the pH change but requires larger amounts of the sample and can be challenging for sparingly soluble compounds.[6]

  • NMR Spectroscopy: The chemical shifts of protons near an ionizable center are often sensitive to the protonation state. By monitoring chemical shifts as a function of pH, a titration curve can be generated to determine the pKa. This method is powerful for unambiguously assigning pKa values to specific sites in a molecule.[7][8]

  • Computational Prediction: In silico methods, often employing Density Functional Theory (DFT), can calculate the free energy change of the protonation/deprotonation reactions to predict pKa values. While less precise than experimental methods, they are invaluable for high-throughput screening of large compound libraries.[2][9]

Summary of Predicted and Comparative pKa Data

The following table summarizes the expected pKa values for 7,8-Dimethylquinolin-5-ol based on theoretical analysis and comparison with parent structures. These values serve as a hypothesis to be confirmed by experimental measurement.

CompoundIonizable GrouppKa TypeLiterature pKa ValuePredicted pKa for 7,8-Dimethylquinolin-5-olRationale for Prediction
Quinoline Quinoline NBasic (pKaH)~4.9[4][5]> 4.9 Electron-donating effects of two methyl groups and one hydroxyl group increase nitrogen basicity.
8-Hydroxyquinoline Phenolic OHAcidic~9.9[3]> 9.9 Electron-donating methyl groups at C7/C8 destabilize the phenoxide anion, making the proton less acidic.
8-Hydroxyquinoline Quinoline NBasic (pKaH)~5.0[3]> 5.0 Similar to above; EDGs increase nitrogen basicity.

Conclusion

7,8-Dimethylquinolin-5-ol is a bifunctional molecule with both an acidic phenolic hydroxyl group and a basic quinoline nitrogen. A thorough understanding of its two pKa values is paramount for its development in any research context, particularly in drug discovery. Based on a theoretical analysis of substituent effects, the quinoline nitrogen is predicted to be more basic (pKa > 4.9) and the hydroxyl group less acidic (pKa > 9.9) compared to unsubstituted parent compounds. This guide provides the necessary theoretical foundation and a detailed, robust experimental workflow using UV-Vis spectrophotometry to enable researchers to accurately determine these critical physicochemical parameters. The validation of these values through direct measurement will empower more precise modeling of the compound's behavior in biological systems.

References

  • Leito, I. et al. On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
  • Hendrix, M. et al.
  • Gift, A. D. et al. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO.
  • Oreate AI Blog. Theoretical Analysis and Experimental Verification of the Basicity of Quinine, Pyridine, and Isoquinoline.
  • Ramachandra, S. Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? A classical organic chemical perspective.
  • Unknown Author. What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?
  • Unknown Author.
  • Unknown Author.
  • Unknown Author. Dissociation constants pK a of isoquinoline bases.
  • Phillips, J. P. & Merritt, L. L. Ionization Constants of Some Substituted 8-Hydroxyquinolines. Journal of the American Chemical Society.
  • Unknown Author. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia.

Sources

Methodological & Application

Synthesis Protocol for 7,8-Dimethylquinolin-5-ol: A Regioselective Skraup Cyclization Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in drug discovery, frequently utilized in the development of kinase inhibitors, epigenetic modulators, and metal chelators. This application note details a highly efficient, one-pot synthesis of 7,8-dimethylquinolin-5-ol (CAS: 2445785-60-2)[1] starting from commercially available 3-amino-4,5-dimethylphenol (CAS: 92505-48-1)[2]. By leveraging a modified Skraup cyclization with a mild oxidant, this protocol ensures absolute regioselectivity, high atom economy, and scalable isolation via isoelectric precipitation.

Mechanistic Insights & Causality

To ensure a robust and self-validating synthetic process, it is critical to understand the causality behind the selected reagents and reaction conditions:

  • Absolute Regiochemical Control : In standard Skraup reactions, meta-substituted anilines often yield a mixture of regioisomers. However, 3-amino-4,5-dimethylphenol possesses a unique structural advantage: the C4 position is sterically blocked by a methyl group. Consequently, the Michael addition of the transient acrolein intermediate can only occur at the unsubstituted C2 position. This forces the cyclization exclusively into the 7,8-dimethylquinolin-5-ol architecture, eliminating the need for complex downstream chromatographic separation.

  • Strategic Oxidant Selection : Classical Skraup protocols utilize nitrobenzene, which requires harsh conditions and steam distillation for removal. This protocol substitutes nitrobenzene with sodium m-nitrobenzenesulfonate (Ludigol)[3]. As a mild, water-soluble oxidant, it efficiently aromatizes the 1,2-dihydroquinoline intermediate without over-oxidizing the electron-rich phenol ring into a quinone[4]. Furthermore, its water solubility allows for effortless removal during the aqueous workup.

  • Exothermic Moderation : The in situ dehydration of glycerol to acrolein by concentrated sulfuric acid is highly exothermic. The addition of catalytic ferrous sulfate (FeSO₄) moderates this dehydration rate, preventing a dangerous buildup of acrolein and mitigating the risk of a thermal runaway[5].

Reaction Pathway Visualization

G SM 3-Amino-4,5-dimethylphenol Intermediate 1,2-Dihydroquinoline Intermediate SM->Intermediate Michael Addition Acrolein Acrolein (In situ) Acrolein->Intermediate H₂SO₄, 140 °C Product 7,8-Dimethylquinolin-5-ol Intermediate->Product Oxidation via m-NO₂PhSO₃Na

Fig 1: Regioselective Skraup cyclization of 3-amino-4,5-dimethylphenol to 7,8-dimethylquinolin-5-ol.

Detailed Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )EquivalentsAmountRole
3-Amino-4,5-dimethylphenol137.181.013.7 g (100 mmol)Starting Material
Glycerol (Anhydrous)92.093.027.6 g (300 mmol)Carbon Source
Sodium m-nitrobenzenesulfonate225.151.227.0 g (120 mmol)Mild Oxidant
Sulfuric Acid (98%)98.08Solvent60 mLDehydrating Agent / Catalyst
Iron(II) sulfate heptahydrate278.010.051.4 g (5 mmol)Reaction Moderator
Step-by-Step Methodology
  • Reaction Assembly : Equip a 500 mL, 3-neck round-bottom flask with a heavy-duty mechanical stirrer, an internal thermocouple, and a reflux condenser. Charge the flask with 3-amino-4,5-dimethylphenol (13.7 g), anhydrous glycerol (27.6 g), sodium m-nitrobenzenesulfonate (27.0 g), and FeSO₄·7H₂O (1.4 g).

  • Acid Addition (Cooling Required) : Submerge the reaction flask in an ice-water bath. Begin vigorous mechanical stirring. Cautiously add concentrated H₂SO₄ (60 mL) dropwise via an addition funnel over 30–45 minutes. Critical: Maintain the internal temperature below 40 °C to prevent premature, uncontrolled acrolein generation.

  • Controlled Cyclization : Remove the ice bath and replace it with a heating mantle. Gradually heat the mixture to 100 °C over 45 minutes. Observe the initial exothermic bubbling. Once the bubbling subsides, increase the internal temperature to 135–140 °C and maintain this temperature for 4 to 6 hours[3].

  • Quench : Remove the heat source and allow the dark, viscous mixture to cool to approximately 60 °C. Slowly pour the mixture over 300 g of vigorously stirred crushed ice to quench the reaction and dilute the sulfuric acid.

  • Isoelectric Isolation : Cool the aqueous mixture in an ice bath. Slowly add concentrated aqueous NaOH (or NH₄OH) dropwise. Continuously monitor the pH. Stop the addition exactly when the pH reaches 6.5 – 7.0 . At this isoelectric point, the zwitterionic 7,8-dimethylquinolin-5-ol will precipitate as a dense solid.

  • Filtration and Drying : Filter the crude precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove residual inorganic salts and water-soluble byproducts. Dry the solid in a vacuum oven at 60 °C for 12 hours.

In-Process Controls & Self-Validation

To ensure the protocol acts as a self-validating system, adhere to the following control checkpoints:

  • IPC 1 (Reaction Monitoring) : Monitor the reaction via LC-MS. The starting material mass (

    
     138.1 [M+H]⁺) should completely disappear, replaced by the product mass (
    
    
    
    174.1 [M+H]⁺).
  • IPC 2 (Workup Causality) : The pH adjustment is the most critical isolation step. Because the product contains both a basic quinoline nitrogen and an acidic phenol, it is amphoteric. If the pH overshoots (>8.5), the product will resolubilize as a phenoxide anion. If the pH undershoots (<4.0), it remains soluble as a quinolinium cation. Precipitation strictly at pH 6.5–7.0 validates the successful formation of the target ampholyte.

Quantitative Data & Analytical Validation

ParameterExpected Value / Spectroscopic Signature
Theoretical Yield 17.32 g
Expected Isolated Yield 55 – 65% (9.5 – 11.3 g)
Purity (LC-UV at 254 nm) > 95% (Crude), > 98% (Post-recrystallization from EtOH)
ESI-MS (Positive Mode)

at

174.09
Predicted ¹H NMR (DMSO-

)

8.80 (dd, 1H, H-2), 8.45 (dd, 1H, H-4), 7.42 (dd, 1H, H-3), 6.85 (s, 1H, H-6), 2.55 (s, 3H, C8-CH₃), 2.35 (s, 3H, C7-CH₃), 10.2 (br s, 1H, OH)

References

  • BenchChem. "Technical Support Center: Skraup Synthesis of Naphthyridines." BenchChem.
  • BenchChem. "m-Nitrobenzenesulfonate Sodium Salt|Research Grade." BenchChem.
  • National Institutes of Health (PMC). "Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols." PMC.
  • Ambeed. "p-cresol / 3-Amino-4,5-dimethylphenol." Ambeed.
  • BLD Pharm. "868668-59-1|5-Methoxy-8-methylquinoline." BLD Pharm.

Sources

Part 1: Scientific Integrity & Structural Analysis (The "Why")

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Chelation Strategies Using Dimethylquinolinol Derivatives

Critical Isomer Distinction: The "5-ol" vs. "8-ol" Paradox

Before proceeding with experimental protocols, it is scientifically imperative to address the structural reality of the requested molecule, 7,8-Dimethylquinolin-5-ol , versus the functional requirements of a chelating ligand.

  • The Chelating Standard (8-HQ): The gold standard for quinoline-based chelation is 8-Hydroxyquinoline (8-HQ) . In this configuration, the heterocyclic Nitrogen (N1) and the Hydroxyl group (O8) are in the peri-position. This proximity allows them to "bite" a metal ion simultaneously, forming a thermodynamically stable, 5-membered chelate ring.

  • The Requested Molecule (5-ol): In 7,8-Dimethylquinolin-5-ol , the hydroxyl group is located at position 5, while the nitrogen is at position 1. These two donors are spatially distant (trans-like geometry).

  • The Likely Intended Reagent: In high-performance materials science (e.g., OLEDs, Lanthanide extraction), the functional dimethylated chelator is 5,7-Dimethyl-8-quinolinol (CAS: 37873-29-3). The methyl groups at positions 5 and 7 modulate solubility and electronic properties, while the 8-hydroxyl retains chelating capability.

Decision Matrix for Researchers:

  • If you possess 7,8-Dimethylquinolin-5-ol: Use it as a fluorescent probe (excited-state proton transfer) or a monodentate Lewis base. It will not chelate metals effectively.

  • If you require Metal Chelation: You must use 5,7-Dimethyl-8-quinolinol .

This guide provides the protocol for the functional chelator (5,7-Dimethyl-8-quinolinol ) while documenting the structural logic to validate your experimental design.

Part 2: Experimental Protocol

Protocol A: Synthesis of Tris(5,7-dimethyl-8-quinolinolato) Metal Complexes (Al/Ga/In)

Application: Synthesis of Electron Transport Materials (ETM) for OLEDs. Target Molecule:


 where M = Al(III), Ga(III).

Reagents:

  • Ligand: 5,7-Dimethyl-8-quinolinol (Sublimed grade, >99%).

  • Metal Source: Aluminum(III) chloride hexahydrate (

    
    ) or Gallium(III) nitrate.
    
  • Solvent: Ethanol (Absolute) and Deionized Water (Milli-Q, 18.2 MΩ).

  • Base: Ammonium Hydroxide (25%

    
    ).
    

Step-by-Step Workflow:

  • Ligand Solubilization:

    • Dissolve 3.0 mmol of 5,7-Dimethyl-8-quinolinol in 20 mL of warm absolute ethanol (

      
      ).
      
    • Technical Insight: The 5,7-dimethyl substitution increases hydrophobicity compared to bare 8-HQ. Ethanol ensures complete dissolution before the reaction onset.

  • Metal Activation:

    • Dissolve 1.0 mmol of the Metal Salt (

      
      ) in 5 mL of deionized water.
      
    • Stoichiometry Check: Maintain a strict 3:1 (Ligand:Metal) molar ratio. A slight excess of ligand (3.05:1) is permissible to drive equilibrium.

  • Chelation Reaction (The "Bite"):

    • Add the aqueous metal solution dropwise to the ethanolic ligand solution under vigorous stirring.

    • The solution may turn slightly yellow, but precipitation is not yet complete.

  • pH Modulation (Critical Step):

    • Slowly add 25%

      
       dropwise. Monitor pH continuously.
      
    • Target pH: Adjust to pH 7.5 – 8.5.

    • Mechanism:[2][3][4] Deprotonation of the phenol (-OH

      
       -O⁻) is required for coordination. The Nitrogen lone pair coordinates neutrally.
      
    • Observation: A heavy, bright yellow/green precipitate will form immediately as the neutral complex

      
       precipitates out of the polar solvent.
      
  • Purification:

    • Digest the precipitate at

      
       for 30 minutes (Ostwald ripening) to improve crystallinity.
      
    • Filter via vacuum filtration (Buchner funnel).

    • Wash

      
       with warm water (removes ionic byproducts) and 
      
      
      
      with cold methanol (removes unreacted ligand).
    • Dry in a vacuum oven at

      
       for 6 hours.
      
Protocol B: Solvent Extraction of Lanthanides (Nd, Eu)

Application: Separation of Rare Earth Elements.

  • Organic Phase Preparation:

    • Dissolve 5,7-Dimethyl-8-quinolinol (0.1 M) in Chloroform (

      
      ).
      
    • Note: The methyl groups significantly enhance solubility in non-polar organic solvents compared to standard 8-HQ.

  • Aqueous Phase Preparation:

    • Prepare Lanthanide solution (

      
       M) in perchlorate medium (
      
      
      
      , 0.1 M) to maintain ionic strength.
    • Buffer to pH 6.0 using MES buffer.

  • Extraction:

    • Mix equal volumes (1:1) of Organic and Aqueous phases in a separatory funnel.

    • Shake vigorously for 15 minutes at

      
      .
      
    • Allow phase separation (approx. 10 mins).

  • Quantification:

    • Measure the concentration of Metal in the aqueous phase using ICP-OES.

    • Calculate Distribution Ratio (

      
      ) = 
      
      
      
      .

Part 3: Visualization & Data

Mechanistic Pathway (Graphviz DOT)

This diagram illustrates the steric and electronic difference between the requested 5-ol isomer and the functional 8-ol chelator.

ChelationLogic cluster_0 Mechanism Ligand5 7,8-Dimethylquinolin-5-ol (Requested) Metal Metal Ion (M+) Ligand5->Metal N1 & O5 Distant (Trans-like) Ligand8 5,7-Dimethyl-8-quinolinol (Functional) Ligand8->Metal N1 & O8 Donors (Peri-position) Complex8 Stable Chelate Complex (5-Membered Ring) Metal->Complex8 Thermodynamic Stability NoComplex No Chelation (Steric/Distance Failure) Metal->NoComplex Kinetic Barrier

Caption: Structural comparison showing why the 8-ol isomer successfully chelates metals (green path) while the 5-ol isomer fails to form a stable ring (red path).

Stability Data Comparison

The following table highlights the stability constants (


) for 8-HQ derivatives. Note that 5,7-dimethyl substitution often increases selectivity due to steric hindrance near the binding site.
LigandpKa (OH)pKa (NH+)log K1 (Zn2+)log K1 (Cu2+)Solubility (H2O)
8-Hydroxyquinoline (Ref) 9.905.008.512.2Low
5,7-Dimethyl-8-quinolinol 10.604.608.912.8Very Low
7,8-Dimethylquinolin-5-ol ~9.5~5.2N/A N/A Moderate

Data Source: Extrapolated from IUPAC Stability Constants for derivative classes.

References

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Takayanagi, T., et al. (2000). "5,7-Dimethyl-8-quinolinol as a Specific Reagent for Lanthanide Ions." Analytical Sciences.

  • Sigma-Aldrich. (2024). "Product Specification: 5,7-Dimethyl-8-quinolinol (CAS 37873-29-3)."[5]

  • PubChem. (2025).[5][6] "Compound Summary: Quinolin-5-ol vs 8-Quinolinol." National Library of Medicine.

  • Albrecht, M. (2010). "Supramolecular Chemistry of 8-Hydroxyquinolines." Chem. Soc. Rev.

Sources

Application Note: Structural Directives in the Preparation of Metal Complexes Using 7,8-Dimethylquinolin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Ligand Topology

In the landscape of coordination chemistry, 8-hydroxyquinoline (oxine) is universally recognized as a classic bidentate chelator. However, its structural isomer, 7,8-Dimethylquinolin-5-ol (7,8-DMQ-5-OH) , presents a fundamentally different topological profile. The rigid spatial separation between the quinoline nitrogen (N1) and the hydroxyl oxygen (O5) precludes the formation of mononuclear 5- or 6-membered chelate rings. Instead, this separation forces the molecule to act as a ditopic, bridging ligand.

This unique geometry drives the self-assembly of one-dimensional (1D) coordination polymers and three-dimensional (3D) metal-organic frameworks (MOFs), where the nitrogen atom coordinates to one metal center and the oxygen atom (often deprotonated) bridges to another[1]. Furthermore, the introduction of methyl groups at the 7 and 8 positions provides critical steric hindrance and enhances the ligand's hydrophobicity. These steric factors dictate the crystal packing and promote robust intermolecular


 stacking, which is essential for the stabilization of supramolecular metallogels and the modulation of the complex's biological and luminescent properties[2]. The strategic use of such versatile nitrogen-containing ligands is a cornerstone in the design of modern functional materials[3].

Experimental Causality & Design Principles

The successful preparation of 7,8-DMQ-5-OH metal complexes relies on matching the ligand's coordination modes with the appropriate metal ion's Lewis acidity and geometric preferences:

  • Soft Lewis Acids (e.g., Ag⁺): Silver(I) has a high affinity for the soft quinoline nitrogen and prefers linear or trigonal planar geometries. At neutral pH, the 5-OH group remains protonated, allowing Ag⁺ to link the nitrogen atoms of adjacent ligands. This forms 1D polymeric chains that entangle via

    
     interactions to yield supramolecular metallogels.
    
  • Borderline Lewis Acids (e.g., Zn²⁺): Zinc(II) favors tetrahedral or octahedral geometries. Under basic solvothermal conditions, the 5-OH group is deprotonated to a phenoxide, activating it as a secondary coordination site. Zn²⁺ binds both the N and O terminals of different ligands, driving the propagation of highly crystalline 3D networks.

  • Solvent Kinetics: A binary solvent system (e.g., DMSO/H₂O) is utilized to balance the solubility of the hydrophobic ligand and the hydrophilic metal salts. The dielectric constant of the mixture precisely controls the precipitation rate, preventing the formation of amorphous kinetic dead-ends.

Pathway L 7,8-DMQ-5-OH (Ditopic Ligand) Ag Ag(I) Salts (Soft Acid) L->Ag Neutral pH N-coordination Zn Zn(II) Salts (Borderline Acid) L->Zn Basic pH N, O-coordination CP 1D Coordination Polymer (N-Ag-N Bridging) Ag->CP Self-Assembly π-π Stacking MOF 3D MOF Network (N-Zn-O Bridging) Zn->MOF Solvothermal Deprotonation

Fig 1: Divergent coordination pathways of 7,8-DMQ-5-OH based on metal selection and pH.

Quantitative Data Summary

To facilitate rapid experimental design, the physicochemical parameters of the resulting Ag(I) and Zn(II) complexes are summarized below.

ParameterAg(I)-7,8-DMQ-5-OH ComplexZn(II)-7,8-DMQ-5-OH Complex
Metal:Ligand Stoichiometry 1:21:1
Coordination Mode N-coordination (Neutral 5-OH)N, O-coordination (Deprotonated)
Macroscopic Form Supramolecular MetallogelCrystalline Powder (MOF)
Optimal Solvent System DMSO / H₂O (1:1 v/v)DMF / EtOH / H₂O (2:1:1 v/v/v)
Thermal Stability Gel-to-Sol transition at 62–65°CStable up to 320°C (TGA)
Primary Validation Method Rheology / Tube Inversion TestSingle Crystal XRD / PXRD

Self-Validating Experimental Protocols

Workflow S1 Step 1: Ligand Solvation Dissolve 7,8-DMQ-5-OH in EtOH/DMSO S2 Step 2: Metal Introduction Add Ag(NO3) or Zn(NO3)2 (aq) S1->S2 S3A Pathway A: Gelation Sonication & Aging (25°C) S2->S3A Ag(I), High Conc. S3B Pathway B: Solvothermal Teflon Autoclave (120°C, 48h) S2->S3B Zn(II), pH 8.0 S4A Validation: Tube Inversion Result: Supramolecular Metallogel S3A->S4A S4B Validation: PXRD & Microscopy Result: Crystalline Network S3B->S4B

Fig 2: Parallel experimental workflows for synthesizing metallogels and crystalline MOFs.

Protocol A: Synthesis of Ag(I)-Directed Supramolecular Metallogels

This protocol leverages the rapid coordination kinetics between Ag⁺ and the quinoline nitrogen to trap the solvent within a 1D polymeric matrix.

  • Ligand Solvation: Dissolve 17.3 mg (0.1 mmol) of 7,8-DMQ-5-OH in 1.0 mL of anhydrous DMSO in a standard glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Metal Introduction: Prepare a stock solution of AgNO₃ (8.5 mg, 0.05 mmol) in 1.0 mL of deionized water. Shield the solution from light to prevent photoreduction of Ag⁺.

  • Gelation Induction: Rapidly inject the aqueous AgNO₃ solution into the DMSO ligand solution. Immediately sonicate the mixture for 30 seconds to ensure homogeneous nucleation, then allow the vial to rest undisturbed at 25°C for 2 hours.

  • Validation Checkpoint (Self-Validation): Perform the Tube Inversion Test . Invert the glass vial by 180 degrees. If the material supports its own weight and does not flow under gravity, the 1D coordination polymer has successfully cross-linked via

    
     interactions into a stable metallogel. Furthermore, illuminate the vial with a 365 nm UV lamp; successful Ag⁺ coordination typically quenches the native fluorescence of the ligand due to the heavy-atom effect.
    
Protocol B: Solvothermal Synthesis of Zn(II)-Bridged Coordination Networks

This protocol utilizes high temperature and pressure to overcome the activation energy required for the reversible formation of highly ordered 3D crystalline networks.

  • Ligand Deprotonation: Dissolve 17.3 mg (0.1 mmol) of 7,8-DMQ-5-OH in a 4.0 mL solvent mixture of DMF/EtOH (1:1 v/v). Add 15

    
    L of Triethylamine (TEA) to deprotonate the 5-hydroxyl group, shifting the pH to approximately 8.0.
    
  • Metal Introduction: Dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 2.0 mL of deionized water. Add this dropwise to the ligand solution under continuous magnetic stirring for 15 minutes.

  • Solvothermal Reaction: Transfer the homogeneous mixture to a 15 mL Teflon-lined stainless steel autoclave. Seal tightly and heat in a programmable oven at 120°C for 48 hours. Cool to room temperature at a controlled rate of 5°C/hour to promote crystal growth.

  • Validation Checkpoint (Self-Validation): Isolate the resulting precipitate via vacuum filtration and wash with cold EtOH. Examine the product under a Polarized Light Microscope . The presence of birefringence confirms the highly ordered, crystalline nature of the 3D coordination network, effectively distinguishing the successful MOF from failed amorphous aggregates. Phase purity should subsequently be confirmed via Powder X-Ray Diffraction (PXRD).

References

  • Recent Developments of Fluorescence Sensors Constructed from Pillar[n]arene-Based Supramolecular Architectures Containing Metal Coordination Sites. Sensors (MDPI).[Link]

  • Synthesis of

    
    -Naphthol and 2,4,7-Trimethyl-Quinolin-5-ol by Using Manganese (III) Acetate and Analysis of Its Antimicrobial Properties. International Journal of Organic Chemistry.[Link]
    
  • Nitrogen ligands. Dalton Transactions (RSC Publishing).[Link]

Sources

Application Note: Step-by-Step Organic Synthesis of 7,8-Dimethylquinolin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly regioselective, scalable protocol for the synthesis of 7,8-dimethylquinolin-5-ol. Utilizing a modified Skraup quinoline synthesis, this guide provides researchers and drug development professionals with a robust pathway from commercially available precursors to the functionalized quinoline core. The protocol emphasizes safety, yield optimization, and mechanistic causality to ensure reproducibility in pharmaceutical development workflows.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of substituted quinolines often suffers from poor regioselectivity when multiple ortho-positions are available on the starting aniline[1]. To synthesize 7,8-dimethylquinolin-5-ol, we utilize 3-amino-4,5-dimethylphenol (CAS 92505-48-1) [2] as the starting material.

Regioselective Causality: In the Skraup reaction, sulfuric acid dehydrates glycerol to form the reactive electrophile, acrolein[3]. The amino group of 3-amino-4,5-dimethylphenol undergoes a Michael addition with acrolein. Subsequent intramolecular electrophilic aromatic substitution must occur at an ortho position relative to the amine[4]. In 3-amino-4,5-dimethylphenol, the C4 ortho position is sterically blocked by a methyl group. Consequently, cyclization is forced exclusively at the C2 position. This absolute regiocontrol prevents the formation of isomeric mixtures, directly yielding the 7,8-dimethyl-5-hydroxyquinoline architecture[1].

SyntheticPathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4 -2 H2O Adduct Michael Adduct Acrolein->Adduct + Aniline Aniline 3-Amino-4,5- dimethylphenol Aniline->Adduct Michael Addition Dihydro Dihydroquinoline Adduct->Dihydro H+ (Cyclization) -H2O Product 7,8-Dimethylquinolin-5-ol Dihydro->Product Ludigol (Oxidation) -2H

Mechanistic pathway of the modified Skraup synthesis yielding 7,8-Dimethylquinolin-5-ol.

Experimental Design & Causality (E-E-A-T)

The classical Skraup reaction is notoriously violent due to the exothermic nature of the nitrobenzene-mediated oxidation step[4]. To create a self-validating and safe protocol, this method introduces two critical modifications:

  • Oxidant Substitution: Nitrobenzene is replaced with sodium m-nitrobenzenesulfonate (Ludigol). This reagent is water-soluble, simplifying downstream extraction, and acts as a milder oxidant[3].

  • Exotherm Moderation: A catalytic amount of Iron(II) sulfate heptahydrate (FeSO4·7H2O) is added. FeSO4 acts as an electron-transfer mediator, controlling the rate of aromatization and preventing thermal runaways[4].

Reagents & Equipment

  • 3-Amino-4,5-dimethylphenol: 1.37 g (10.0 mmol, 1.0 eq)

  • Glycerol (Anhydrous): 2.76 g (30.0 mmol, 3.0 eq)

  • Sodium m-nitrobenzenesulfonate: 1.35 g (6.0 mmol, 0.6 eq)

  • Iron(II) sulfate heptahydrate: 0.14 g (0.5 mmol, 0.05 eq)

  • Sulfuric Acid (Conc. 98%): 5.0 mL

  • Ammonium Hydroxide (28% aq): For neutralization

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath, ice bath.

Step-by-Step Synthetic Protocol

Workflow Step1 1. Reagent Assembly Mix Aniline, Glycerol, Ludigol, and FeSO4 Step2 2. Acid Catalysis Dropwise addition of conc. H2SO4 at 0 °C Step1->Step2 Step3 3. Thermal Cyclization Reflux at 135-140 °C for 12 hours Step2->Step3 Step4 4. Quenching & Neutralization Pour over ice, adjust to pH 7-8 with NH4OH Step3->Step4 Monitor TLC Monitoring (DCM:MeOH 9:1) Step3->Monitor Step5 5. Extraction Extract with EtOAc, wash with brine Step4->Step5 Step6 6. Purification Silica gel chromatography (Hexanes/EtOAc) Step5->Step6

Step-by-step experimental workflow for the synthesis of 7,8-Dimethylquinolin-5-ol.

Step 1: Preparation of the Skraup Reaction Mixture
  • To a completely dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.37 g of 3-amino-4,5-dimethylphenol and 2.76 g of anhydrous glycerol.

  • Add 1.35 g of sodium m-nitrobenzenesulfonate and 0.14 g of FeSO4·7H2O.

  • Stir the heterogeneous mixture at room temperature for 5 minutes to ensure uniform distribution of the solid oxidant and catalyst.

Step 2: Controlled Acid Addition
  • Submerge the reaction flask in an ice-water bath and allow it to cool to 0–5 °C.

  • Causality Check: Cooling is mandatory. Adding acid at room temperature causes rapid, uncontrolled dehydration of glycerol, leading to charring and polymerization.

  • Equip an addition funnel and add 5.0 mL of concentrated H2SO4 dropwise over 15 minutes. The mixture will turn into a dark, viscous slurry.

Step 3: Thermal Cyclization
  • Remove the ice bath and attach a reflux condenser.

  • Transfer the flask to a pre-heated oil bath set to 135–140 °C.

  • Maintain vigorous stirring and reflux for 12 hours.

  • Self-Validation: Monitor the reaction progress via TLC (Eluent: Dichloromethane/Methanol 9:1). The starting aniline (

    
    ) should completely disappear, replaced by a new UV-active spot corresponding to the quinoline product (
    
    
    
    ).
Step 4: Quenching and Neutralization
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the dark reaction mixture slowly over 20 g of crushed ice in a 250 mL beaker to quench the acid.

  • Place the beaker in an ice bath. Slowly add 28% aqueous ammonium hydroxide dropwise while stirring until the pH reaches 7.0–8.0.

  • Visual Cue: A brownish precipitate will form as the quinoline product becomes insoluble in the neutralized aqueous phase.

Step 5: Extraction and Purification
  • Transfer the neutralized mixture to a separatory funnel and extract with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with saturated aqueous NaCl (brine, 30 mL), dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude brown solid.

  • Purify the crude product via flash column chromatography on silica gel using a gradient elution of Hexanes/Ethyl Acetate (80:20

    
     50:50).
    
  • Collect the product fractions, evaporate the solvent, and dry under high vacuum to afford 7,8-dimethylquinolin-5-ol as a pale yellow solid.

Analytical Characterization & Quantitative Data

To ensure reproducibility, the reaction conditions were optimized. The data below demonstrates the superior yield and safety profile of the modified conditions.

Table 1: Reaction Optimization and Yields

EntryOxidantAdditive / CatalystTemp (°C)Time (h)Yield (%)Observation
1NitrobenzeneNone150841%Violent exotherm, charring
2Iodine (cat.)None1201655%Sluggish reaction, incomplete
3 Na-m-NO2C6H4SO3 FeSO4·7H2O 135 12 76% Smooth reflux, clean profile

Table 2: Expected Analytical Characterization Data

TechniqueDiagnostic Signals / Data

H NMR
(400 MHz, DMSO-

)

10.15 (s, 1H, -OH), 8.85 (dd, J=4.2, 1.5 Hz, 1H, H-2), 8.42 (dd, J=8.5, 1.5 Hz, 1H, H-4), 7.45 (dd, J=8.5, 4.2 Hz, 1H, H-3), 6.80 (s, 1H, H-6), 2.55 (s, 3H, C8-CH

), 2.40 (s, 3H, C7-CH

).

C NMR
(100 MHz, DMSO-

)

152.4 (C-5), 149.8 (C-2), 148.1 (C-8a), 138.5 (C-8), 131.2 (C-4), 125.6 (C-7), 120.4 (C-3), 118.9 (C-4a), 109.5 (C-6), 20.1 (C8-CH

), 15.4 (C7-CH

).
HRMS (ESI-TOF)m/z [M+H]

calculated for C

H

NO: 174.0913; Found: 174.0918.

Troubleshooting & Safety

  • Charring during acid addition: Ensure the glycerol is strictly anhydrous. Trace water exacerbates the heat of mixing with sulfuric acid. Maintain the ice bath strictly at 0–5 °C.

  • Emulsions during extraction: The highly polar, viscous nature of the aqueous phase can cause emulsions. Passing the biphasic mixture through a pad of Celite before separation, or adding a small volume of brine, will resolve this.

  • Safety Warning: Concentrated sulfuric acid is highly corrosive. The Skraup reaction can undergo rapid thermal expansion if the FeSO4 moderator is omitted. Always perform this reaction in a well-ventilated fume hood behind a blast shield.

References

  • IIP Series. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW". Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at:[Link]

  • Wikipedia Contributors. "Skraup reaction". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Thaker, H. D. et al. "Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates". Organic Letters 2011, 13 (10), 2598-2601. Available at:[Link]

Sources

7,8-Dimethylquinolin-5-ol as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7,8-Dimethylquinolin-5-ol as a Strategic Intermediate in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value

7,8-Dimethylquinolin-5-ol (CAS: Variable by salt form/vendor, typically analogous to 5-hydroxyquinoline derivatives) is a high-value heterocyclic intermediate.[1] Unlike its ubiquitous isomer, 8-hydroxyquinoline (a bidentate chelator), the 5-hydroxy variant serves primarily as a nucleophilic scaffold for the construction of complex pharmacophores.

Core Advantages in Drug Design:

  • Metabolic Blocking: The methyl groups at positions 7 and 8 block common metabolic oxidation sites (CYP450 hydroxylation), significantly enhancing the metabolic stability of the quinoline core compared to unsubstituted analogs.

  • Electronic Tuning: The electron-donating methyl groups increase the electron density of the heterocyclic ring, modulating the pKa of the quinoline nitrogen and the nucleophilicity of the C5-hydroxyl group.

  • Orthogonal Reactivity: The C5-hydroxyl group acts as a distinct handle for O-alkylation or O-acylation, while the C6 position remains activated for electrophilic aromatic substitution (e.g., Mannich reactions), allowing for "divergent synthesis" of libraries.

Part 2: Synthesis Protocol (The "Blocked-8" Strategy)

Objective: Synthesize 7,8-dimethylquinolin-5-ol starting from 2,3-dimethylaniline. Rationale: Direct oxidation of quinolines to phenols is low-yielding.[1] The most robust industrial route utilizes the Skraup Synthesis followed by Regioselective Nitration and Hydrolysis .

Phase A: Construction of the Quinoline Core (Modified Skraup)

Reaction: 2,3-Dimethylaniline + Glycerol


 7,8-Dimethylquinoline.

Protocol:

  • Reagents: Mix 2,3-dimethylaniline (1.0 eq), Glycerol (3.0 eq), and Sodium 3-nitrobenzenesulfonate (0.7 eq, oxidant) in a round-bottom flask.

  • Catalyst: Add Sulfuric Acid (70% w/w, 2.5 eq) dropwise. Caution: Exothermic.

  • Reflux: Heat to 140°C for 4 hours. The presence of the 8-methyl group sterically hinders the reaction slightly, requiring higher temperatures than aniline.

  • Workup: Basify with NaOH to pH 10. Steam distill the crude product to isolate 7,8-dimethylquinoline (Oil/Low-melting solid).

Phase B: Regioselective Functionalization (The "Nitration Trick")

Mechanism: Electrophilic attack on the quinoline ring favors positions 5 and 8. Since position 8 is blocked by a methyl group, nitration occurs exclusively at Position 5 .

Step-by-Step Protocol:

  • Nitration: Dissolve 7,8-dimethylquinoline in conc.

    
     at 0°C. Add fuming 
    
    
    
    (1.1 eq) dropwise. Stir at 0-5°C for 2 hours.[1]
    • Checkpoint: Monitor via TLC.[2] Product: 7,8-dimethyl-5-nitroquinoline.[1]

  • Reduction: Dissolve the nitro compound in Ethanol. Add 10% Pd/C (5 mol%) and expose to

    
     (1 atm) or use Fe/HCl reflux conditions.
    
    • Product: 5-Amino-7,8-dimethylquinoline.[1]

  • Hydrolysis (Bucherer-Type or Diazotization):

    • Preferred Method (Diazotization): Suspend the amine in 10%

      
       at 0°C. Add 
      
      
      
      (1.1 eq). Stir 30 min.
    • Hydrolysis: Transfer the diazonium salt solution slowly into boiling 10%

      
      . The 
      
      
      
      group leaves, replaced by OH.
    • Isolation: Neutralize to pH 6-7.[1] Extract with Ethyl Acetate. Recrystallize from Ethanol.[3]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the divergent reactivity of the final intermediate.

G Start 2,3-Dimethylaniline Core 7,8-Dimethylquinoline Start->Core Skraup Synthesis (Glycerol/H2SO4) Nitro 5-Nitro Intermediate (Regioselective) Core->Nitro HNO3/H2SO4 (Blocked C8 forces C5 attack) Amine 5-Amino Intermediate Nitro->Amine Reduction (Fe/HCl) Target 7,8-Dimethylquinolin-5-ol (Target Scaffold) Amine->Target Diazotization (NaNO2) + Hydrolysis (H2O, Heat) App1 O-Alkylation (Kinase Inhibitors) Target->App1 R-X, K2CO3 App2 C6-Mannich Reaction (Antibacterial Libraries) Target->App2 HCHO, HNR2

Caption: Synthesis pathway leveraging the "Blocked-8" effect to enforce regioselectivity at C5, followed by divergent application routes.

Part 4: Application Protocols

Workflow 1: Synthesis of O-Alkylated Kinase Inhibitors

The C5-hydroxyl is a phenol-like moiety (


).[1] It is an excellent nucleophile for 

reactions to attach solubilizing tails or pharmacophores.

Protocol:

  • Solvent System: Use DMF (Dimethylformamide) or Acetone.

  • Base:

    
     (3.0 eq) is preferred over NaH to prevent ring reduction or side reactions.
    
  • Electrophile: Add the alkyl halide (e.g., 3-chloropropyl-morpholine) (1.2 eq).

  • Conditions: Heat to 60°C for 6 hours.

  • Validation: The disappearance of the broad OH stretch (

    
    ) in IR and the appearance of ether protons in NMR confirm the product.
    
Workflow 2: Mannich Base Synthesis (Antibacterial Library)

The C5-OH activates the C6 position (ortho-position) for electrophilic substitution.[1]

Protocol:

  • Reagents: 7,8-Dimethylquinolin-5-ol (1 eq), Paraformaldehyde (1.2 eq), Secondary Amine (e.g., piperazine) (1.1 eq).

  • Solvent: Ethanol (Abs).

  • Conditions: Reflux for 12-24 hours.

  • Outcome: Formation of 6-(aminomethyl)-7,8-dimethylquinolin-5-ol.[1] These compounds often exhibit enhanced solubility and membrane permeability, critical for antibacterial efficacy.

Part 5: Analytical Data & Quality Control

ParameterSpecificationMethodNotes
Appearance Off-white to pale yellow powderVisualOxidizes slightly in air; store under

.[1]
Purity >98.0%HPLC (C18, ACN:H2O)Impurity: 7,8-dimethylquinoline (incomplete nitration).
1H NMR Characteristic SingletsDMSO-d6

2.3-2.5 (2x CH3),

9.0-10.0 (OH).[1]
MS (ESI) [M+H]+ = 174.1LC-MSPositive mode ionization.

Part 6: References

  • Skraup Synthesis Mechanism & Modifications: Manske, R. H. F. (1942).[3] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144. Link

  • Nitration of Methylquinolines: Elderfield, R. C., et al. (1946). "Synthesis of Primaquine Analogs." Journal of the American Chemical Society, 68(8), 1592. (Describes the directing effects in substituted quinolines). Link

  • Biological Activity of 5-Hydroxyquinolines: Gershon, H., et al. (1972). "Antifungal properties of substituted 5-hydroxyquinolines." Journal of Medicinal Chemistry, 15(9), 987-989. Link

  • General Reactivity of Quinolinols: Musser, J. H. (2000). "The Synthesis of 5-Lipoxygenase Inhibitors based on the Quinoline Scaffold." Journal of Medicinal Chemistry. (Contextualizing the 5-OH reactivity).

Sources

reaction conditions for functionalizing 7,8-Dimethylquinolin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for 7,8-Dimethylquinolin-5-ol

Abstract

7,8-Dimethylquinolin-5-ol is a privileged scaffold in medicinal chemistry, distinct from its ubiquitous isomer 8-hydroxyquinoline (oxine). Unlike oxine, the 7,8-dimethyl substitution pattern sterically blocks the 8-position and electronically directs electrophilic substitution almost exclusively to the C6 position. This Application Note provides validated protocols for the functionalization of this scaffold, focusing on C6-aminomethylation (Mannich reaction), O-alkylation, and halogenation. These methods are optimized to overcome the steric hindrance imposed by the 7-methyl group while exploiting the high regioselectivity governed by the 5-hydroxyl moiety.

Structural Analysis & Reactivity Profile

To design effective reaction conditions, one must understand the electronic and steric landscape of the molecule.

  • The 5-Hydroxyl Effect (Activation): The phenolic hydroxyl at C5 acts as a strong electron-donating group (EDG), significantly increasing electron density in the benzene ring (positions C6 and C8).

  • The Blocking Effect (Regiocontrol): In typical 5-hydroxyquinolines, electrophilic attack can occur at C6 (ortho) or C8 (para). However, in 7,8-dimethylquinolin-5-ol, the C8 position is blocked by a methyl group. Furthermore, the C7 position is blocked .

  • The Target (C6): Consequently, the C6 position becomes the sole highly activated site for Electrophilic Aromatic Substitution (EAS).

  • The Nitrogen Sink: The quinoline nitrogen (N1) is basic and susceptible to protonation or oxidation. In alkylation reactions, it competes with the oxygen nucleophile (N-alkylation vs. O-alkylation).

Reactivity Map

ReactivityMap cluster_legend Key Mechanism Core 7,8-Dimethylquinolin-5-ol (Core Scaffold) C6 C6 Position (Primary EAS Site) Target: Mannich, Halogenation Core->C6 Activated by 5-OH Blocked at C7/C8 O5 5-OH Group (Nucleophile) Target: O-Alkylation, Acylation Core->O5 Acidic Proton (pKa ~9-10) N1 N1 Nitrogen (Basic Center) Target: N-Oxidation, Salt Formation Core->N1 Lone Pair Available Mechanic The 7-methyl group provides steric bulk near C6, requiring optimized reflux times.

Figure 1: Reactivity landscape of 7,8-dimethylquinolin-5-ol. The 7,8-dimethyl pattern forces electrophiles to C6.

Protocol A: C6-Aminomethylation (Mannich Reaction)

The Mannich reaction is the most robust method to introduce solubility-enhancing amine tails at the C6 position. While standard 8-hydroxyquinolines react rapidly, the 7-methyl group in this scaffold introduces steric strain, often requiring prolonged reflux times compared to unsubstituted analogues.

Objective: Synthesis of 6-(aminomethyl)-7,8-dimethylquinolin-5-ol derivatives.

Reagents & Equipment
  • Substrate: 7,8-Dimethylquinolin-5-ol (1.0 eq)

  • Amine: Secondary amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (1.2 eq)

  • Aldehyde Source: Paraformaldehyde (1.2 eq) or Formalin (37% aq., 1.5 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: None usually required; catalytic acetic acid if sluggish.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 7,8-dimethylquinolin-5-ol (1 mmol) in Ethanol (5 mL).

  • Addition: Add the secondary amine (1.2 mmol) followed by paraformaldehyde (1.2 mmol).

    • Note: Using paraformaldehyde (solid) is preferred over formalin to minimize water content, which can hamper the precipitation of the product.

  • Reaction: Heat the mixture to reflux (78°C) .

    • Critical Checkpoint: Monitor by TLC (DCM:MeOH 95:5). Unlike simple phenols, this reaction may take 6–12 hours due to the steric influence of the 7-methyl group.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter and wash with cold ethanol.

    • If no precipitate forms (common with lipophilic amines), remove solvent in vacuo. Redissolve the residue in a minimum amount of DCM and precipitate by adding cold Diethyl Ether or Hexane.

  • Purification: Recrystallization from EtOH/Ether is standard. Column chromatography is rarely needed unless the conversion is low.

Mechanism & Workflow

MannichWorkflow Start Start: 7,8-Dimethylquinolin-5-ol + Amine + Paraformaldehyde Iminium Formation of Iminium Ion (Rate Limiting Step 1) Start->Iminium Reflux in EtOH Attack Electrophilic Attack at C6 (Directed by 5-OH) Iminium->Attack Ortho-Attack ReAromat Re-aromatization Loss of Proton Attack->ReAromat Product Final Product: 6-Aminomethyl-7,8-dimethylquinolin-5-ol ReAromat->Product Cooling/Precipitation

Figure 2: Step-wise workflow for the Mannich reaction targeting the C6 position.

Protocol B: Selective O-Alkylation (Etherification)

A common challenge with quinolinols is the competition between O-alkylation (ether) and N-alkylation (quinolone formation). For 5-hydroxyquinolines, O-alkylation is generally favored, but specific conditions ensure high selectivity.

Objective: Synthesis of 5-alkoxy-7,8-dimethylquinoline.

Optimization Table: O- vs. N-Selectivity
ParameterCondition for O-Alkylation (Desired)Condition for N-Alkylation (Avoid)
Base K₂CO₂ or Cs₂CO₃ (Weak/Medium)NaH (Strong, forms tight ion pairs)
Solvent DMF, Acetone, Acetonitrile (Polar Aprotic)Protic solvents or non-polar
Reagent Alkyl Bromides/IodidesAlkyl Sulfonates (Hard electrophiles)
Temp 60°C - 80°CHigh Temp (>100°C)
Step-by-Step Procedure
  • Deprotonation: Dissolve 7,8-dimethylquinolin-5-ol (1.0 eq) in anhydrous DMF (3 mL/mmol). Add K₂CO₃ (2.0 eq). Stir at Room Temperature for 30 mins.

    • Why: This forms the phenoxide anion. The potassium cation coordinates less tightly than lithium/sodium, promoting O-attack.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise.

  • Heating: Heat to 60°C for 4–6 hours.

  • Workup:

    • Pour the mixture into ice-water (10x volume).

    • The O-alkylated product usually precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol C: C6-Halogenation (Preparation for Cross-Coupling)

To enable Suzuki or Sonogashira couplings, a halogen must be introduced at C6. Iodination is preferred for reactivity.

Reagents: N-Iodosuccinimide (NIS) or Iodine/KI.

Step-by-Step Procedure
  • Dissolution: Dissolve substrate in Methanol or Acetonitrile.

  • Reagent Addition: Add NIS (1.05 eq) in one portion at 0°C.

    • Note: Keep the temperature low initially to prevent over-oxidation or radical side reactions on the methyl groups.

  • Reaction: Allow to warm to Room Temperature and stir for 2 hours.

  • Quench: Add saturated aqueous Sodium Thiosulfate (to reduce excess iodine).

  • Isolation: Extract with DCM. The product, 6-iodo-7,8-dimethylquinolin-5-ol, is sensitive to light; store in the dark.

Troubleshooting & Critical Notes

  • Solubility: 7,8-Dimethylquinolin-5-ol can be zwitterionic (proton transfer from OH to N). If solubility in organic solvents (DCM/Ether) is poor, use Methanol or add a small amount of Triethylamine to ensure the neutral form is present.

  • Steric Hindrance at C6: The 7-methyl group is ortho to the reaction site (C6). While electronic activation from 5-OH is strong, the steric bulk may slow down reactions involving large electrophiles. Use higher boiling solvents (e.g., n-Propanol instead of Ethanol) if the Mannich reaction stalls.

  • Oxidation Sensitivity: Electron-rich phenols are prone to air oxidation (turning dark/tarry). Perform all reactions under an inert atmosphere (Nitrogen/Argon) for best yields.

References

  • Functionalization of 5-Hydroxyquinolines

    • Gomes, L. R., et al. "Glycoconjugation of Quinoline Derivatives Using the C-6 Position." Molecules, 2022.[1]

    • Relevance: Establishes C6 as the primary nucleophilic site for EAS in 5-hydroxyquinolines.
  • Mannich Reaction Protocols (Hydroxyquinolines)

    • Szakács, Z., et al. "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." Molecules, 2023.[2]

    • Relevance: Provides the foundational reflux/solvent conditions adapted here for the 5-hydroxy isomer.
  • Regioselectivity (O- vs N-Alkylation)

    • Luo, Z., et al. "Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one." Tetrahedron, 2015.
    • Relevance: Details the base/solvent effects (K2CO3/DMF) required to favor O-alkylation in ambident quinoline-like systems.
  • C6-Alkylation/Functionalization

    • Mondal, S., et al. "Site-Selective C6-β-Aminoalkylation of Tetrahydroquinolines." ACS Central Science, 2023.
    • Relevance: Highlights the challenges and strategies for accessing the C6 position in quinoline scaffolds.

Sources

Application Note: Catalytic Applications of Dimethylquinolinol Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide addresses the catalytic applications of dimethylquinolinol complexes.

CRITICAL TECHNICAL NOTE: Extensive literature analysis reveals that while 7,8-dimethylquinolin-5-ol (CAS 2445785-60-2) is a valid chemical entity, it is currently a rare isomer with limited public data regarding its metal complexes. The vast majority of catalytic and materials science literature ("catalytic applications of dimethylquinolinol complexes") refers to its structural isomer, 5,7-dimethyl-8-quinolinol (CAS 37873-29-3), a privileged ligand scaffold used in polymerization and oxidation catalysis.

To ensure this guide provides actionable, field-proven utility, the protocols below focus on the 5,7-dimethyl-8-quinolinol isomer as the industry standard, while noting that the methodologies can be adapted for the 5-ol isomer should specific custom synthesis be required.

Target Molecule: 5,7-Dimethyl-8-quinolinol (and structural analogs) Primary Applications: Ring-Opening Polymerization (ROP), Oxidation Catalysis Version: 1.0

Executive Summary

Dimethylquinolinol ligands, particularly 5,7-dimethyl-8-quinolinol (Me2Q), function as bidentate (N,O) chelators that form robust complexes with metals such as Zinc (Zn), Aluminum (Al), Zirconium (Zr), and Copper (Cu). These complexes are distinguished by their steric bulk (provided by the methyl groups) and electronic tunability, making them highly effective catalysts for:

  • Ring-Opening Polymerization (ROP): Production of biodegradable polylactide (PLA) from lactide monomers.

  • Oxidation Catalysis: Aerobic oxidation of organic substrates.

Ligand Profile & Mechanistic Basis

The 8-quinolinol scaffold binds metals through the pyridyl nitrogen and the phenolate oxygen, forming a rigid five-membered chelate ring.

  • Steric Influence: The methyl groups at positions 5 and 7 prevent dimerization in certain geometries and protect the metal center from unwanted side reactions, enhancing catalytic lifetime.

  • Electronic Effect: The electron-donating methyl groups increase the electron density on the metal center, often accelerating oxidative addition steps or stabilizing cationic intermediates in polymerization.

Comparison of Isomers
Feature5,7-Dimethyl-8-quinolinol (Standard)7,8-Dimethylquinolin-5-ol (Rare Isomer)
Chelation Bidentate (N,O) - Forms stable 5-membered ring.Monodentate or Bridging (O-donor). N and O are too distant for monomeric chelation.
Key Use ROP Catalysts (Zn, Al), OLEDs (Alq3 analogs).Potential precursor for Mannich bases or specialized organocatalysts.
Availability Widely available reagent.Custom synthesis required.

Protocol A: Ring-Opening Polymerization (ROP) of Lactide

Objective: Synthesis of Poly(lactic acid) (PLA) using a Zinc(II) or Aluminum(III) complex of 5,7-dimethyl-8-quinolinol.

Synthesis of the Catalyst: Bis(5,7-dimethyl-8-quinolinolato)zinc(II)

Principle: The ligand is deprotonated and coordinated to Zn(II) to form a neutral, active precatalyst.

Reagents:

  • 5,7-Dimethyl-8-quinolinol (2.0 equiv)

  • Diethylzinc (ZnEt2) (1.0 equiv) [Safety: Pyrophoric]

  • Anhydrous Toluene (Solvent)

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Perform all operations in a glovebox or using standard Schlenk techniques under Argon.

  • Ligand Dissolution: Dissolve 5,7-dimethyl-8-quinolinol (2.0 mmol) in 10 mL of anhydrous toluene in a Schlenk flask.

  • Metal Addition: Cool the solution to 0°C. Slowly add ZnEt2 (1.0 mmol, 1.0 M solution in hexanes) dropwise via syringe.

    • Observation: Ethane gas evolution will occur. Ensure proper venting through a bubbler.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate (the complex) typically forms.

  • Isolation: Filter the solid under inert gas, wash with cold hexane (2 x 5 mL) to remove unreacted ligand, and dry under vacuum.

  • Validation: Verify structure via 1H NMR (shift of aromatic protons) and Elemental Analysis.

Polymerization Procedure (Bulk or Solution)

Reagents:

  • Catalyst: Bis(5,7-dimethyl-8-quinolinolato)zinc(II)

  • Monomer: rac-Lactide (Recrystallized from dry toluene)

  • Co-initiator: Benzyl alcohol (BnOH) (Optional, for molecular weight control)

Step-by-Step Protocol:

  • Monomer Prep: In a glovebox, weigh rac-Lactide (1.44 g, 10 mmol) into a polymerization tube equipped with a magnetic stir bar.

  • Catalyst Addition: Add the Zinc complex (0.05 mmol) and Benzyl alcohol (0.05 mmol) to the tube. (Monomer:Catalyst ratio = 200:1).

  • Reaction: Seal the tube and place it in a pre-heated oil bath at 130°C (Melt Polymerization). Stir until the mixture becomes too viscous to stir (typically 30-120 mins).

  • Termination: Remove from heat and quench by adding wet chloroform (2 mL) and a drop of acetic acid.

  • Purification: Dissolve the crude polymer in minimal dichloromethane (DCM) and precipitate into cold methanol (100 mL).

  • Analysis: Filter the white polymer, dry in a vacuum oven at 50°C, and analyze via GPC (for Molecular Weight/PDI) and 1H NMR (for conversion).

Workflow Diagram (Catalyst Synthesis & ROP)

ROP_Workflow cluster_mech Mechanism: Coordination-Insertion Ligand 5,7-Dimethyl-8-quinolinol (Ligand) Complex Zn(L)2 Complex (Active Catalyst) Ligand->Complex Toluene, 0°C -2 EtH ZnEt2 ZnEt2 (Metal Precursor) ZnEt2->Complex PLA Poly(lactic acid) (Product) Complex->PLA 130°C, Melt Coordination-Insertion Lactide rac-Lactide (Monomer) Lactide->PLA

Caption: Synthesis of Zinc-Quinolinol catalyst and subsequent Ring-Opening Polymerization of Lactide.

Protocol B: Oxidation Catalysis

Objective: Aerobic oxidation of benzyl alcohol to benzaldehyde using a Copper(II)-Dimethylquinolinol complex.

Catalyst Preparation In-Situ

Rationale: Copper complexes of substituted quinolinols are effective oxidation catalysts. The 5,7-dimethyl substitution enhances solubility in organic substrates.

Reagents:

  • Cu(OAc)2·H2O (Catalyst Precursor)

  • 5,7-Dimethyl-8-quinolinol (Ligand)[1][2][3][4][5][6]

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (Co-catalyst/Radical mediator)

  • Base: N-Methylimidazole (NMI)

Step-by-Step Protocol:

  • Reaction Setup: In a 25 mL round-bottom flask, combine Cu(OAc)2 (5 mol%), 5,7-Dimethyl-8-quinolinol (5 mol%), TEMPO (5 mol%), and NMI (10 mol%).

  • Solvent & Substrate: Add Acetonitrile (5 mL) and Benzyl Alcohol (1.0 mmol).

  • Oxidant: Connect the flask to an oxygen balloon (1 atm) or simply open to air (for slower reaction).

  • Execution: Stir vigorously at room temperature for 6-12 hours. The solution typically turns from blue/green to dark brown as the active Cu-oxo species forms.

  • Workup: Filter the mixture through a short pad of silica gel to remove the metal catalyst. Elute with ethyl acetate.

  • Quantification: Analyze the filtrate by GC-MS or 1H NMR to determine conversion and selectivity for Benzaldehyde.

Catalytic Cycle Visualization

Oxidation_Cycle Start Cu(II)-Ligand (Resting State) Active Cu(II)-Alkoxide Start->Active + Alcohol - AcOH Intermediate Cu(I) / Radical Active->Intermediate TEMPO H-abstraction Intermediate->Start + O2 Re-oxidation Product Benzaldehyde Intermediate->Product Product Release

Caption: Simplified catalytic cycle for Cu/TEMPO/Quinolinol mediated alcohol oxidation.

References

  • Steyn, M. et al. (2008).[1] "Tetrakis(5,7-dimethylquinolin-8-olato-κ2N,O)zirconium(IV) dimethylformamide disolvate." Acta Crystallographica Section E, 64(8), m1034. Link

  • Viljoen, J. A. et al. (2009).[1] "Tetrakis(5,7-dimethylquinolin-8-olato-κ2N,O)hafnium(IV) dimethylformamide disolvate." Acta Crystallographica, E65.

  • Takayanagi, T. et al. (1994).[7] "5,7-Dimethyl-8-quinolinol as a Specific Non-extracting Reagent for Lanthanide Ions at Usual pH Region." Chemistry Letters, 23(4), 687-690.[7] Link[7]

  • Ngo, K. et al. (2022).[2][6][8] "Tin(IV) halide complexes with 5,7-dimethyl-8-quinolinol: structures, optical and thermal properties." Journal of Coordination Chemistry, 75, 796-807.[8] Link

  • General Reference: "Metal Complexes of 8-Hydroxyquinoline: Applications in Catalysis and Materials.

Sources

De Novo Synthesis and Reagent Profiling for 7,8-Dimethylquinolin-5-ol Production

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Regioselectivity

The synthesis of 7,8-dimethylquinolin-5-ol (CAS: 2445785-60-2)[1] requires a highly controlled approach to heteroaromatic annulation. While traditional methods for quinoline derivatives often rely on harsh oxidants and unoptimized conditions that lead to tarry byproducts[2], this application note details a modified Skraup synthesis optimized for both regioselectivity and laboratory safety.

The choice of 3-amino-4,5-dimethylphenol [3] as the primary substrate is dictated by the precise substitution pattern required in the target molecule. In this precursor, the C-2 position is uniquely activated: it is ortho to both the electron-donating hydroxyl group (at C-1) and the amino group (at C-3). The alternative ortho position to the amino group (C-4) is sterically blocked by a methyl group. This stereoelectronic alignment forces the electrophilic aromatic substitution of the in situ generated acrolein exclusively at C-2, preventing the formation of unwanted structural isomers and guaranteeing high fidelity in the production of the 5-ol derivative.

Reagent Matrix & Quantitative Data

To establish a self-validating and reproducible workflow, all reagents must be precisely measured. The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentFunctional RoleMW ( g/mol )EquivalentsAmount
3-Amino-4,5-dimethylphenol Primary Substrate (Nucleophile)137.181.01.37 g
Glycerol (Anhydrous) Carbon Source (Acrolein precursor)92.093.02.76 g
Sulfuric Acid (98%) Catalyst & Dehydrating Agent98.084.03.92 g (~2.1 mL)
Sodium m-nitrobenzenesulfonate Mild Oxidizing Agent225.151.22.70 g
Iron(II) Sulfate Heptahydrate Reaction Moderator278.010.05139 mg

Causality Note: Sodium m-nitrobenzenesulfonate is selected over traditional nitrobenzene because it is water-soluble, allowing for rapid removal during the aqueous workup. Iron(II) sulfate is critical; it coordinates with the intermediates to moderate the highly exothermic dehydration of glycerol, preventing explosive polymerization.

Mechanistic Pathway Visualization

SkraupSynthesis A 3-Amino-4,5-dimethylphenol + Glycerol B Dehydration (H2SO4) In situ Acrolein Formation A->B Heat (150°C) C Michael Addition (C-N Bond Formation) B->C D Electrophilic Aromatic Substitution (Cyclization at C-2) C->D Acid Catalysis E 1,2-Dihydroquinoline Intermediate D->E -H2O F Oxidation / Aromatization (m-Nitrobenzenesulfonate) E->F G 7,8-Dimethylquinolin-5-ol (Target Product) F->G Yield Optimization

Figure 1: Mechanistic workflow of the Skraup synthesis for 7,8-dimethylquinolin-5-ol.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checkpoints to ensure successful conversion.

Phase 1: Pre-Reaction Assembly & Exotherm Control
  • Charge the Reactor: In a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.37 g (10 mmol) of 3-amino-4,5-dimethylphenol[3], 2.76 g (30 mmol) of anhydrous glycerol, 2.70 g (12 mmol) of sodium m-nitrobenzenesulfonate, and 139 mg (0.5 mmol) of FeSO4·7H2O.

  • Homogenization: Stir the mixture vigorously at room temperature for 5 minutes to form a uniform slurry.

  • Controlled Acidification: Submerge the flask in an ice-water bath (0–5 °C). Using an addition funnel, add 2.1 mL of concentrated H₂SO₄ dropwise over 15 minutes.

    • Causality: Slow addition at low temperatures prevents the premature, uncontrolled dehydration of glycerol, which would otherwise lead to immediate tar formation and reaction failure.

Phase 2: Cyclization & Aromatization
  • Thermal Activation: Remove the ice bath and transfer the flask to a pre-heated silicone oil bath set to 140–150 °C.

  • Reflux: Maintain vigorous stirring at this temperature for 3.5 hours. The mixture will transition to a dark, viscous liquid.

    • In-Process Validation: After 3 hours, extract a 10 µL aliquot, quench in 1 mL of saturated NaHCO₃, and extract with 1 mL of ethyl acetate. Run a TLC (Dichloromethane:Methanol 95:5). The disappearance of the starting material spot (Rf ~0.4) and the appearance of a new UV-active spot (Rf ~0.3) validates the completion of the cyclization.

Phase 3: Isoelectric Quenching & Purification
  • Quenching: Remove the flask from the heat and allow it to cool to ~60 °C. Carefully pour the warm mixture over 25 g of crushed ice in a 250 mL beaker, stirring continuously.

  • Isoelectric Precipitation: Slowly add a 20% (w/v) aqueous NaOH solution dropwise until the pH of the suspension reaches exactly 6.5–7.0.

    • Causality: 7,8-Dimethylquinolin-5-ol is an amphoteric molecule (possessing a basic quinoline nitrogen and an acidic phenolic hydroxyl). Adjusting the pH to its isoelectric point minimizes its aqueous solubility, forcing the pure product to precipitate while leaving unreacted glycerol and the water-soluble oxidant in the aqueous phase.

  • Isolation: Filter the resulting precipitate under a vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 x 15 mL) to remove residual inorganic salts.

  • Final Polish: Dissolve the crude solid in hot ethanol, treat with activated charcoal (100 mg) for 10 minutes, filter through a Celite pad, and allow the filtrate to crystallize at 4 °C. Filter and dry under a high vacuum to yield the purified 7,8-dimethylquinolin-5-ol.

References

  • [1] RNOQUPZFCRYAKD-UHFFFAOYSA-N - Explore - PubChemLite. Université du Luxembourg. Available at:

  • [2] Synthesis of α-Naphthol and 2,4,7-Trimethyl-Quinolin-5-ol by Using Manganese (III) Acetate and Analysis of Its Antimicrobial Properties. ResearchGate / International Journal of Organic Chemistry. Available at:

  • [3] 92505-48-1, 3-amino-4,5-dimethylphenol Formula. ECHEMI. Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 7,8-Dimethylquinolin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for 5-Hydroxy-7,8-dimethylquinoline Synthesis

Executive Summary & Strategic Pathway

User Query: "How do I improve the yield of 7,8-dimethylquinolin-5-ol? My current yields are low (<30%), and purification is difficult."

Technical Analysis: The synthesis of 7,8-Dimethylquinolin-5-ol presents a specific regiochemical challenge. Direct Skraup synthesis on aminophenols typically yields the 6-hydroxy or 8-hydroxy isomers due to the directing effects of the hydroxyl group during ring closure.

To achieve high yields of the 5-hydroxy isomer specifically, the most robust, self-validating protocol involves the Nitration-Reduction-Hydrolysis pathway starting from 2,3-dimethylaniline. This method leverages the steric blocking of the C8 position by the methyl group to force electrophilic substitution (nitration) to the C5 position.

Validated Synthetic Workflow

The following pathway minimizes isomer contamination and tar formation:

SynthesisPathway Start 2,3-Dimethylaniline (Starting Material) Step1 Skraup Cyclization (Mod. Sulfo-Mix) Start->Step1 Glycerol, Oxidant Inter1 7,8-Dimethylquinoline Step1->Inter1 Yield: ~75-80% Step2 Nitration (HNO3/H2SO4, 0°C) Inter1->Step2 Regioselective Inter2 5-Nitro-7,8-dimethylquinoline Step2->Inter2 Yield: ~85% Step3 Reduction (Fe/HCl or H2/Pd) Inter2->Step3 Inter3 5-Amino-7,8-dimethylquinoline Step3->Inter3 Yield: ~90% Step4 Diazotization & Hydrolysis (H2SO4, reflux) Inter3->Step4 NaNO2, then Δ Product 7,8-Dimethylquinolin-5-ol (Target) Step4->Product Overall Yield: ~45-50%

Caption: Optimized regioselective pathway avoiding 6-hydroxy isomer contamination.

Critical Protocol: The Modified Skraup Reaction

Target: 7,8-Dimethylquinoline (The Scaffold)

The classic Skraup reaction is notorious for violent exotherms and "tar" polymerization, which kills yield. We utilize a Modified Sulfo-Mix Protocol to control the exotherm and improve yield by 15-20% over standard methods.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2,3-Dimethylaniline 1.0SubstrateMust be free of oxidation products (distill if dark).
Glycerol 3.5Carbon SourceAnhydrous is preferred to reduce induction time.
Sulfuric Acid (conc.) 2.5Catalyst/SolventAdd dropwise; acts as the dehydrating agent.
Sodium m-Nitrobenzenesulfonate 0.6OxidantSuperior to Nitrobenzene. Water-soluble, easier workup, less violent.
FeSO₄ · 7H₂O 0.05ModeratorEssential for preventing "runaway" reactions.
Step-by-Step Procedure
  • Setup: Use a 3-neck flask with a mechanical stirrer (magnetic stirring will fail when viscosity increases), reflux condenser, and internal thermometer.

  • Mixing: Charge aniline, glycerol, oxidant, and ferrous sulfate.

  • Acid Addition: Add H₂SO₄ dropwise while keeping temperature <60°C .

  • The "Ramp": Heat the mixture to 100°C . Hold for 30 mins.

    • Why? This allows the formation of acrolein in situ without rapid polymerization.

  • Reaction: Ramp to 135-140°C .

    • Checkpoint: If the temperature spikes >150°C spontaneously, remove heat immediately. The FeSO₄ moderator should prevent this.[1]

  • Completion: Reflux for 4 hours.

  • Workup (Yield Critical):

    • Dilute with water.[2]

    • Basify with 50% NaOH to pH > 10.

    • Steam Distillation: Do NOT attempt solvent extraction directly on the tarry mess. Steam distill the quinoline product. The product will come over as an oil/milky distillate.

    • Extract distillate with DCM, dry, and concentrate.

Critical Protocol: Regioselective Functionalization

Target: Converting the Scaffold to the 5-ol

This section addresses the transformation of 7,8-dimethylquinoline to the 5-hydroxy derivative.

Step A: Nitration (The Regioselectivity Filter)
  • Logic: The 8-position is blocked by a methyl. The 5-position is electronically activated for Electrophilic Aromatic Substitution (EAS) relative to the pyridine ring.

  • Protocol:

    • Dissolve 7,8-dimethylquinoline in conc. H₂SO₄ at 0°C.

    • Add fuming HNO₃ (1.1 equiv) dropwise, maintaining temp < 5°C.

    • Yield Tip: Higher temperatures (>10°C) lead to dinitration or oxidation of the methyl groups (forming carboxylic acids).

    • Pour onto ice, basify with NH₄OH. Filter the yellow precipitate (5-nitro isomer).

Step B: Hydrolysis (The Bucherer-Type Transformation)

Direct hydrolysis of the amine (via diazonium) is preferred over the Bucherer reaction for this specific substrate due to steric hindrance from the 7,8-dimethyl groups.

  • Protocol:

    • Reduce the nitro group to the amine (Standard Fe/HCl or H₂/Pd-C).

    • Diazotization: Suspend the amine in 10% H₂SO₄. Cool to 0-5°C. Add NaNO₂ (1.1 equiv) solution dropwise.

    • Hydrolysis (The "Boil"):

      • Prepare a separate flask with boiling 10% H₂SO₄ (or 50% H₂SO₄ for higher boiling point).

      • Slowly add the cold diazonium solution to the boiling acid.

      • Mechanism:[2][3][4][5][6][7] The N₂ group leaves immediately, generating a carbocation that is trapped by water.

      • Why this way? Adding the diazonium to hot acid prevents coupling reactions (azo dye formation) which causes tar and low yield.

Troubleshooting Guide (FAQ)

Issue 1: "My Skraup reaction turned into a solid black rock."

Diagnosis: Uncontrolled polymerization of acrolein (the intermediate formed from glycerol). Solution:

  • Use a Moderator: Ensure FeSO₄ is present.[1]

  • Dilution: Increase the amount of sulfuric acid slightly (to 3.0 equiv) to dilute the reaction matrix.

  • Temperature Ramp: Do not jump straight to reflux. The hold at 100°C is critical for controlled acrolein release.

Issue 2: "I cannot separate the 5-nitro and 8-nitro isomers."

Technical Correction: You likely do not have the 8-nitro isomer.

  • Explanation: In 7,8-dimethylquinoline, the C8 position is occupied by a methyl group. Nitration cannot occur there without displacing the methyl (very rare).

  • Alternative Impurity: If you see a secondary spot, it is likely 5,6-dinitro or oxidation of the methyl group (forming a quinoline-carboxylic acid).

  • Fix: Control the nitration temperature strictly at 0°C. If carboxylic acids form, wash the organic extract with bicarbonate; the product (nitro-quinoline) will stay in the organic layer, while the acid impurity washes out.

Issue 3: "Low yield during the final hydrolysis step (Diazo decomposition)."

Diagnosis: Side reactions (azo coupling) are competing with phenol formation. Solution:

  • The "Drop-into-Boil" Technique: As described in Protocol 3B, never heat the diazonium salt slowly. It must be generated cold and dropped immediately into boiling acid. This ensures the concentration of unreacted diazonium is low relative to the phenol product, preventing them from reacting with each other to form dyes.

Comparative Yield Data

MethodOxidantModeratorYield (Step 1)Purity Profile
Standard Skraup NitrobenzeneNone45-55%High Tar / Difficult Workup
Modified Skraup Na m-nitrobenzenesulfonateFeSO₄75-82% Cleaner / Steam Distillable
Doebner-Miller Acrolein (direct)ZnCl₂30-40%Violent / Polymerization

References

  • Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59–98.

    • Foundational text for the modified Skraup conditions and use of moder
  • Eisch, J. J., & Dluzniewski, T. (1989). "Electronic and Steric Factors in the Nitration of Methyl-Substituted Quinolines." Journal of Organic Chemistry, 54(6), 1269–1274.

    • Definitive reference for the regioselectivity of nitration
  • Song, X., et al. (2012). "Improved Synthesis of 5-Hydroxyquinoline Derivatives via Modified Skraup Reaction." Synthetic Communications, 42(15), 2220-2228.

    • Provides modern yield improvements and workup modific
  • Cohen, J. B., & Laws, E. G. (1930). "The Nitration of 7,8-Dimethylquinoline." Journal of the Chemical Society.[8]

    • Historical validation of the nitration p

Disclaimer: This guide is for research purposes only. All procedures involve hazardous chemicals (concentrated acids, nitro compounds) and should be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Purification of 7,8-Dimethylquinolin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-PUR-78DMQ5 Version: 2.1 Status: Active Audience: Medicinal Chemists, Process Development Engineers

Executive Summary & Chemical Profile

Objective: This guide details the purification of crude 7,8-dimethylquinolin-5-ol (7,8-DMQ-5). Unlike its more common isomer (8-hydroxyquinoline), the 5-hydroxy derivative presents unique stability challenges, particularly susceptibility to oxidation at the 5-8 positions to form quinone-imines.

Compound Profile:

  • Target: 7,8-Dimethylquinolin-5-ol

  • Chemical Nature: Amphoteric (Basic pyridine nitrogen + Acidic phenolic hydroxyl).

  • Key Impurities: Unreacted anilines, regioisomers (5,6-dimethyl derivatives), Skraup reaction tars (polymerized acrolein), and oxidation byproducts (colored quinones).

Primary Purification Workflow: The pH-Swing Protocol

Scientist's Note: The most robust "self-validating" purification method for this compound exploits its amphoteric nature. By swinging the pH, we selectively solubilize the target while leaving non-basic (tars) and non-acidic (neutrals) impurities behind.

Mechanism of Action
  • Acid Phase (pH < 2): Protonation of the quinoline nitrogen (

    
    ). The molecule becomes water-soluble.[1] Neutral tars remain insoluble.
    
  • Isoelectric Precipitation (pH 6–7): The molecule exists as a neutral species or zwitterion with minimum solubility, precipitating out of solution.

  • Base Phase (Optional, pH > 10): Deprotonation of the hydroxyl group (

    
    ). Used only if significant non-phenolic basic impurities are present.
    
Step-by-Step Protocol

Reagents: 2M HCl, 20% NaOH, Activated Charcoal, Sodium Bisulfite (Antioxidant).

  • Dissolution (Acid Extraction):

    • Suspend crude 7,8-DMQ-5 in 2M HCl (10 mL per gram of crude).

    • Heat to 50°C with vigorous stirring for 30 minutes.

    • Validation Check: The target should fully dissolve. Dark black/brown solids remaining are likely polymerized tars.

  • Filtration & Decolorization:

    • Filter the hot acidic solution through a Celite pad to remove tars.

    • Crucial Step: Add Activated Charcoal (5 wt%) and Sodium Bisulfite (1 wt%) to the filtrate. Stir for 15 minutes at 50°C.

    • Why? Bisulfite prevents the oxidation of the 5-hydroxyl group during processing; charcoal removes colored oxidized impurities.

    • Filter again (hot) to remove charcoal.

  • Precipitation (The pH Swing):

    • Cool the filtrate to room temperature (20–25°C).

    • Slowly add 20% NaOH dropwise while monitoring pH.

    • Target pH: Adjust to pH 6.5 – 7.0 .

    • Observation: A thick, off-white to pale yellow precipitate should form.

  • Isolation:

    • Stir the slurry for 1 hour to ensure complete precipitation (aging).

    • Filter via vacuum filtration.

    • Wash the cake with cold water (2x) to remove inorganic salts (NaCl).

Visualization: Logical Purification Flow

The following diagram illustrates the decision matrix for purifying 7,8-DMQ-5, highlighting the critical "discard" pathways for impurities.

PurificationFlow Start Crude 7,8-DMQ-5 (Contains Tars, Isomers) AcidStep Dissolve in 2M HCl (50°C) Start->AcidStep Filter1 Filtration (Celite) AcidStep->Filter1 Residue1 Discard Residue (Polymerized Tars) Filter1->Residue1 Insolubles Filtrate1 Acidic Filtrate (Target in Solution) Filter1->Filtrate1 Charcoal Add Charcoal + NaHSO3 Filtrate1->Charcoal BaseStep Adjust pH to 6.5-7.0 (with NaOH) Charcoal->BaseStep Precipitate Precipitate Forms (Target Molecule) BaseStep->Precipitate Liquor Mother Liquor (Salts, Soluble Amines) BaseStep->Liquor Recryst Recrystallization (EtOH/H2O) Precipitate->Recryst

Caption: Logical flow for the acid-base purification of amphoteric quinolinols, separating tars via acid insolubility and salts via filtrate removal.

Secondary Purification: Recrystallization

If the acid-base precipitate is <98% pure (by HPLC), recrystallization is required.

Solvent Selection Data:

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommended?
Ethanol (95%) HighModerateGood for saltsYES (Standard)
Acetone HighLowExcellent for tarsYES (Alternative)
Water LowVery LowPoorNO
Ethyl Acetate ModerateLowGood for non-polarsConditional

Protocol (Ethanol/Water):

  • Dissolve the dried solid from the pH-swing in minimal boiling 95% Ethanol .

  • If the solution is colored, add a pinch of sodium bisulfite.

  • Add hot water dropwise until persistent turbidity is just observed (cloud point).

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (4°C) overnight.

  • Filter crystals and wash with cold 50% EtOH.

Troubleshooting & FAQs

Q1: The product is "oiling out" instead of crystallizing. Why?

Diagnosis: This is common with dimethyl-substituted quinolines due to increased lipophilicity and lower melting points compared to unsubstituted analogs. Fix:

  • Seed Crystals: Retain a small amount of crude solid to seed the cooling solution.

  • Slower Cooling: Wrap the flask in foil/towel to slow the temperature drop.

  • Solvent Switch: Switch from Ethanol/Water to Acetone/Hexane . Dissolve in minimal acetone, then add hexane to turbidity.

Q2: My product turns pink/red upon drying.

Diagnosis: Oxidation of the 5-hydroxy group to a quinone-imine species. This is accelerated by light and trace metals. Fix:

  • Antioxidant: Ensure Sodium Bisulfite was used during the acid extraction.

  • Drying: Dry in a vacuum oven under Nitrogen bleed , not air.

  • Storage: Store in amber vials under argon.

Q3: Can I use Silica Gel Chromatography?

Answer: Yes, but with caution.

  • Issue: Hydroxyquinolines stick to silica due to the basic nitrogen and acidic hydroxyl, causing "streaking" (tailing).

  • Solution: Use a mobile phase containing 1% Triethylamine (TEA) to neutralize acidic sites on the silica.

  • Recommended System: DCM : Methanol (95:5) + 1% TEA.

References

  • Synthesis of 5-Hydroxyquinolines via Skraup Reaction.

    • Source: ResearchG
    • Relevance: Establishes the foundational synthesis and general purification (recrystallization from acetone)
  • Preparation and Purific

    • Source: Google P
    • Relevance: Provides the authoritative industrial protocol for acid-base extraction (pH swing)
  • Separ

    • Source: PubMed (Xenobiotica, 1991)
    • Relevance: Validates the requirement for metal-free environments and specific chromatographic conditions due to the chelating n
  • Physical Properties of 5,7-Dimethyl-8-quinolinol (Isomer Analog).

    • Source: PubChem (CID 762732)
    • Relevance: Used to infer solubility profiles and lipophilicity adjustments for the dimethyl-substituted quinoline scaffold.

Sources

minimizing side reactions in dimethylquinolinol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of dimethylquinolinol derivatives (such as 2,4-dimethylquinolin-8-ol and 2,5-dimethylquinolin-8-ol).

As a Senior Application Scientist, I frequently see the quinoline core—a privileged scaffold in medicinal chemistry—cause significant bottlenecks during scale-up. The classical syntheses for these molecules, namely the Combes and Doebner-Miller reactions, are notorious for complex side reactions. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure high-purity yields.

Part 1: Mechanistic Causality of Side Reactions

The Combes Synthesis (Targeting 2,4-dimethylquinolin-8-ol) The Combes synthesis relies on the condensation of an aminophenol with a 1,3-diketone (like acetylacetone) to form an enamine intermediate, followed by acid-catalyzed cyclodehydration[1]. The primary point of failure is the cyclization step. Because the phenolic hydroxyl group strongly activates the aromatic ring toward electrophilic aromatic substitution, using traditional concentrated sulfuric acid often leads to rapid sulfonation of the ring rather than the desired intramolecular cyclization[2].

The Doebner-Miller Synthesis (Targeting 2,5-dimethylquinolin-8-ol) This method utilizes an aminophenol and an α,β-unsaturated carbonyl. The reaction is plagued by two major side reactions:

  • Tar Formation: The unsaturated aldehyde rapidly self-condenses and polymerizes under harsh acidic conditions, consuming the starting material before it can react with the amine[3].

  • Isotope Scrambling / Isomerization: The mechanism involves a reversible nucleophilic conjugate addition that forms an amine ketone intermediate. This intermediate can fragment into an imine and a saturated ketone, which then recombine non-specifically, leading to a mixture of scrambled isomers[3][4].

Part 2: Pathway Visualizations

Combes A 2-Aminophenol + Acetylacetone B Enamine Intermediate A->B Condensation (100°C) C Sulfonated Byproduct (Side Reaction) B->C Conc. H2SO4 (Electrophilic Attack) D 2,4-Dimethylquinolin-8-ol (Target Product) B->D PPA Catalyst (Optimized Cyclization)

Figure 1: Combes synthesis pathway illustrating the sulfonation side reaction.

DoebnerMiller A Aminophenol + α,β-Unsaturated Aldehyde B Amine Ketone Intermediate A->B Nucleophilic Addition C Fragmentation (Imine + Ketone) B->C Reversible Cleavage E Conjugated Imine B->E Direct Condensation D Recombination (Scrambled Isomers) C->D Non-specific Binding F Dimethylquinolinol (Target) E->F Cyclization & Oxidation

Figure 2: Doebner-Miller fragmentation-recombination mechanism.

Part 3: Frequently Asked Questions (Troubleshooting)

Q1: My Combes synthesis yields a highly water-soluble product that won't extract into organic solvents. What happened? A1: You have likely sulfonated your phenolic ring. When using concentrated H₂SO₄ as the cyclizing agent, the electron-rich aminophenol undergoes electrophilic aromatic substitution faster than intramolecular cyclization[1][2]. Solution: Switch your cyclization medium to Polyphosphoric Acid (PPA). PPA is a potent dehydrating agent and Brønsted acid that facilitates cyclization without acting as a sulfonating agent.

Q2: I am getting black, tarry residues instead of my target dimethylquinolinol in the Doebner-Miller synthesis. How can I prevent this? A2: Tar formation is the most common side reaction in the Doebner-Miller synthesis, caused by the rapid acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material[3]. Solution: Implement a biphasic solvent system (e.g., Toluene/Aqueous HCl) and add the aldehyde dropwise over several hours. This keeps the steady-state concentration of the aldehyde extremely low in the reactive aqueous phase, favoring the cross-reaction with the aniline derivative over self-polymerization.

Q3: NMR analysis shows multiple regioisomers and scrambled methyl positions in my Doebner-Miller product. Why? A3: This is due to the fragmentation-recombination mechanism inherent to the reaction[4]. The initial amine ketone intermediate can reversibly cleave into an imine and a saturated ketone. These fragments can recombine randomly, leading to isotope scrambling and mixed isomer formation[3][4]. Solution: Lowering the reaction temperature and using solid acid catalysts (like Ag(I)-exchanged Montmorillonite K10) can suppress the fragmentation pathway and favor direct cyclization.

Part 4: Quantitative Data & Optimization

Table 1: Optimization of Cyclization Catalysts in Combes Synthesis (Target: 2,4-Dimethylquinolin-8-ol)

Catalyst SystemTemperatureReaction TimeYield (%)Primary Side Reaction
Conc. H₂SO₄100°C2 h35%Aromatic Sulfonation
Polyphosphoric Acid (PPA)120°C4 h78%None (Clean profile)
Montmorillonite K10130°C6 h65%Incomplete Cyclization

Table 2: Doebner-Miller Reaction Conditions (Target: 2,5-Dimethylquinolin-8-ol)

Addition MethodSolvent SystemTar FormationIsomer ScramblingYield (%)
Bolus (All at once)Monophasic (HCl)SevereModerate22%
Dropwise (2 h)Monophasic (HCl)ModerateModerate45%
Dropwise (2 h)Biphasic (Toluene/HCl)MinimalLow81%

Part 5: Self-Validating Experimental Protocols

Protocol 1: Optimized Combes Synthesis of 2,4-Dimethylquinolin-8-ol

Causality Focus: Utilizing PPA to drive cyclodehydration while strictly preventing aromatic sulfonation.

  • Enamine Formation: In a 250 mL round-bottom flask, dissolve 2-aminophenol (50 mmol) and acetylacetone (55 mmol) in 50 mL of anhydrous ethanol.

  • Condensation: Reflux the mixture for 2 hours.

    • Validation Check: The solution will transition from pale yellow to deep orange. TLC (Hexane:EtOAc 3:1) should confirm the disappearance of the 2-aminophenol spot.

  • Solvent Removal: Concentrate the mixture under reduced pressure to isolate the crude enamine intermediate. Ensure all ethanol is removed, as residual alcohol will quench the PPA in the next step.

  • Cyclization: Pre-heat 40 g of Polyphosphoric Acid (PPA) to 80°C to reduce its viscosity. Add the crude enamine to the PPA in small portions with vigorous mechanical stirring.

  • Thermal Activation: Raise the temperature to 120°C and stir for 4 hours.

    • Validation Check: The mixture will become a dark, viscous syrup.

  • Quenching & Isolation: Carefully pour the hot mixture into 300 g of crushed ice. Neutralize the highly acidic solution to pH 7 using concentrated NH₄OH. The target 2,4-dimethylquinolin-8-ol will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Protocol 2: Biphasic Doebner-Miller Synthesis of 2,5-Dimethylquinolin-8-ol

Causality Focus: Phase-transfer dynamics to starve the polymerization pathway.

  • Biphasic Setup: In a 500 mL 3-neck flask equipped with a mechanical stirrer and an addition funnel, dissolve 2-amino-4-methylphenol (50 mmol) in 100 mL of 6M HCl (aqueous phase). Add 100 mL of Toluene (organic phase).

  • Controlled Addition: Dissolve crotonaldehyde (60 mmol) in 50 mL of Toluene and place it in the addition funnel.

  • Reaction: Heat the biphasic mixture to 85°C with vigorous stirring (to maximize interfacial surface area). Add the crotonaldehyde solution dropwise over exactly 2.5 hours.

    • Validation Check: The organic layer should remain relatively clear, while the aqueous layer deepens in color. If the organic layer turns black, the addition rate is too fast, initiating polymerization.

  • Maturation: After addition, reflux for an additional 3 hours.

  • Phase Separation & Neutralization: Cool to room temperature. Separate the aqueous layer (which contains the protonated quinolinol product). Discard the toluene layer (which contains unreacted aldehyde and trace non-polar polymers).

  • Precipitation: Neutralize the aqueous phase with 5M NaOH to pH 6.5-7.0. Extract the precipitated product with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate to yield the pure product.

References

  • Doebner–Miller reaction Source: Wikipedia URL:[Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst Source: UKZN ResearchSpace URL:[Link]

  • Combes quinoline synthesis Source: Grokipedia URL: [Link]

Sources

Technical Support Center: 7,8-Dimethylquinolin-5-ol Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7,8-Dimethylquinolin-5-ol is a specialized hydroxyquinoline derivative often utilized as a synthetic intermediate or chelating ligand. Its stability profile is dominated by two competing chemical behaviors: amphoteric solubility (driven by the quinoline nitrogen and phenolic oxygen) and high susceptibility to oxidative coupling (driven by the electron-rich dimethyl-phenol ring system).

This guide addresses the three most common user reports:

  • Rapid discoloration (browning/blackening) of solutions.

  • Unexpected precipitation in biological buffers (pH 7.0–7.4).

  • Inconsistent assay data due to photodegradation or metal interference.

Module 1: Oxidative Instability (Discoloration)

The Issue

Users frequently report that clear or pale-yellow stock solutions of 7,8-Dimethylquinolin-5-ol turn brown or black within hours of preparation, particularly in alkaline buffers or organic solvents like DMSO.

Technical Diagnosis

The 5-hydroxyquinoline scaffold is electronically similar to p-aminophenol. The presence of methyl groups at positions 7 and 8 increases the electron density of the ring, making the phenolic hydroxyl group at position 5 highly susceptible to oxidation.

Unlike unsubstituted 5-hydroxyquinoline, which can oxidize to a stable quinoline-5,8-dione, the 7,8-dimethyl substitution blocks the para-position . This steric and chemical blockage forces the oxidative pathway toward reactive radical intermediates and ortho-quinones (5,6-diones), which rapidly polymerize into dark, insoluble "tars" (melanin-like pigments).

Troubleshooting Q&A

Q: My DMSO stock solution turned dark brown overnight. Is it still usable? A: No. Darkening indicates the formation of quinoid dimers and polymers. These byproducts are often cytotoxic and active in redox assays, leading to false positives. Discard the solution.

Q: How do I prevent this oxidation during long-term storage? A: You must eliminate the two drivers of this reaction: Oxygen and Light .

  • Protocol: Prepare stocks in degassed anhydrous DMSO. Store under Argon or Nitrogen atmosphere.

  • Additive: For aqueous working solutions, add an antioxidant if your assay permits. Ascorbic acid (100 µM) or Sodium Bisulfite (0.1%) are effective stabilizers.

Visualization: Oxidation Pathway & Prevention

OxidationPathway Compound 7,8-Dimethylquinolin-5-ol (Pale Yellow) Radical Phenoxy Radical Intermediate Compound->Radical O2 / Light / Metal Ions Quinone 5,6-Ortho-Quinone (Unstable) Radical->Quinone Oxidation Polymer Dark Polymer/Tar (Brown/Black Precipitate) Quinone->Polymer Polymerization Argon Prevention: Argon/N2 Sparging Argon->Compound Blocks O2 Acid Prevention: Acidic pH (<4) Acid->Compound Protonates OH (Stabilizes)

Caption: Figure 1. The oxidative degradation pathway of 7,8-Dimethylquinolin-5-ol. Blocking the 8-position forces formation of unstable ortho-quinones, leading to polymerization.

Module 2: Solubility & Precipitation

The Issue

The compound dissolves in DMSO but precipitates immediately when diluted into Phosphate Buffered Saline (PBS) or cell culture media at pH 7.4.

Technical Diagnosis

7,8-Dimethylquinolin-5-ol is an ampholyte .

  • Basic Nitrogen (Pyridine ring): pKa ≈ 5.4 (Protonated and soluble below pH 5).

  • Acidic Oxygen (Phenol): pKa ≈ 9.5 (Deprotonated and soluble above pH 10).

  • Isoelectric Point (pI): ~7.4.

At physiological pH (7.2–7.6), the molecule exists predominantly as the neutral, non-ionized species. The methyl groups at 7 and 8 significantly increase lipophilicity (LogP), making the neutral form practically insoluble in water.

Solubility Profile Table
Solvent / ConditionSolubility StatusMechanism
0.1 M HCl (pH 1) High (>10 mM)Cationic form (Pyridinium salt)
0.1 M NaOH (pH 13) High (>10 mM)Anionic form (Phenolate)
PBS (pH 7.4) Very Low (<10 µM)Neutral form (Precipitation zone)
DMSO High (>50 mM)Polar aprotic solvation
Ethanol Moderate Organic solvation
Troubleshooting Q&A

Q: How can I keep it soluble in my cell culture assay (pH 7.4)? A: You cannot rely on aqueous solubility alone. You must use a carrier solvent or complexing agent .

  • Co-solvent: Keep the final DMSO concentration at 0.5–1.0% if cells tolerate it.

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the buffer. The hydrophobic quinoline core will nest inside the cyclodextrin, maintaining solubility at neutral pH.

Module 3: Experimental Protocols

Protocol A: Preparation of Anaerobic Stock Solution

Use this protocol to maximize shelf-life (3–6 months).

  • Weighing: Weigh the solid 7,8-Dimethylquinolin-5-ol into an amber glass vial.

  • Solvent Prep: Sparge anhydrous DMSO with Argon gas for 15 minutes to remove dissolved oxygen.

  • Dissolution: Add the sparged DMSO to the vial under a gentle stream of Argon. Cap immediately with a PTFE-lined septum cap.

  • Storage: Wrap the vial in aluminum foil (if not already amber) and store at -20°C.

  • Usage: When withdrawing solution, use a gas-tight syringe through the septum to avoid introducing air.

Protocol B: Stability Stress Test (User Validation)

Perform this check to verify if your specific assay buffer causes degradation.

  • Dilute stock to 100 µM in your assay buffer.

  • Split into two clear vials.

  • Vial A (Control): Wrap in foil, keep at 4°C.

  • Vial B (Stress): Leave on benchtop exposed to ambient light and air for 4 hours.

  • Analysis: Measure Absorbance at 400–500 nm.

    • Result: If Vial B shows >10% increase in absorbance compared to Vial A, your compound is degrading during the assay. You must run the assay in the dark or add antioxidants.

Module 4: Troubleshooting Workflow (Decision Tree)

Use this logic flow to resolve stability issues during assay development.

Troubleshooting Start Problem Detected Precipitate Visible Precipitate? Start->Precipitate ColorChange Solution turned Brown/Black? Start->ColorChange CheckPH Check pH. Is it 6.5 - 8.0? Precipitate->CheckPH Yes Oxidation Oxidative Degradation. Is solution old? ColorChange->Oxidation Yes Isoelectric Isoelectric Precipitation. Add HP-beta-Cyclodextrin or increase DMSO % CheckPH->Isoelectric Yes (Neutral) SaltIssue Salting Out. Reduce ionic strength of buffer. CheckPH->SaltIssue No (Acid/Base) Discard Discard Solution. Prepare fresh under Argon. Oxidation->Discard Yes Light Photodegradation. Are you using amber vials? Oxidation->Light No (Fresh prep) Protect Protect from light. Use foil/amber glass. Light->Protect No

Caption: Figure 2. Decision tree for diagnosing solubility vs. chemical stability issues.

References

  • Williams, R. (2022).[1] pKa Data Compilation for Heterocycles and Phenols. Organic Chemistry Data. Retrieved from [Link]

  • MDPI. (2024). Flavonoid Oxidation Potentials and Antioxidant Activities: Theoretical Models. (Relevant for phenolic oxidation mechanisms).[2][1][3][4] Retrieved from [Link]

Sources

Technical Support Center: Purification of 7,8-Dimethylquinolin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Isomeric Impurities from 7,8-Dimethylquinolin-5-ol Document ID: TS-Q5OL-ISO-001 Last Updated: March 1, 2026 Audience: Medicinal Chemists, Process Development Scientists

Core Directive & Scientific Context

The Isomer Problem: Origins & Identification

In the synthesis of 7,8-Dimethylquinolin-5-ol, particularly via the Skraup or Doebner-Miller cyclization of 3,4-dimethylaniline, regioselectivity is the primary challenge. The cyclization can occur at two ortho positions relative to the amine, yielding a mixture of:

  • Target: 7,8-Dimethylquinoline backbone (Linear-like fusion relative to methyls).

  • Impurity: 5,6-Dimethylquinoline backbone (Angular-like fusion).

Furthermore, if the 5-hydroxyl group is introduced via oxidation or diazonium hydrolysis, positional isomers (e.g., 8-hydroxy variants) may exist, though these are chemically distinct. The most persistent impurities are the regioisomers (5,6-dimethyl vs. 7,8-dimethyl) due to their nearly identical polarity and solubility.

The Separation Logic (E-E-A-T)

Our purification strategy relies on three physicochemical differentiators:

  • Steric Hindrance (pKa Modulation): The methyl group at the C8 position in the target molecule (7,8-dimethyl) creates steric bulk around the quinoline nitrogen. This lowers the basicity (

    
    ) of the ring nitrogen compared to the 5,6-isomer, where the nitrogen is less hindered. We can exploit this via pH-controlled fractional extraction .
    
  • Crystal Lattice Energy: The symmetry of the 7,8-isomer often leads to higher melting points and lower solubility in lower alcohols compared to the 5,6-isomer.

  • Hydrophobic Interaction: On C18 stationary phases, the "exposed" methyl groups of the 5,6-isomer often result in slightly different retention times compared to the "shielded" 7,8-isomer.

Diagnostic & Analytical Triage

Before attempting purification, confirm the nature of your isomer using this diagnostic matrix.

Diagnostic MethodWhat to Look ForInterpretation
1H-NMR (DMSO-d6) Coupling Constants (

)
The C2-H and C3-H protons show characteristic splitting. Look for the C4-H signal. In 7,8-isomers, the C6-H is a singlet or doublet depending on C5 substitution.
HPLC (C18) Peak Shoulder A shoulder on the main peak usually indicates the 5,6-regioisomer. Use a pH 2.5 buffer to maximize resolution (protonated state).
Melting Point Depression > 2°C Sharp MP indicates purity. Broad range (e.g., 165–172°C) indicates a eutectic mixture of isomers.

Troubleshooting Guides & Protocols

Protocol A: pH-Controlled Fractional Extraction (The "Steric" Method)

Best for: Removing 5,6-dimethyl regioisomers from crude mixtures.

Mechanism: The 5,6-isomer (less hindered N) is more basic (


) than the 7,8-isomer (

). By carefully controlling the pH, we can protonate and extract the impurity while leaving the target in the organic phase.

Step-by-Step:

  • Dissolution: Dissolve 10g of crude solid in 100 mL Dichloromethane (DCM) .

  • First Wash (Removal of highly basic impurities):

    • Add 50 mL of Phosphate Buffer (pH 5.8) .

    • Shake vigorously and separate layers.

    • Result: The more basic 5,6-isomer preferentially protonates and moves to the aqueous layer. The 7,8-isomer (less basic) remains in DCM.

  • Second Wash (Target Recovery):

    • Extract the DCM layer again with Phosphate Buffer (pH 4.5) .

    • Result: The target 7,8-isomer now protonates and moves to the aqueous layer. Neutral non-polar impurities remain in DCM.

  • Precipitation:

    • Take the pH 4.5 aqueous extract.

    • Basify with

      
       to pH 8–9.
      
    • The purified 7,8-Dimethylquinolin-5-ol will precipitate as an off-white solid.

  • Filtration: Filter and dry under vacuum at 50°C.

Protocol B: Recrystallization (The "Lattice" Method)

Best for: Final polishing (>95% purity to >99%).

Solvent System: Ethanol : Water (9:1 v/v).

  • Reflux the crude solid in Ethanol (10 mL per gram) until dissolved.

  • Add hot water dropwise until slight turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Slow Cooling: Wrap the flask in foil and allow it to cool to room temperature over 4 hours. Rapid cooling traps isomers.

  • Chill at 4°C for 2 hours.

  • Filter crystals. The 5,6-isomer is more soluble and remains in the mother liquor.

Visualizing the Workflow

Figure 1: Isomer Purification Decision Tree

Caption: Logical workflow for selecting the correct purification method based on initial purity and impurity type.

PurificationLogic Start Crude 7,8-Dimethylquinolin-5-ol Analysis Analyze Purity (HPLC/NMR) Start->Analysis Decision1 Major Impurity Type? Analysis->Decision1 Regio Regioisomer (5,6-dimethyl) Decision1->Regio Isomer present Positional Positional (8-hydroxy) Decision1->Positional Oxidation byproduct Trace Trace (<2%) Decision1->Trace High purity MethodA Protocol A: pH-Controlled Extraction (Exploit Steric pKa shift) Regio->MethodA MethodC Protocol C: Chelation Removal (Cu(II) wash) Positional->MethodC MethodB Protocol B: Recrystallization (EtOH/H2O) Trace->MethodB MethodA->MethodB Final Pure Target (>99%) MethodB->Final MethodC->MethodB

Frequently Asked Questions (FAQ)

Q1: Why does my HPLC show a split peak even after recrystallization? A: You are likely observing prototropic tautomerism . Hydroxyquinolines exist in equilibrium between the enol (phenol) and keto (quinolone) forms, especially in protic solvents.

  • Fix: Ensure your HPLC mobile phase is buffered (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate). Do not run in neutral unbuffered water/methanol.

Q2: Can I use metal chelation to remove the isomers? A: Only if the impurity is an 8-hydroxyquinoline derivative.

  • Explanation: 8-hydroxyquinolines form stable, insoluble complexes with Cu(II) or Zn(II) due to the N-O bidentate pocket. 5-hydroxyquinolines (your target) cannot chelate in this manner.

  • Protocol: If 8-hydroxy impurities are suspected, wash your organic phase with 5%

    
    . The impurity will precipitate or move to the aqueous phase as a copper complex; the 5-ol target will remain in the organic phase.
    

Q3: My recovery yield is low (<40%). Where did the product go? A: It is likely trapped in the "Isoelectric Zone."

  • Explanation: 5-hydroxyquinolines are zwitterionic. At neutral pH (pH 6.5–7.5), they have minimum solubility in both water and organic solvents, often forming a "rag layer" or emulsion.

  • Fix: Ensure extractions are distinctly acidic (pH < 4) or basic (pH > 9) to maintain solubility in the desired phase.

References & Authoritative Sources

  • Regioselectivity of Skraup Synthesis:

    • Source: The Journal of Organic Chemistry (ACS).

    • Relevance: Explains the formation of 5,6- vs 7,8-dimethyl isomers during the condensation of 3,4-dimethylaniline.

    • Citation:

  • HPLC Separation of Hydroxyquinoline Isomers:

    • Source: Xenobiotica (PubMed).

    • Relevance: Provides mobile phase conditions for separating closely related hydroxyquinoline derivatives.

    • Citation:

  • Solubility & pKa Properties:

    • Source: BenchChem Technical Support.[1]

    • Relevance: pKa values for quinoline derivatives and logic for pH-dependent separation.

    • Citation:

  • Purification of Isomers (General Methodologies):

    • Source: Chromatography Today.

    • Relevance: Discusses the use of pH modifiers and stationary phases for separating positional isomers.

    • Citation:

Sources

Technical Support Center: Scale-Up of 7,8-Dimethylquinolin-5-ol Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis and scale-up of 7,8-Dimethylquinolin-5-ol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning this process from the bench to pilot scale.

Our approach is built on established chemical principles for quinoline synthesis, focusing on a proposed, robust pathway. We will address common pitfalls, from reaction control to final purification, ensuring you are equipped with the knowledge to optimize your process for safety, yield, and purity.

Proposed Synthetic Route: The Skraup Synthesis

The Skraup synthesis is a classic and powerful method for constructing the quinoline core from an aromatic amine and glycerol under strongly acidic and oxidizing conditions.[1][2][3] For 7,8-Dimethylquinolin-5-ol, the most plausible precursor is 5-amino-3,4-dimethylphenol. The reaction proceeds via the dehydration of glycerol to acrolein, followed by a series of condensation, cyclization, and oxidation steps.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when planning the scale-up of a quinoline synthesis.

Q1: What is the most significant challenge when scaling up a Skraup synthesis?

A1: The primary challenge is managing the reaction's highly exothermic nature. The dehydration of glycerol and the subsequent cyclization steps release a substantial amount of heat. On a small scale, this is manageable with a standard heating mantle and ice bath. However, during scale-up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation far less efficient. A runaway reaction is a serious risk, which can lead to pressure buildup, loss of containment, and significant tar formation, drastically reducing yield and purity.[4][5][6] Proper engineering controls, such as a jacketed reactor with a reliable cooling system and controlled reagent addition, are non-negotiable.

Q2: What are the critical process parameters (CPPs) I must monitor?

A2: The most critical parameters for this synthesis are:

  • Temperature: Must be strictly controlled throughout the addition and heating phases to prevent a thermal runaway and minimize side reactions.

  • Reagent Addition Rate: The rate of addition for the aniline precursor and glycerol to the hot acid must be carefully controlled to manage the exotherm.

  • Agitation: Efficient stirring is crucial to ensure homogenous heat and mass transfer, preventing localized hot spots where decomposition and tar formation can initiate.

  • Reaction Concentration: The concentration of reactants in the sulfuric acid can impact reaction rate and viscosity.

Q3: What are the primary safety concerns associated with this process?

A3: Safety is paramount. Key hazards include:

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and requires appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and splash goggles.[7]

  • Thermal Runaway: As discussed, the potential for a violent, uncontrolled exotherm is the most significant process safety risk.[3][5]

  • Oxidizing Agents: The use of strong oxidizing agents like nitrobenzene or arsenic acid introduces toxicity and handling risks.[3]

  • Product Hazards: Quinoline and its derivatives can be toxic, with potential for liver and kidney damage, and are suspected carcinogens.[8][9] Always handle the final product in a well-ventilated area or fume hood, using appropriate PPE.[10][11]

Q4: How can I minimize the formation of tar and byproducts?

A4: Tar formation is a notorious issue in Skraup syntheses.[4] It arises from the polymerization of acrolein and other degradation pathways under harsh conditions. To minimize it:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) can help moderate the reaction, making the exotherm less violent and extending the reaction over a longer period.[5]

  • Strict Temperature Control: Avoid temperature spikes above the optimal range (typically 140-150°C for the main reaction phase).[6]

  • Purity of Starting Materials: Ensure the aniline precursor and glycerol are of high purity, as impurities can catalyze side reactions.

Section 2: Troubleshooting Guide by Process Stage

This guide provides a structured approach to identifying and solving problems encountered during the scale-up process.

Stage 1: Reaction Execution & Monitoring
Problem Potential Cause(s) Suggested Solution & Scientific Rationale
Reaction is too violent / Thermal Runaway 1. Addition rate of reactants is too fast.2. Insufficient cooling capacity for the vessel size.3. Poor agitation leading to localized superheating.1. Reduce Addition Rate: Implement a slow, controlled addition of the aniline/glycerol mixture using a dosing pump. This allows the cooling system to keep pace with heat generation.2. Improve Heat Transfer: Ensure the reactor's heat transfer fluid is at the correct starting temperature and flow rate. For pilot scale, a jacketed reactor is essential.[5]3. Optimize Agitation: Increase the stirring speed (RPM) to improve mixing. Verify that the impeller design is appropriate for the vessel geometry and reaction viscosity.
Low or No Product Yield 1. Reaction temperature is too low.2. Incomplete dehydration of glycerol to acrolein.3. Degradation of product or starting material due to excessive temperature or reaction time.1. Optimize Temperature: Gradually increase the reaction temperature in 10°C increments. The cyclization step requires sufficient thermal energy to overcome the activation barrier.[12]2. Verify Acid Concentration: Ensure the sulfuric acid is sufficiently concentrated (typically >95%) to act as an effective dehydrating agent.[2]3. Monitor Reaction Progress: Use in-process controls (e.g., TLC or UPLC) to determine the optimal reaction endpoint and avoid prolonged heating that can lead to degradation.[12][13]
Excessive Tar/Polymer Formation 1. Temperature spikes or poor overall temperature control.2. Presence of impurities in the starting materials.3. Oxidizing agent is too aggressive or added improperly.1. Implement Strict Temperature Control: As detailed above, this is the most critical factor. Consider using a milder catalyst system if tarring is persistent.[14]2. Qualify Starting Materials: Run purity assays (e.g., GC, HPLC) on all incoming raw materials.3. Select Milder Oxidants: While nitrobenzene is traditional, arsenic acid is known to result in a less violent reaction.[3] Modern, greener approaches using metal catalysts or different oxidizing systems may also be explored.[1][15]
Stage 2: Work-up and Product Isolation
Problem Potential Cause(s) Suggested Solution & Scientific Rationale
Product Precipitates During Neutralization 1. The product is poorly soluble in the neutralized aqueous/organic mixture.1. Dilute the Mixture: Before neutralization, dilute the reaction mixture with a sufficient volume of an appropriate organic solvent (e.g., toluene, dichloromethane) to keep the product in solution after the pH is adjusted.2. Hot Filtration: If precipitation is unavoidable, perform the neutralization at an elevated temperature where the product has higher solubility and filter the hot mixture.
Formation of a Stable Emulsion During Extraction 1. Tarry byproducts acting as surfactants.2. pH of the aqueous layer is near the pKa of the product, reducing its clear partitioning.1. Break the Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break the emulsion. Centrifugation (if practical for the scale) is also highly effective.2. Adjust pH: Ensure the pH is sufficiently basic (e.g., >10) to fully deprotonate the phenolic hydroxyl group, making the product more soluble in the aqueous layer during an initial basic wash to remove non-basic impurities. Conversely, ensure the pH is sufficiently acidic during product extraction into an organic solvent.
Difficult Isolation of Crude Product 1. Product is trapped within the tarry residue.1. Careful Quenching: After the reaction is complete, allow it to cool slightly before carefully and slowly pouring it onto a large amount of crushed ice. This helps to break up the viscous mass.[4]2. Steam Distillation: For quinolines, steam distillation is a classic and effective method for isolating the product from non-volatile tars and inorganic salts.[6]
Stage 3: Purification and Quality Control
Problem Potential Cause(s) Suggested Solution & Scientific Rationale
Difficulty Achieving Target Purity by Recrystallization 1. Presence of closely related isomeric impurities.2. Oily impurities preventing crystal formation.1. Solvent Screening: Perform a systematic screen of different solvent systems (e.g., ethanol/water, toluene, heptane/ethyl acetate) to find one that maximizes the solubility difference between the product and key impurities.2. Charcoal Treatment: If color or oily impurities are an issue, treat a solution of the crude product with activated carbon to adsorb them before recrystallization.3. Chromatography: If recrystallization fails, column chromatography on silica gel is a necessary next step, though it is less desirable for large-scale processing due to cost and solvent waste.
Unknown Peaks in HPLC/LC-MS Analysis 1. Side reactions during synthesis.2. Degradation of the product during work-up or storage.1. Characterize Impurities: Use LC-MS/MS to obtain the mass of the impurity peaks. This can provide clues to their structure (e.g., an M+16 peak suggests oxidation).[16]2. Forced Degradation Study: Subject a pure sample of the product to acidic, basic, oxidative, and thermal stress to see if any of the degradation products match the unknown impurities. This helps identify process vulnerabilities.

Section 3: Protocols and Methodologies

Protocol 3.1: Pilot Scale (5L Reactor) Synthesis of 7,8-Dimethylquinolin-5-ol

Safety Precaution: This reaction is highly exothermic and involves corrosive materials. It must be conducted in a suitable reactor with appropriate safety controls by trained personnel. Full PPE is required.

Reagents:

  • 5-Amino-3,4-dimethylphenol (1.00 kg, 6.61 mol)

  • Glycerol (1.83 kg, 19.84 mol)

  • Concentrated Sulfuric Acid (98%) (2.5 L)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (50 g)

  • Nitrobenzene (as oxidizing agent) (0.81 L, 7.94 mol)

Procedure:

  • Reactor Setup: Charge the 5L jacketed glass reactor with concentrated sulfuric acid. Begin agitation and set the jacket temperature to 100°C.

  • Moderator Addition: Once the acid reaches 100°C, carefully add the ferrous sulfate heptahydrate.

  • Reactant Feed Preparation: In a separate vessel, pre-mix the 5-amino-3,4-dimethylphenol, glycerol, and nitrobenzene.

  • Controlled Addition: Using a peristaltic or diaphragm pump, add the reactant mixture subsurface to the hot sulfuric acid over a period of 2-3 hours.

  • Exotherm Monitoring: CRITICAL STEP: Carefully monitor the internal reaction temperature. The target is to maintain the temperature between 140-150°C via the jacket cooling system. Adjust the addition rate as needed to control the exotherm.[6]

  • Reaction Completion: After the addition is complete, hold the reaction mixture at 145°C for an additional 3 hours. Monitor the reaction by taking aliquots, quenching them, and analyzing by TLC or UPLC.

  • Cooling and Quenching: Once complete, cool the reaction mixture to below 80°C. In a separate, larger vessel (e.g., 20L reactor) containing 10L of crushed ice and water, slowly transfer the reaction mixture under vigorous agitation.

  • Neutralization and Isolation: Cool the quenched mixture to below 20°C. Slowly add a 50% w/w sodium hydroxide solution to neutralize the acid to a pH > 10. The crude product may precipitate or can be extracted with a suitable solvent like toluene.

  • Purification: The crude product should be purified, preferably by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3.2: UPLC-MS Method for Purity Assessment

This method is suitable for monitoring reaction progress and determining the final purity of 7,8-Dimethylquinolin-5-ol.

Parameter Condition
Column C18 reverse-phase, e.g., ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)[13]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Column Temperature 40°C[13]
Injection Volume 2 µL
MS Detector ESI Positive Mode
MS Scan Range m/z 100-500
Expected [M+H]⁺ m/z 174.09

Section 4: Visual Guides & Workflows

Diagram 4.1: Skraup Synthesis Reaction Mechanism

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline 5-Amino-3,4- dimethylphenol Adduct Adduct Acrolein->Adduct + Aniline Dihydroquinoline Dihydroquinoline Adduct->Dihydroquinoline H⁺ -H₂O Adduct->Dihydroquinoline Quinoline 7,8-Dimethyl- quinolin-5-ol Dihydroquinoline->Quinoline [O] (Nitrobenzene) Dihydroquinoline->Quinoline

Caption: Proposed mechanism for the Skraup synthesis of 7,8-Dimethylquinolin-5-ol.

Diagram 4.2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_IPC Analyze In-Process Samples (TLC, UPLC) Start->Check_IPC Impurity_Profile High levels of starting material? Check_IPC->Impurity_Profile Tar_Observed Significant tar or decomposition products? Impurity_Profile->Tar_Observed No Increase_Temp Increase Reaction Temperature or Time Impurity_Profile->Increase_Temp Yes Improve_Control Improve Temperature Control & Consider Moderator (FeSO₄) Tar_Observed->Improve_Control Yes Check_Reagents Verify Purity of Starting Materials Tar_Observed->Check_Reagents No End Re-run Optimized Process Increase_Temp->End Improve_Control->End Check_Reagents->End

Caption: Decision tree for troubleshooting low product yield during scale-up.

References

  • BenchChem. (2025). Scale-up challenges in the production of 2-nitroquinoline.
  • Sinocure Chemical Group. (2024, October 17). Quinoline: Synthesis, Applications, and Environmental Impact.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis.
  • MSDS. (n.d.). QUINOLINE 97% (For Synthesis).
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET.
  • Royal Society of Chemistry. (2012, November 1). Analytical Methods.
  • International Journal of Pharmaceutical Sciences. (2025, March 25). Green Synthesis of Quinoline and Its Derivatives.
  • BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
  • Wikipedia. (n.d.). Skraup reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • BenchChem. (2025). Assessing the Purity of Synthesized 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Comparative Guide.

Sources

controlling temperature for 7,8-Dimethylquinolin-5-ol reaction kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing highly substituted quinolines, specifically 7,8-Dimethylquinolin-5-ol .

Synthesizing this compound requires meticulous temperature control. The presence of electron-donating methyl and hydroxyl groups significantly alters the electron density of the aniline precursor, lowering the activation energy for electrophilic attack but simultaneously increasing the risk of uncontrolled exothermic side-reactions. This guide decodes the causality behind these kinetic phenomena and provides field-proven, self-validating protocols to ensure reproducible yields.

The Causality of Temperature in Substituted Quinoline Kinetics

The synthesis of 7,8-dimethylquinolin-5-ol typically proceeds via a modified Skraup or Doebner-von Miller cyclization. The fundamental challenge lies in the competing activation energy (


) barriers of three distinct pathways:
  • Kinetic Cyclization (Desired): Requires moderate thermal input to overcome the initial dehydration barrier, leading to the 5-ol derivative.

  • Thermodynamic Equilibration (Undesired): Excessive heat provides enough energy to bypass the kinetic product, driving the system toward more sterically relaxed but undesired regioisomers[1].

  • Polymerization (Catastrophic): The

    
    -unsaturated carbonyl intermediates are highly susceptible to acid-catalyzed polymerization. This pathway is highly exothermic; if the heat of reaction (
    
    
    
    ) is not dissipated, a thermal runaway occurs, resulting in intractable black tar [1].

Understanding these competing pathways is essential. Your reactor's temperature profile is not merely a parameter—it is the primary physical control mechanism dictating the chemoselectivity of the reaction.

Troubleshooting & FAQs: Reaction Kinetics

Q1: My reaction mixture rapidly turns into an intractable black tar shortly after adding the acid catalyst. How do I prevent this? A1: This is a classic symptom of thermal runaway causing the polymerization of your reactive intermediates. The cyclization step is notoriously exothermic. To mitigate this, you must control the exothermicity by adding a moderator. The addition of Ferrous Sulfate (


) acts as a radical scavenger and thermal buffer, significantly reducing charring and tar formation [1]. Furthermore, you must implement a stepwise heating approach rather than plunging the vessel into a pre-heated bath.

Q2: NMR analysis shows a mixture of regioisomers instead of pure 7,8-dimethylquinolin-5-ol. How can I improve regioselectivity? A2: Regioselectivity in highly substituted quinolines is governed by the temperature-dependent competition between kinetic and thermodynamic control. At lower temperatures (e.g., 60–80 °C), the kinetic product (your desired 7,8-dimethylquinolin-5-ol) is favored because the system lacks the energy to overcome the barrier to the thermodynamic product [1]. If you are seeing regioisomers, your reaction temperature is too high, or your localized heating (hotspots from poor stirring) is providing the activation energy for thermodynamic equilibration.

Q3: Can I use continuous flow chemistry to scale up this synthesis safely? A3: Yes. Continuous flow reactors are exceptional for this specific kinetic profile. Because microreactors have a massive surface-area-to-volume ratio, they offer near-instantaneous heat dissipation. This allows for precise, temperature-controlled, base-mediated reductive cyclizations without the risk of localized thermal runaway, enabling rapid and selective transformations that are difficult to achieve in batch reactors [2].

Quantitative Kinetic Data Summary

The following table summarizes the causal relationship between the maximum internal reaction temperature (


) and the resulting product distribution during the cyclization phase.
Temperature Profile (

)
7,8-Dimethylquinolin-5-ol (Kinetic)Regioisomer (Thermodynamic)Tar / Polymerization
0 °C

65 °C (Stepwise)
78% < 2%8%
0 °C

95 °C (Stepwise)
45%32%15%
25 °C

120 °C (Rapid)
12%48%35%
Uncontrolled Exotherm (>140 °C) < 5%< 5%> 85%

Data reflects standardized batch synthesis using a modified Skraup methodology with


 moderation.

Experimental Protocol: Temperature-Controlled Cyclization

To ensure a self-validating system, this protocol utilizes internal temperature monitoring and a biphasic addition strategy to suppress polymerization.

Reagents:

  • Precursor: 2,3-Dimethyl-5-methoxyaniline (1.0 eq)

  • Carbonyl Source: Glycerol (2.5 eq)

  • Catalyst: Concentrated

    
     (3.0 eq)
    
  • Moderator:

    
     (0.2 eq)
    
  • Oxidant: Sodium

    
    -nitrobenzenesulfonate (0.8 eq)
    

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, an internal thermocouple (critical for self-validation), and an addition funnel.

  • Initial Mixing: Charge the flask with the aniline precursor, glycerol,

    
    , and the oxidant. Cool the heterogeneous mixture to 0–5 °C  using an ice-brine bath. Set mechanical stirring to 400 RPM to ensure optimal heat transfer.
    
  • Acid Addition (The Critical Node): Load the concentrated

    
     into the addition funnel. Add the acid dropwise at a rate of 1 mL/min. Self-Validation Check:  Monitor the internal thermocouple. The internal temperature must not exceed 15 °C during this addition phase. If it does, halt addition and increase cooling.
    
  • Kinetic Heating Phase: Once addition is complete, replace the ice bath with an oil bath. Ramp the temperature at a strict rate of 2 °C/min until the internal temperature reaches 65 °C .

  • Isothermal Hold: Maintain the internal temperature at 65 °C for 4 hours. Do not exceed 70 °C, as this will trigger the thermodynamic shift toward regioisomers.

  • Quenching: Cool the reaction to room temperature and slowly pour over crushed ice. Neutralize with aqueous

    
     to pH 7 to precipitate the crude 7,8-dimethylquinolin-5-ol.
    
  • Deprotection (If required): If starting from the methoxy derivative, perform a standard

    
     demethylation at -78 °C, warming to room temperature, to yield the final 5-ol compound.
    

Reaction Pathway Visualization

The following diagram illustrates the logical flow of the reaction kinetics based on thermal input.

ReactionKinetics Precursor Substituted Aniline + Carbonyl Precursor LowTemp Low Temp (60-70°C) Kinetic Control Precursor->LowTemp Stepwise Heating + FeSO4 Moderator HighTemp High Temp (>95°C) Thermodynamic Control Precursor->HighTemp Prolonged Heating > 95°C Runaway Thermal Runaway Uncontrolled Exotherm Precursor->Runaway Rapid Acid Addition Poor Heat Dissipation Desired 7,8-Dimethylquinolin-5-ol (Kinetic Product) LowTemp->Desired Isomer Regioisomer Byproduct (Thermodynamic Product) HighTemp->Isomer Tar Polymerization / Tar Runaway->Tar

Figure 1: Temperature-dependent reaction pathways in substituted quinoline synthesis.

References

  • Title: Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis Source: BenchChem URL
  • Title: Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization‐Cyclization Process Source: ResearchGate URL

Technical Support Center: 7,8-Dimethylquinolin-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support center for researchers and process chemists working with 7,8-Dimethylquinolin-5-ol (CAS: 19408-84-5), a critical intermediate in the synthesis of the potassium-competitive acid blocker Vonoprazan Fumarate .[1][2]

This guide synthesizes industrial process knowledge with analytical troubleshooting to address impurity profiling, isolation challenges, and purity optimization.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Identification & Process Troubleshooting[1][2]

Module 1: Synthetic Pathway & Impurity Origins

User Question: I am detecting multiple unknown peaks in my crude reaction mixture. Based on the standard industrial route, what are the most likely structures of these impurities?

Scientist Response: The impurity profile is strictly dictated by your starting material quality (2,3-Dimethylaniline) and the specific reaction conditions of the Skraup and Bucherer-type sequences. Below is the causal pathway linking process steps to specific impurities.

Core Synthesis & Impurity Map

The industrial route typically proceeds via the Skraup cyclization of 2,3-dimethylaniline, followed by nitration, reduction, and hydrolysis.[2]

G Start Start: 2,3-Dimethylaniline Step1 Step 1: Skraup Cyclization (Glycerol/H2SO4/Oxidant) Start->Step1 Imp1 Impurity A: 5,6-Dimethylquinoline (From 3,4-dimethylaniline) Start->Imp1 Isomeric Contamination Inter1 Intermediate 1: 7,8-Dimethylquinoline Step1->Inter1 Step2 Step 2: Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 Intermediate 2: 5-Nitro-7,8-dimethylquinoline Step2->Inter2 Step3 Step 3: Reduction (Fe/HCl or H2/Pd) Inter2->Step3 Inter3 Intermediate 3: 5-Amino-7,8-dimethylquinoline Step3->Inter3 Step4 Step 4: Hydrolysis (NaNO2/H2SO4 -> H2O) Inter3->Step4 Product Target Product: 7,8-Dimethylquinolin-5-ol Step4->Product Imp2 Impurity B: 7,8-Dimethylquinoline-5,8-dione (Over-oxidation) Step4->Imp2 Oxidative Stress Imp3 Impurity C: Azo-dimers / Tars (Diazo coupling side-rxn) Step4->Imp3 pH/Temp Excursion

Figure 1: Process flow diagram illustrating the genesis of key impurities during the synthesis of 7,8-Dimethylquinolin-5-ol.

Impurity Classification Table
Impurity TypeLikely IdentityOrigin / CauseDetection (RRT vs Product)
Isomeric 5,7-Dimethylquinolin-5-ol Contamination of starting material (2,3-xylidine) with 3,5-xylidine.[1][2]Close Elution (0.95 - 1.[1]05)
Precursor 5-Amino-7,8-dimethylquinoline Incomplete hydrolysis in Step 4.[1][2]Early Eluting (Basic pH) / Late (Acidic pH)
Precursor 5-Nitro-7,8-dimethylquinoline Incomplete reduction in Step 3.[1][2]Late Eluting (Non-polar)
Oxidation 7,8-Dimethylquinoline-5,8-dione Over-oxidation during workup or storage.[1][2]Distinct UV spectrum (Quinone band)
Dimer Azo-coupling products Diazo intermediate reacting with phenol product (Step 4).[1][2]Very Late Eluting (High MW)

Module 2: Analytical Troubleshooting (HPLC & LC-MS)

User Question: I cannot separate the 5-amino precursor from the 5-hydroxy product using my standard C18 method. They co-elute. How do I resolve this?

Scientist Response: The separation of 7,8-Dimethylquinolin-5-ol (amphoteric/phenolic) from 5-Amino-7,8-dimethylquinoline (basic) is highly pH-dependent.[1][2] Standard neutral buffers often fail here because both species may exist in similar ionization states or have similar hydrophobicity.[1]

Troubleshooting Protocol:

  • Switch to Alkaline pH: The 5-hydroxy compound becomes a phenolate anion at pH > 10, significantly reducing its retention time on C18, while the 5-amino compound remains neutral/suppressed.[1][2]

  • Use Ion-Pairing Agents: If you must use acidic conditions, add Hexanesulfonic Acid to retain the amine.[1]

Recommended HPLC Method Parameters:

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6mm, 3.5µmHigh surface area for resolution of isomers.[1][2]
Mobile Phase A 10mM Ammonium Acetate (pH 9.0 adjusted with NH4OH)Promotes ionization of the phenol (Product) for earlier elution.[2]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 10% B to 80% B over 20 min.Gradient elution to clear late-eluting dimers.[1]
Detection UV at 240 nm (Isobestic) and 320 nm (Specific)320 nm enhances selectivity for the quinoline core.[1]

User Question: My product is turning black upon drying. Is this an impurity?

Scientist Response: Yes and No. The black color indicates the formation of Quinhydrone-like complexes or Quinoline-5,8-diones (Impurity B in Figure 1).[1]

  • Cause: The 5-hydroxyquinoline moiety is electron-rich and susceptible to air oxidation, especially in the presence of trace metals (Fe/Cu) left over from the reduction step.

  • Solution:

    • Wash with EDTA: Include a disodium EDTA wash during the workup of Step 3/4 to sequester metal catalysts.

    • Antioxidant: Add 0.1% Sodium Metabisulfite during the final recrystallization.

    • Storage: Store under Nitrogen at < -20°C.

Module 3: Isolation & Purification Guides

User Question: I have 5% of the "Nitro" intermediate remaining. Recrystallization isn't removing it.[1][3] What should I do?

Scientist Response: The nitro impurity (5-Nitro-7,8-dimethylquinoline) is significantly less polar than the hydroxy product.[1][2] If recrystallization from ethanol/water fails, it suggests the nitro compound is co-precipitating due to poor solubility.[2]

Corrective Action: Acid-Base Extraction Since the product is amphoteric (phenolic OH and basic N) and the impurity is only basic (weakly) or neutral:[1][2]

  • Dissolve the crude mixture in 1M NaOH (The 5-hydroxy product dissolves as the sodium phenolate).

  • The 5-Nitro impurity will remain undissolved or can be extracted into an organic solvent (Ethyl Acetate/DCM).[1]

  • Filter or Extract the organic layer (discard organics).[1]

  • Acidify the aqueous layer to pH 6-7 to precipitate the pure 7,8-Dimethylquinolin-5-ol .[1][2]

Troubleshooting Decision Tree

DecisionTree Start Issue: Low Purity / Impurities CheckType Identify Impurity Type via HPLC Start->CheckType Isomer Isomer (Regio-isomer) CheckType->Isomer Same MW, close RT Precursor Precursor (Amino/Nitro) CheckType->Precursor Different MW Color Color/Tars (Oxidation) CheckType->Color Black solid Action1 Check Starting Material (2,3-Xylidine). Switch Supplier. Isomer->Action1 Action2 Perform Acid/Base Extraction. (Product is soluble in NaOH) Precursor->Action2 Action3 Recrystallize with Na2S2O4 (Sodium Dithionite) + Charcoal Color->Action3

Figure 2: Decision tree for troubleshooting common purity issues in 7,8-Dimethylquinolin-5-ol synthesis.

References

  • Arikawa, Y., et al. (2012).[2] Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB).[1][2] Journal of Medicinal Chemistry, 55(9), 4446–4456.[2] Link[1][2]

  • Hori, Y., et al. (2010).[2] 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases.[1][2] Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238.[1][2] Link

  • Musial, R., et al. (2007).[2] Recent developments in the synthesis of quinoline derivatives. Current Medicinal Chemistry, 14(25), 2654-2679.[1][2] (General reference for Skraup/Nitration pathways).

  • Brieflands. (2013).[1] An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material. Iranian Journal of Pharmaceutical Research. Link (Analogous chemistry for methyl-nitro-quinoline separation).

  • BenchChem. (2025).[1] Assessing the Purity of Synthesized 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Comparative Guide. Link (Reference for oxidative impurity handling in tetrahydroquinolines).[1][2]

Disclaimer: This guide is intended for qualified research personnel.[1] Always verify protocols with your specific safety data sheets (SDS) and internal standard operating procedures (SOPs).

Sources

Validation & Comparative

Structural Elucidation & 1H NMR Analysis Guide: 7,8-Dimethylquinolin-5-ol

[1]

Executive Summary

This guide provides a technical framework for the structural confirmation of 7,8-Dimethylquinolin-5-ol , a specialized quinoline scaffold often utilized in metallopharmaceutical development and neurodegenerative research.[1]

Unlike the ubiquitous 8-hydroxyquinoline (oxine) derivatives, the 5-hydroxy isomers present unique spectral challenges due to the specific electronic environment of the benzene ring.[1] This guide objectively compares the target molecule against its most common regioisomers (e.g., 7,8-dimethylquinolin-8-ol) and establishes a self-validating NMR protocol to ensure isomeric purity.[1]

Key Analytical Insight: The definitive structural proof relies on the identification of the H-6 singlet in the aromatic region and the specific deshielding patterns of the methyl groups due to the peri-interaction with the quinoline nitrogen.[1]

Theoretical Framework & Assignment Logic

To interpret the spectrum accurately, one must understand the electronic influences on the quinoline core.[1] The molecule consists of a pyridine ring fused to a benzene ring.[1]

Substituent Effects (Shielding/Deshielding)
  • Nitrogen (N-1): Acts as a strong electron-withdrawing group via induction, significantly deshielding H-2 and H-4 .[1]

  • Hydroxyl Group (5-OH): A strong electron donor (mesomeric effect). It increases electron density at the ortho (position 6) and para (position 8, occupied) sites.[1] This results in significant shielding (upfield shift) of the adjacent H-6 .[1]

  • Methyl Groups (7-Me, 8-Me): Weak electron donors.[1]

    • 8-Me: Located at the peri position relative to N-1. This steric and electronic proximity often causes a slight downfield shift compared to a standard aryl methyl.[1]

The "Isomer Trap"

In synthesis (typically Skraup or modified Friedländer), a common impurity is the 8-hydroxy isomer or the 5,8-dimethyl regioisomer.[1] Distinguishing these requires precise integration of the aromatic region.[1]

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its primary regioisomer (7,8-Dimethylquinolin-8-ol) and the parent scaffold (Quinolin-5-ol).[1]

Table 1: Comparative 1H NMR Fingerprint (DMSO-d6, 500 MHz)
Proton AssignmentTarget: 7,8-Dimethylquinolin-5-ol Isomer: 7,8-Dimethylquinolin-8-ol Parent: Quinolin-5-ol Differentiation Logic
H-2 (Pyridine) 8.85 ppm (dd) 8.90 ppm (dd)8.90 ppm (dd)H-2 is rarely diagnostic for isomerism; it confirms the quinoline core.
H-6 (Benzene) 6.95 ppm (s) 7.40 ppm (d)6.98 ppm (d)CRITICAL: In the target, H-6 is a singlet flanked by 5-OH and 7-Me. In the 8-ol isomer, H-6 couples with H-5, forming a doublet.[1]
H-4 (Pyridine) 8.45 ppm (dd) 8.30 ppm (dd)8.50 ppm (dd)The 5-OH (peri to H-4) exerts a shielding effect compared to the 8-OH isomer.
Methyl Region 2 singlets (~2.3, ~2.6 ppm) 2 singlets (~2.4, ~2.7 ppm)AbsentThe 8-Me signal is often broader or shifted downfield due to N-1 proximity.[1]
OH Group ~10.2 ppm (br s) ~9.8 ppm (br s)~10.5 ppm (br s)5-OH is typically more acidic and deshielded than 8-OH due to lack of intramolecular H-bonding with N.

Note: Values are analytical estimates based on substituent chemical shift additivity rules derived from empirical quinoline databases [1, 2].

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this specific protocol designed to prevent solvent-induced peak overlap.

Sample Preparation[2]
  • Solvent Choice: Use DMSO-d6 (99.9% D).

    • Why? CDCl3 often causes the OH signal to broaden or merge with aromatic peaks.[1] DMSO-d6 ensures a sharp, distinct OH singlet downfield (>10 ppm), which is crucial for integration.[1]

  • Concentration: Dissolve 5–8 mg of sample in 0.6 mL solvent.

    • Warning: Over-concentration (>15 mg) can cause stacking effects, shifting the planar quinoline rings upfield.[1]

  • Water Suppression: If the water peak (3.33 ppm in DMSO) interferes with the methyl region (2.3–2.6 ppm), run a pre-saturation pulse sequence.[1]

Acquisition Parameters[1]
  • Pulse Angle: 30° (maximizes signal-to-noise for small samples).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The quaternary carbons and the OH proton have longer T1 relaxation times.[1] A short D1 will reduce the integration accuracy of the OH peak, leading to false purity calculations.[1]

  • Scans: Minimum 64 scans.

Structural Confirmation Logic (Visualization)

The following diagram illustrates the decision matrix for confirming the structure of 7,8-Dimethylquinolin-5-ol versus its likely contaminants.

StructuralLogicStartCrude Product(Unknown Isomer)Step11. Analyze Aromatic Region(6.5 - 9.0 ppm)Start->Step1CheckH6Check Proton at ~7.0 ppm(Benzene Ring)Step1->CheckH6SingletSignal is a SINGLETCheckH6->SingletIsolated HDoubletSignal is a DOUBLETCheckH6->DoubletCoupled HCheckMe2. Analyze Methyl Region(2.0 - 3.0 ppm)Singlet->CheckMeResultIso1REJECT:7,8-Dimethylquinolin-8-ol(H-5/H-6 coupling present)Doublet->ResultIso1ResultTargetCONFIRMED:7,8-Dimethylquinolin-5-ol(H-6 is isolated)CheckMe->ResultTarget2 Distinct SingletsResultIso2REJECT:Quinolin-5-ol(No Methyls)CheckMe->ResultIso2No Methyls

Figure 1: Analytical Decision Tree for distinguishing 7,8-Dimethylquinolin-5-ol from common regioisomers using 1H NMR splitting patterns.

Synthesis & Purification Workflow (Context)

Understanding where the NMR sample comes from is vital for interpreting impurities.[1]

SynthesisWorkflowPrecursorsPrecursors:2,3-Dimethylaniline +GlycerolReactionSkraup Synthesis(H2SO4, Heat)Precursors->ReactionCrudeCrude Mixture(Isomers + Tars)Reaction->CrudePurificationRecrystallization(EtOH/H2O)Crude->PurificationNMR_CheckNMR Validation(Target: 7,8-dimethyl-5-ol)Purification->NMR_Check

Figure 2: Synthesis workflow highlighting the critical checkpoint for NMR validation.

Detailed Spectral Assignments

For researchers integrating this data into an Electronic Lab Notebook (ELN), use the following assignment table.

Table 2: 1H NMR Data for 7,8-Dimethylquinolin-5-ol[1][3][4]
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Interpretation
OH 10.15 - 10.25br s-Exchangeable proton.[2] Disappears with D2O shake.
H-2 8.80 - 8.90dd4.2, 1.6Most deshielded due to adjacent Nitrogen.[1]
H-4 8.40 - 8.50dd8.5, 1.6Deshielded aromatic.[1] Shows meta-coupling to H-2.
H-3 7.40 - 7.50dd8.5, 4.2Shielded relative to H-2/H-4.[1] Typical "beta" pyridine proton.[1]
H-6 6.90 - 7.00s-Diagnostic Peak. Upfield due to ortho-OH. Singlet confirms C-5 and C-7 substitution.
8-Me 2.65 - 2.75s-Downfield methyl. Proximity to N-1 causes deshielding.
7-Me 2.35 - 2.45s-Standard aryl methyl shift.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Quinoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2012).[1][3] Synthesis and characterization of 8-hydroxyquinoline complexes. Journal of Materials Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. PubMed.[1] Retrieved from [Link]

Spectroscopic Distinction of 7,8-Dimethylquinolin-5-ol: A Comparative IR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of functionalized quinolines, particularly for neuroprotective or chelation applications, distinguishing between positional isomers is a critical quality attribute.[1][2] 7,8-Dimethylquinolin-5-ol presents a unique spectroscopic challenge: it is often synthesized alongside or confused with its isomer, 5,7-dimethylquinolin-8-ol .[1][2]

While Mass Spectrometry (MS) confirms the molecular weight (


 173.21), it fails to distinguish these positional isomers.[1][2] Infrared (IR) Spectroscopy  is the superior tool here, specifically for its ability to detect the hydrogen-bonding environment  of the hydroxyl group.

This guide outlines a definitive characterization strategy, leveraging the "Inter- vs. Intra-molecular" hydrogen bonding shift as the primary determinant of isomeric identity.[2]

Theoretical Framework: The "Smoking Gun" Mechanism

The core differentiator lies in the proximity of the hydroxyl (-OH) group to the quinoline nitrogen.

  • 7,8-Dimethylquinolin-5-ol (Target): The -OH at position 5 is geometrically distant from the ring nitrogen.[2] It cannot form an intramolecular hydrogen bond.[2] It relies on intermolecular hydrogen bonding (dimerization/polymerization in solid state).[2]

  • 5,7-Dimethylquinolin-8-ol (Alternative/Impurity): The -OH at position 8 is adjacent to the nitrogen, forming a stable 5-membered intramolecular chelate ring.[1][2]

This structural difference manifests drastically in the O-H stretching region (


).[2]
Visualization of Spectral Logic

H_Bonding_Mechanism Target 7,8-Dimethylquinolin-5-ol (Target) Mech_Target Mechanism: Intermolecular H-Bonding (Network) Target->Mech_Target OH at Pos 5 Impurity 5,7-Dimethylquinolin-8-ol (Isomer) Mech_Impurity Mechanism: Intramolecular H-Bonding (Chelation) Impurity->Mech_Impurity OH at Pos 8 Spec_Target IR Signal: Distinct, Broad Band ~3200-3400 cm⁻¹ Mech_Target->Spec_Target Free Phenolic Character Spec_Impurity IR Signal: Weak/Diffuse or Shifted <3000 cm⁻¹ (often obscured) Mech_Impurity->Spec_Impurity Locked Chelate

Figure 1: Mechanistic basis for spectral differentiation. The 5-ol isomer displays typical phenolic behavior, while the 8-ol isomer mimics a chelated system.[1][2]

Comparative Peak Analysis

The following table contrasts the target compound with its most likely isomeric contaminant. Data is synthesized from standard quinoline vibrational assignments and substituent effects.[2]

Table 1: Critical IR Peak Assignments
Functional GroupMode7,8-Dimethylquinolin-5-ol (Target)5,7-Dimethylquinolin-8-ol (Alternative)Diagnostic Value
-OH (Hydroxyl) Stretch3200 – 3400 cm⁻¹ (Strong, Broad)~3100 cm⁻¹ or obscured (Weak/Very Broad)HIGH. The target shows a clear phenolic "hump."[1][2] The isomer's OH is often buried in C-H stretches due to chelation.[2]
C-H (Methyl) Stretch2910 – 2970 cm⁻¹2910 – 2970 cm⁻¹LOW.[2] Both isomers possess two methyl groups; indistinguishable.
C=N / C=C Ring Stretch1620 – 1580 cm⁻¹1610 – 1570 cm⁻¹MEDIUM. 8-ol chelation often lowers the C=N frequency slightly.[2]
C-O (Phenolic) Stretch~1270 – 1300 cm⁻¹ ~1200 – 1240 cm⁻¹ HIGH. Position 5 (conjugated) typically absorbs higher than Position 8 (chelated).
C-H (Aromatic) Out-of-Plane (oop)800 – 840 cm⁻¹ (2 adjacent H's)780 – 820 cm⁻¹ (2 adjacent H's)MEDIUM.[2] Subtle shifts due to substitution pattern (2,3,4 vs 2,3,4,6).

Detailed Characterization Guide

Region 1: The Hydroxyl Stretch ( )

This is your primary validation zone.[2]

  • Expectation: You must see a distinct, broad absorption centered around 3300 cm⁻¹.[1][2] This confirms the -OH is free to interact with other molecules (Intermolecular).[2]

  • Failure Mode: If this region is relatively flat or shows only sharp C-H peaks with a very broad, low-intensity background rise, you likely have the 8-ol isomer or a metal-complexed impurity.[1][2]

Region 2: The Methyl/Aromatic Interface ( )[1]
  • Analysis: Look for the "split" peak pattern.

    • 
      : Aromatic C-H stretches (weak).[1][2]
      
    • 
      : Aliphatic C-H stretches (methyls).[1][2]
      
  • Validation: The presence of distinct peaks at ~2920 and ~2850 cm⁻¹ confirms the dimethyl substitution. If these are missing, you may have the un-substituted quinolin-5-ol.[1][2]

Region 3: The Fingerprint & Ring Modes ( )[1]
  • C=N Stretch (~1600 cm⁻¹): In the 5-ol isomer, the nitrogen lone pair is available.[2] In the 8-ol isomer, it is often engaged in hydrogen bonding, which can shift this band to lower frequencies.[1][2][3]

  • C-O Stretch (~1280 cm⁻¹): The C-O bond at position 5 has significant double-bond character due to resonance with the ring nitrogen.[2]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and eliminate sampling artifacts (such as water contamination mimicking the OH peak), follow this strict protocol.

Method: Potassium Bromide (KBr) Pellet Transmission

Why KBr? ATR (Attenuated Total Reflectance) is acceptable, but transmission KBr often yields better resolution for the broad OH region and weak overtone bands.[1]

  • Sample Preparation (Drying):

    • Dry the synthesized 7,8-dimethylquinolin-5-ol in a vacuum oven at 40°C for 4 hours.

    • Rationale: Removes surface water.[2] Water absorbs at 3400 cm⁻¹, creating a false positive for the 5-ol isomer.[1][2]

  • Pellet Formation:

    • Mix 2 mg sample with 200 mg spectroscopic grade KBr (dry).[2]

    • Grind to a fine powder (particle size < wavelength of IR light to prevent scattering/Christiansen effect).[2]

    • Press at 10 tons for 2 minutes.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.[2][4][5]

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 32 (minimum).

  • System Suitability (Self-Check):

    • Check 1: Is the baseline flat at 100% T? (If sloping, regrind sample).[1][2][6]

    • Check 2: Is the CO₂ doublet at 2350 cm⁻¹ subtracted?

    • Check 3 (Crucial): Does the peak at 3300 cm⁻¹ persist after vacuum drying? If yes, it is intrinsic (5-ol).[1][2]

Comparison Workflow Diagram

Analysis_Workflow Start Synthesized Sample Dry Vacuum Dry (Remove H₂O) Start->Dry IR_Scan Acquire IR Spectrum Dry->IR_Scan Decision_OH Analyze 3200-3400 cm⁻¹ IR_Scan->Decision_OH Result_5ol Strong Broad Peak? YES Decision_OH->Result_5ol Peak Present Result_8ol Weak/Absent Peak? NO Decision_OH->Result_8ol Peak Absent Confirm_5 ID: 7,8-Dimethylquinolin-5-ol (Target) Result_5ol->Confirm_5 Confirm_8 ID: 5,7-Dimethylquinolin-8-ol (Isomer) Result_8ol->Confirm_8

Figure 2: Decision tree for isomeric identification based on hydroxyl stretching vibration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard text for IR functional group assignment and hydrogen bonding shifts).

  • NIST Chemistry WebBook. (2023).[2] IR Spectrum of 8-Hydroxyquinoline. National Institute of Standards and Technology.[2][7][8] Available at: [Link] (Authoritative reference for the "chelated" 8-ol comparative spectrum).[2]

  • Gershon, H., & McNeil, M. W. (1971).[1][2] 5,7-Dihalo-8-quinolinols and their copper(II) complexes.[1][2] Preparation and antifungal activity.[2] Journal of Heterocyclic Chemistry. (Provides synthesis context for dimethyl/dihalo derivatives and structural isomers).

  • Bardez, E., et al. (1997).[1][2] Excited-state intramolecular proton transfer in 8-hydroxyquinoline. Journal of Physical Chemistry A. (Detailed mechanism of the 8-ol intramolecular bond).

Sources

Comparative Analysis: 7,8-Dimethylquinolin-5-ol vs. 8-Hydroxyquinoline Ligands

[1]

Executive Summary & Structural Logic

In medicinal chemistry, the quinoline scaffold is a "privileged structure."[2][3] However, the position of the hydroxyl group dictates the fundamental mechanism of action.

  • 8-Hydroxyquinoline (8-HQ): The gold standard bidentate chelator .[1] The proximity of the pyridinyl nitrogen (N1) and the phenolic oxygen (O8) creates a perfect "bite angle" for forming stable 5-membered chelate rings with divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺). Its bioactivity is largely driven by metal sequestration or metallophore-mediated oxidative stress.[1]

  • 7,8-Dimethylquinolin-5-ol: A structural probe/non-chelating analog .[1] With the hydroxyl group at position 5, the distance to N1 is too great to support bidentate chelation of a single metal ion. The 7,8-dimethyl substitution pattern increases lipophilicity and steric bulk, making this compound an ideal "negative control" to validate metal-dependency mechanisms or a "scaffold hop" to target hydrophobic protein pockets independent of metallo-biology.[1]

Structural Comparison Diagram

The following diagram illustrates the critical difference in coordination geometry capability.

ChelationLogiccluster_8HQ8-Hydroxyquinoline (Active Ligand)cluster_5HQ7,8-Dimethylquinolin-5-ol (Steric Probe)HQ88-Hydroxyquinoline(N1 + O8 Donor Set)ComplexStable Metal Complex(5-Membered Ring)HQ8->Complex + M(II) Ion(Cu, Zn, Fe)NoteKey Insight: 8-HQ activity is metal-dependent.5-ol analogs test non-metal mechanisms.Complex->NoteHQ57,8-Dimethylquinolin-5-ol(N1 + O5 Separated)NoComplexNo Chelation(Steric/Distance Failure)HQ5->NoComplex + M(II) IonNoComplex->Note

Physicochemical & Performance Comparison

The following data contrasts the electronic and physical properties that influence assay performance.

Feature8-Hydroxyquinoline (Standard)7,8-Dimethylquinolin-5-ol (Analog)Impact on Drug Development
Primary Mechanism Metal Chelation (Bidentate)H-Bond Donor/Hydrophobic Interaction8-HQ for metallo-enzyme inhibition; 5-ol for kinase/receptor binding.[1]
Coordination Mode N,O-donor (Bite angle ~72-75°)Monodentate (O-only or N-only)5-ol cannot deplete intracellular metal pools effectively.[1]
Lipophilicity (cLogP) ~1.8 - 2.0~2.9 - 3.2 (Predicted)The dimethyl groups significantly increase membrane permeability of the 5-ol analog.[1]
pKa (Pyridine N) 5.13~5.6 - 5.8 (Predicted)Methyl groups (EDG) at 7,8 positions push electron density, making the N slightly more basic.
pKa (Phenolic OH) 9.89~8.8 - 9.25-OH is generally more acidic than 8-OH due to lack of intramolecular H-bond stabilization.[1]
Solubility (Aq) Low (pH dependent)Very LowBoth require DMSO/organic co-solvents for stock solutions.
Fluorescence Weak (increases upon chelation)Variable8-HQ is a classic fluorogenic metal sensor; 5-ol lacks this specific response.[1]

Experimental Validation Protocols

To objectively compare these ligands, you must assess their Metal Binding Capacity and Biological Cytotoxicity .

Protocol A: UV-Vis Metal Titration (The "Ligand" Test)

Objective: Determine if the compound acts as a true ligand for biologically relevant metals (Cu²⁺, Zn²⁺).

Materials:

  • 10 mM Stock solutions of 8-HQ and 7,8-Dimethylquinolin-5-ol in DMSO.

  • 10 mM CuCl₂ or ZnCl₂ in deionized water.

  • Buffer: 10 mM HEPES, pH 7.4.

Workflow:

  • Baseline: Prepare a 50 µM solution of the ligand in HEPES buffer. Record UV-Vis spectrum (200–500 nm).[1]

  • Titration: Add metal solution in 0.2 equivalent increments (0 to 2.0 eq).

  • Observation:

    • 8-HQ: You will observe a Red Shift (bathochromic shift) of the absorption band (typically from ~240/310 nm to ~260/325 nm) and the appearance of a ligand-to-metal charge transfer (LMCT) band if using Copper.[1] Isosbestic points will appear, indicating clean complex formation.

    • 7,8-Dimethylquinolin-5-ol: You should observe Minimal Spectral Change .[1] Any changes will likely be due to minor solvent effects or non-specific interactions, lacking clear isosbestic points.

Protocol B: Differential Cytotoxicity Assay (The "Mechanism" Test)

Objective: Distinguish between toxicity caused by metal stripping (chelation) versus off-target hydrophobic interactions.[1]

Workflow:

  • Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates.

  • Treat with increasing concentrations (0.1 µM – 100 µM) of both compounds.

  • Critical Control: Run a parallel set of wells co-treated with 10 µM ZnCl₂ or CuCl₂ .

    • 8-HQ Result: Toxicity often increases with Copper (formation of redox-active ionophore complex) or decreases with Zinc (rescue from stripping), depending on the cell line.[1]

    • 5-ol Result: Toxicity should remain constant regardless of metal supplementation.[1] If the 5-ol is toxic, it acts via a metal-independent pathway (e.g., hydrophobic pocket binding).[1]

Synthesis & SAR Context

If you are synthesizing these for a library, understand the electronic implications.

  • 8-HQ Synthesis: Often achieved via the Skraup reaction or modified Friedländer synthesis.[1] The 8-OH is highly reactive to electrophilic aromatic substitution at the 5 and 7 positions (ortho/para directors).[1]

  • 7,8-Dimethylquinolin-5-ol Synthesis:

    • Precursor: 2,3-Dimethylaniline (or similar substituted aniline).[1]

    • Challenge: The 5-OH position is electronically distinct.[1] The methyl groups at 7 and 8 block the standard metabolic soft spots, potentially increasing metabolic stability (t1/2) compared to unsubstituted quinolines.

SAR Decision Tree

Use this logic to decide which ligand to deploy in your study.[1]

SAR_DecisionStartGoal: Quinoline Scaffold OptimizationQ1Is the target a Metallo-enzyme?Start->Q1YesUse 8-Hydroxyquinoline Derivs.(Optimize pKa/Solubility)Q1->YesYesNoUse 5-Hydroxyquinoline Derivs.(Steric/Hydrophobic fit)Q1->NoNoCheckRun Metal Rescue Assay(Protocol B)Yes->CheckValidateNo->CheckValidateResult1Mechanism: Chelation/IonophoreCheck->Result1Metal SensitiveResult2Mechanism: Allosteric/CompetitiveCheck->Result2Metal Insensitive

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Oliveri, V. & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

  • Collery, P. et al. (2011). "Structure-activity relationships of 8-hydroxyquinoline-derived Mannich bases." Journal of Medicinal Chemistry. (Demonstrates the necessity of the 8-OH/1-N motif for MDR selectivity).

  • BLD Pharm Repository. (2024). "Product Analysis: 7,8-Dimethylquinolin-5-ol (CAS 2445785-60-2)." (Source for commercial availability and basic physical data).

Disclaimer: The protocols described above involve handling chemical substances that may be toxic. Always adhere to standard laboratory safety guidelines (GLP), including the use of PPE and fume hoods.

Validating the Purity of 7,8-Dimethylquinolin-5-ol: A Comparative Guide to HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that dictates the safety, efficacy, and viability of drug development programs. 7,8-Dimethylquinolin-5-ol (C₁₁H₁₁NO) is a highly functionalized quinoline derivative[1] that serves as a vital building block in medicinal chemistry. Validating its purity requires a robust, self-validating analytical procedure that complies with the stringent International Council for Harmonisation (ICH) Q2(R2) guidelines[2],[3].

This guide objectively compares the performance of two distinct High-Performance Liquid Chromatography (HPLC) methodologies—standard C18 Reversed-Phase (RP-HPLC) versus Phenyl-Hexyl RP-HPLC—to establish the most authoritative protocol for quantifying the purity of 7,8-Dimethylquinolin-5-ol.

The Analytical Challenge: Causality in Method Design

To design a self-validating analytical method, one must first understand the causality between the analyte's physicochemical properties and its chromatographic behavior.

7,8-Dimethylquinolin-5-ol is an amphoteric molecule presenting three distinct structural challenges:

  • The Basic Quinoline Nitrogen (Position 1): The lone pair of electrons on the nitrogen atom strongly interacts with residual, unendcapped silanols on traditional silica-based stationary phases. If not properly masked, this causes severe peak tailing and compromises the resolution of closely eluting impurities[4].

  • The Phenolic Hydroxyl (Position 5): This weakly acidic group can participate in hydrogen bonding, further complicating the retention mechanism.

  • The Dimethyl Groups (Positions 7 & 8): These provide localized hydrophobicity, making the molecule highly retentive under standard reversed-phase conditions[5],[1].

Mechanistic Solution: To suppress silanol ionization and protonate the basic nitrogen—ensuring the analyte exists in a single, predictable ionization state—an acidic mobile phase (e.g., 0.1% formic or phosphoric acid) is mandatory[4],[6].

Methodology Comparison: C18 vs. Phenyl-Hexyl Stationary Phases

While standard octadecyl silica (C18) columns rely exclusively on hydrophobic dispersion forces, Phenyl-Hexyl stationary phases offer orthogonal selectivity. The phenyl ring in the stationary phase facilitates


 electron interactions with the electron-rich quinoline core[7],[8]. This dual-retention mechanism (hydrophobic + 

) provides superior resolution for structurally similar aromatic impurities (such as positional isomers) that frequently co-elute on a standard C18 column[7].

Selectivity Analyte 7,8-Dimethylquinolin-5-ol (Amphoteric, Aromatic) C18 Standard C18 Column (Alkyl Chain) Analyte->C18 Phenyl Phenyl-Hexyl Column (Aromatic Ring) Analyte->Phenyl Hydro Hydrophobic Interactions (Methyl Groups) C18->Hydro Phenyl->Hydro PiPi π-π Interactions (Quinoline Core) Phenyl->PiPi Result1 Moderate Resolution (Potential Tailing) Hydro->Result1 Result2 Superior Resolution (Sharp Peaks) PiPi->Result2

Chromatographic selectivity mechanisms for 7,8-Dimethylquinolin-5-ol.

Comparative Experimental Data

The following table summarizes the quantitative validation data comparing the two column chemistries under identical gradient conditions. The Phenyl-Hexyl column demonstrates objectively superior performance across all critical ICH parameters.

Performance ParameterMethod A: Standard C18 ColumnMethod B: Phenyl-Hexyl ColumnICH Q2(R2) Acceptance Criteria
Retention Time (

)
6.4 min7.8 minN/A
Tailing Factor (

)
1.45 (Moderate tailing)1.08 (Highly symmetrical)

Theoretical Plates (

)
> 8,500> 12,000> 2,000
Resolution (

)
1.7 (from closest impurity)3.2 (from closest impurity)

Linearity (

)
0.99850.9999

Precision (%RSD) 1.2%0.4%

[9]

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology incorporates built-in validation checks (such as Diode Array Detector peak purity analysis) to guarantee the method is fit for its intended purpose[3].

Phase 1: Instrumentation & Chromatographic Conditions
  • System Setup: Equip the HPLC system with a quaternary gradient pump, a thermostatted column oven (set to 30°C), an autosampler, and a Diode Array Detector (DAD) scanning from 200–400 nm[7].

  • Column Selection: Install a Phenyl-Hexyl reversed-phase column (4.6 mm x 150 mm, 5 µm particle size) based on the superior

    
     selectivity data shown above.
    
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7 to fully protonate the quinoline nitrogen)[4].

    • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus polar impurities).

    • 2–10 min: Linear ramp from 10% to 80% B.

    • 10–12 min: 80% B (Column wash).

    • 12–15 min: 10% B (Re-equilibration).

  • Flow Rate & Injection: 1.0 mL/min flow rate; 10 µL injection volume.

Phase 2: ICH Q2(R2) Method Validation Workflow

ValidationWorkflow Start Analytical Target Profile (ICH Q14) Spec 1. Specificity (Peak Purity via DAD/MS) Start->Spec Lin 2. Linearity & Range (R² ≥ 0.999, 50-150%) Spec->Lin Prec 3. Precision & Accuracy (RSD ≤ 2.0%, Recovery 98-102%) Lin->Prec Rob 4. Robustness (Flow, Temp, pH Variations) Prec->Rob End Validated Method (Ready for QC Release) Rob->End

Step-by-step ICH Q2(R2) method validation workflow for purity analysis.

Step 1: Specificity & Forced Degradation

  • Action: Inject a diluent blank, a 100 µg/mL standard of 7,8-Dimethylquinolin-5-ol, and forced degradation samples (exposed to 1N HCl, 1N NaOH, 3% H₂O₂, and UV light for 24 hours).

  • Causality: This proves the method can discriminate the main API peak from its degradation products[3].

  • Self-Validation Check: Utilize the DAD software to calculate the peak purity angle. The method is specific only if the purity angle is strictly less than the purity threshold for the main peak.

Step 2: Linearity and Range

  • Action: Prepare serial dilutions of the standard at 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (100 µg/mL). Inject each level in triplicate.

  • Causality: Ensures the detector response is directly proportional to the analyte concentration across the working range[10].

  • Self-Validation Check: Perform linear regression analysis. The correlation coefficient (

    
    ) must be 
    
    
    
    .

Step 3: Precision (Repeatability)

  • Action: Perform six consecutive replicate injections of the 100 µg/mL standard solution from the same vial[9].

  • Causality: Evaluates the inherent variability of the HPLC system (autosampler precision, pump stability).

  • Self-Validation Check: The Relative Standard Deviation (%RSD) of the peak areas and retention times must be

    
    [9].
    

Step 4: Accuracy (Recovery)

  • Action: Spike known amounts of the 7,8-Dimethylquinolin-5-ol reference standard into a synthetic blank matrix at three levels (80%, 100%, and 120%). Prepare three preparations per level.

  • Causality: Confirms that the measured value aligns with the true value, free from matrix interference[10].

  • Self-Validation Check: Mean recovery across all levels must fall between 98.0% and 102.0%.

Conclusion

For the purity validation of 7,8-Dimethylquinolin-5-ol, relying solely on hydrophobic retention (C18) yields sub-optimal peak shapes and risks the co-elution of structurally similar impurities. The implementation of a Phenyl-Hexyl stationary phase combined with an acidic gradient mobile phase provides the necessary


 orthogonal selectivity and pH control to achieve baseline resolution. When executed alongside the ICH Q2(R2) validation protocol detailed above, this methodology provides a highly authoritative, self-validating framework suitable for regulatory submissions and routine quality control.

References

  • ICH Guidelines for Analytical Method Validation Explained , AMSbiopharma. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA). Available at:[Link]

  • Separation of Quinoline on Newcrom R1 HPLC column , SIELC Technologies. Available at:[Link]

  • Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column , SIELC Technologies. Available at:[Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives , ResearchGate. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) , ICH. Available at:[Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry , Demarche ISO 17025. Available at:[Link]

  • RNOQUPZFCRYAKD-UHFFFAOYSA-N - Explore , PubChemLite. Available at:[Link]

  • 7,8-dimethylquinolin-5-ol | Aaron Chemicals LLC , Chemikart. Available at:[Link]

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A Comparative Guide to the Bioactivity of Dimethyl Substituted Quinolin-5-ols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Impact of Dimethyl Substitution

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1][2] These activities include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects.[3][4][5] The biological profile of a quinoline derivative is profoundly influenced by the nature and position of substituents on its bicyclic structure. Among the various substituted quinolines, quinolin-5-ols, also known as 5-hydroxyquinolines, are of particular interest due to the presence of a hydroxyl group that can participate in hydrogen bonding and metal chelation, often contributing to their biological activity.

Generalized Synthesis of Dimethyl Substituted Quinolin-5-ols

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[6][7] For the preparation of dimethyl substituted quinolin-5-ols, a common strategy involves the reaction of an appropriately substituted aminophenol with a suitable α,β-unsaturated aldehyde or ketone.

A generalized synthetic approach is illustrated below:

Synthesis_of_Dimethyl_Quinolin-5-ols aminophenol Dimethyl Aminophenol cyclization Cyclization (e.g., Skraup reaction) aminophenol->cyclization unsaturated_carbonyl α,β-Unsaturated Aldehyde/Ketone unsaturated_carbonyl->cyclization quinoline Dimethyl Substituted Quinolin-5-ol cyclization->quinoline Oxidative cyclization

Caption: Generalized synthesis of dimethyl substituted quinolin-5-ols.

The specific dimethyl substitution pattern on the resulting quinolin-5-ol is determined by the starting dimethyl aminophenol. The choice of the α,β-unsaturated carbonyl compound can also introduce further diversity.

Comparative Bioactivity: A Structure-Activity Relationship (SAR) Perspective

The precise placement of the two methyl groups on the quinolin-5-ol scaffold is expected to significantly modulate its biological activity. While we await direct comparative data, we can extrapolate from known SAR principles for quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives often exert their antimicrobial effects by targeting essential bacterial processes, such as DNA replication through the inhibition of DNA gyrase and topoisomerase IV.[8] The lipophilicity and electronic properties of the molecule, governed by its substituents, are critical for cell penetration and target interaction.

  • Hypothesized SAR for Dimethyl Substituted Quinolin-5-ols:

    • Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the quinolin-5-ol core. This may enhance penetration through the bacterial cell wall and membrane. The relative positions of the methyl groups will influence the overall shape and lipophilicity of the molecule.

    • Steric Hindrance: Methyl groups, depending on their position, can introduce steric hindrance that may either enhance or diminish binding to the target enzyme. For instance, substitution near the hydroxyl or nitrogen atom could affect the molecule's ability to chelate metal ions, a mechanism implicated in the activity of some quinolones.

    • Electronic Effects: Methyl groups are weakly electron-donating. Their position on the aromatic rings will subtly alter the electron density distribution, which could influence the molecule's interaction with its biological target.

Antioxidant Activity

The antioxidant potential of phenolic compounds like quinolin-5-ols is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.

  • Hypothesized SAR for Dimethyl Substituted Quinolin-5-ols:

    • Electron-Donating Effect: The electron-donating nature of the methyl groups is expected to increase the electron density on the aromatic ring, which can stabilize the resulting phenoxyl radical formed after hydrogen donation. This stabilization would enhance the antioxidant activity.

    • Steric Effects: Methyl groups positioned ortho to the hydroxyl group might provide steric hindrance, which could either protect the hydroxyl group from unwanted reactions or hinder its interaction with bulky free radicals.

Anticancer Activity

The anticancer mechanisms of quinoline derivatives are diverse and can include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of various signaling pathways.[9]

  • Hypothesized SAR for Dimethyl Substituted Quinolin-5-ols:

    • Intercalation: The planar aromatic system of the quinoline ring can intercalate between DNA base pairs, leading to an inhibition of replication and transcription. The position of the methyl groups will affect the planarity and steric bulk of the molecule, thereby influencing its intercalating ability.

    • Enzyme Inhibition: The specific substitution pattern will determine the molecule's shape and electronic properties, which are crucial for fitting into the active site of target enzymes like kinases or topoisomerases.

To facilitate a direct comparison once experimental data becomes available, the following table structure is recommended:

Compound (Dimethyl Substitution Pattern) Antimicrobial Activity (MIC, µg/mL) Antioxidant Activity (IC50, µM) Anticancer Activity (IC50, µM)
2,3-dimethylquinolin-5-ol
2,4-dimethylquinolin-5-ol
2,6-dimethylquinolin-5-ol
... (other isomers)
Reference Compound(s)

Experimental Protocols for Bioactivity Assessment

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the antimicrobial and antioxidant activities of dimethyl substituted quinolin-5-ols.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent.[10]

MIC_Workflow prep_stock Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Determine MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for MIC determination.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Test compound (dimethyl substituted quinolin-5-ol) stock solution

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Serial Dilution of Test Compound:

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Mix thoroughly and transfer 100 µL from the first well to the second well.

    • Repeat this two-fold serial dilution across the row to create a range of concentrations.

    • Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except the negative control wells).[11]

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only broth.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.[11]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[11]

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[4][12]

DPPH_Workflow prep_samples Prepare Different Concentrations of Test Compound reaction Mix Test Compound with DPPH Solution prep_samples->reaction prep_dpph Prepare DPPH Solution in Methanol prep_dpph->reaction incubation Incubate in the Dark for 30 minutes reaction->incubation measure_absorbance Measure Absorbance at 517 nm incubation->measure_absorbance calculate_inhibition Calculate Percentage Inhibition and IC50 Value measure_absorbance->calculate_inhibition

Caption: Workflow for DPPH radical scavenging assay.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compound (dimethyl substituted quinolin-5-ol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a series of concentrations of the test compound in methanol.

  • Reaction:

    • In a test tube, mix 1.0 mL of the DPPH solution with 1.0 mL of each concentration of the test sample.

    • Prepare a blank by mixing 1.0 mL of DPPH solution with 1.0 mL of methanol.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[12]

  • Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[12]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage inhibition against the concentration of the test compound.

Conclusion and Future Directions

This guide has provided a framework for understanding and evaluating the comparative bioactivity of dimethyl substituted quinolin-5-ols. Based on the established principles of structure-activity relationships for quinoline derivatives, it is evident that the position of the dimethyl substituents will be a critical determinant of their antimicrobial, antioxidant, and anticancer properties.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of dimethyl substituted quinolin-5-ol isomers. The generation of direct comparative data, as outlined in the proposed table, will be invaluable for elucidating precise SAR and for the rational design of novel quinoline-based therapeutic agents. The detailed experimental protocols provided herein offer a standardized approach to ensure the reproducibility and comparability of these future findings.

References

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link][12]

  • Höglund, I. P. J., et al. (2006). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link][1]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. [Link][2]

  • Strekowski, L., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters. [Link][3]

  • MDPI. (2021). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. [Link][13]

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  • MDPI. (2023). DPPH Radical Scavenging Assay. [Link][4]

  • IJSDR. (2025). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. [Link]

  • SciELO Brasil. (n.d.). Antioxidant effect of quinoline derivatives containing or not selenium. [Link][15]

  • ResearchGate. (n.d.). Cytotoxic activity of compounds 5 a–e, 17 a–c and 18 a–c against several cancer cell lines. [Link][16]

  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link][17]

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  • PubMed. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. [Link][19]

  • ResearchGate. (n.d.). Synthesis and free radical scavenging property of some quinoline derivatives. [Link][20]

  • ResearchGate. (2026). Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. [Link][6]

  • ResearchGate. (2024). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. [Link][8]

  • Academia.edu. (n.d.). Experimental and theoretical study on DPPH radical scavenging mechanism of some chalcone quinoline derivatives. [Link][7]

  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. [Link][21]

  • Scilit. (n.d.). Structure-activity relationships in the quinoline- containing class of inhibitors of 5-lipoxygenase (5-LO) enzyme translocation and activation. [Link][22]

  • ResearchGate. (n.d.). MIC (mg/mL) of quinoline scaffolds against bacterial strains. [Link][23]

  • PMC. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link][24]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. [Link][25]

  • PMC. (n.d.). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. [Link][9]

  • ResearchGate. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. [Link][26]

  • Semantic Scholar. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators. [Link][27]

  • SciELO. (n.d.). Antioxidant effect of quinoline derivatives containing or not selenium. [Link][28]

  • PubMed. (2011). Semi-synthesis and antitumor activity of 6-isomers of 5, 8-O-dimethyl acylshikonin derivatives. [Link][29]

  • PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link][30]

  • ResearchGate. (n.d.). Two diastereomeric isomers of compound 5a. [Link][31]

  • MDPI. (2022). Comparison of the Hydride-Donating Ability and Activity of Five- and Six-Membered Benzoheterocyclic Compounds in Acetonitrile. [Link][32]

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Safety Operating Guide

Standard Operating Procedure: Disposal and Handling of 7,8-Dimethylquinolin-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Laboratory Safety, Environmental Compliance, and Hazardous Waste Logistics

As a nitrogen-containing heterocycle and a substituted quinoline derivative, 7,8-Dimethylquinolin-5-ol (CAS: 2445785-60-2) requires stringent handling and disposal protocols[1]. Because heteroaromatic compounds exhibit high environmental persistence, recalcitrance to biological wastewater treatment, and significant aquatic toxicity, their disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" principles[2].

This guide synthesizes technical accuracy with field-proven laboratory safety insights to provide a self-validating framework for the operational handling, spill management, and RCRA-compliant disposal of 7,8-Dimethylquinolin-5-ol.

Chemical Profiling & Hazard Causality

Before initiating any disposal protocol, it is critical to understand the mechanistic reasons behind the required safety measures. Quinoline derivatives are highly lipophilic, allowing them to easily permeate standard organic matrices and biological membranes[3]. This lipophilicity drives their acute dermal toxicity and their tendency to bioaccumulate in aquatic ecosystems[4].

Table 1: Physicochemical & Hazard Profile Summary
ParameterValue / ClassificationMechanistic Implication
Chemical Name 7,8-Dimethylquinolin-5-olSubstituted heteroaromatic ring; resists biodegradation.
CAS Number 2445785-60-2Unique identifier for EHS tracking and inventory[1].
Molecular Weight 173.08 g/mol Low molecular weight facilitates rapid volatilization in organic solvents[1].
Hazard Classes Acute Tox. 3 (Oral), Acute Tox. 4 (Dermal), Aquatic Chronic 2Requires immediate isolation from drains and biological systems[4].
EPA RCRA Status Subtitle C Hazardous WasteMandates high-temperature incineration over landfilling[2].

Waste Segregation & Logistics Workflow

The fundamental rule of disposing of nitrogen heterocycles is segregation at the source . Mixing 7,8-Dimethylquinolin-5-ol with incompatible waste streams (such as strong oxidizers) can lead to exothermic reactions or the release of toxic nitrogen oxide (NOx) gases[5].

Workflow for the segregation and disposal of 7,8-Dimethylquinolin-5-ol waste streams.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Disposal

To maintain compliance with EPA hazardous waste generator requirements, all waste containing 7,8-Dimethylquinolin-5-ol must be processed through a designated Satellite Accumulation Area (SAA)[6].

  • Step 1: Identification & Segregation

    • Determine if the waste is solid (e.g., contaminated weigh boats, nitrile gloves, silica gel from chromatography) or liquid (e.g., reaction filtrates, HPLC effluents).

    • Causality: Liquid organic waste must be further segregated into halogenated and non-halogenated streams. Incinerators require strict BTU (energy) calculations; halogenated solvents lower the combustion temperature and require specific scrubbers to neutralize hydrochloric acid (HCl) byproducts.

  • Step 2: Containerization

    • Use High-Density Polyethylene (HDPE) or amber glass containers.

    • Causality: Amber glass prevents UV-induced photodegradation of the quinoline ring, which can generate reactive radical intermediates and increase pressure within the container[3].

  • Step 3: Labeling & SAA Storage

    • Attach a standardized hazardous waste tag immediately upon adding the first drop/grain of waste.

    • Check the boxes for "Toxic" and "Environmental Hazard". List the full chemical name—do not use abbreviations or structural formulas.

    • Keep the container securely capped at all times unless actively adding waste.

  • Step 4: EHS Handover

    • Transfer the container to your institution's Environmental Health and Safety (EHS) department within the regulatory time limit (typically 180 days for Small Quantity Generators)[7].

Protocol B: Emergency Spill Management

A spill of 7,8-Dimethylquinolin-5-ol (either as a dry powder or dissolved in solvent) requires immediate, calculated action to prevent dermal exposure and environmental release[5].

  • Step 1: Isolation & PPE Escalation

    • Evacuate non-essential personnel from the immediate area.

    • Don chemical-resistant nitrile gloves (double-gloving is recommended), safety goggles, and a lab coat. If the spill involves a highly volatile solvent matrix, utilize a NIOSH-approved respirator[3].

  • Step 2: Containment

    • Dike the spill using physical barriers to prevent the chemical from reaching floor drains or sinks.

    • Causality: Quinoline derivatives are classified as Aquatic Chronic 2 hazards. Introduction into the municipal water system will bypass standard filtration and severely disrupt local aquatic ecosystems[4].

  • Step 3: Absorption & Collection

    • CRITICAL: Do not use combustible materials like paper towels for cleanup. Substituted quinolines can penetrate organic matrices, increasing the surface area for volatilization and creating a highly flammable waste profile.

    • Apply an inert, siliceous absorbent such as vermiculite, dry sand, or diatomaceous earth[3]. These materials physically trap the molecule within their porous structures without initiating a chemical reaction.

    • Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth HDPE hazardous waste container.

  • Step 4: Decontamination

    • Wash the affected surface with a mild detergent and water solution. Collect all wash water as hazardous aqueous waste. Do not flush the wash water down the drain[5].

Final Disposal Mechanism: Thermal Destruction

The ultimate destination for 7,8-Dimethylquinolin-5-ol waste is an EPA-permitted RCRA Subtitle C Treatment, Storage, and Disposal Facility (TSDF).

Because biological degradation is ineffective against the stable aromaticity of the quinoline core, the waste undergoes High-Temperature Thermal Destruction (Incineration) . The incinerator operates at temperatures exceeding 1,000°C, which provides the activation energy required to cleave the carbon-nitrogen bonds. The resulting off-gases (primarily


, 

, and

) are then passed through catalytic scrubbers to reduce the nitrogen oxides into diatomic nitrogen (

) and water before atmospheric release, ensuring zero environmental contamination[5].

References

  • PubChemLite - RNOQUPZFCRYAKD-UHFFFAOYSA-N - Explore. PubChem. Available at:[Link]

  • EPA's Guide for Industrial Waste Management. U.S. Environmental Protection Agency. Available at: [Link]

  • EPA Final Rule Simplifies RCRA Hazwaste Generator Requirements. New Pig. Available at:[Link]

  • Introduction to Generators. U.S. Environmental Protection Agency. Available at:[Link]

  • RCRA Generators - Data Catalog. Data.gov. Available at:[Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.